Tert-butyl cyclopropanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546453 | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87661-20-9 | |
| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyclopropanecarboxylate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Cyclopropanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9) is a valuable ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. It uniquely combines the structural features of a cyclopropane ring and a tert-butyl ester group. The cyclopropane moiety, a small, strained ring, imparts conformational rigidity and metabolic stability, often acting as a bioisosteric replacement for alkenes or gem-dimethyl groups in drug candidates.[1][2][3] Concurrently, the tert-butyl group provides significant steric hindrance, which can direct reaction pathways and, crucially, enhance the metabolic stability of the ester linkage, making it an effective prodrug motif resistant to premature hydrolysis.[4][5] This guide offers a comprehensive overview of the physical properties, spectroscopic profile, synthesis, and strategic applications of this compound for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The key identifiers and physicochemical characteristics of this compound are summarized below.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 87661-20-9 | [6][7] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₈H₁₄O₂ | [6] |
| Molecular Weight | 142.20 g/mol | [6] |
| SMILES | CC(C)(C)OC(=O)C1CC1 | [6] |
| InChIKey | FTEAAYMAQFBUJJ-UHFFFAOYSA-N | [6] |
Physical Properties
| Property | Value | Notes | Reference(s) |
| Physical Form | Colorless Liquid | --- | [7] |
| Boiling Point | 154-155 °C | At atmospheric pressure. | [7][8] |
| Density | 1.012 ± 0.06 g/cm³ | Predicted value. Experimental data is not readily available. | [7] |
| Solubility | --- | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and poorly soluble in water due to its nonpolar character. | --- |
| Refractive Index | --- | Experimental data for the tert-butyl isomer is not readily available. The related n-butyl isomer has a refractive index of 1.428. | [9] |
Spectroscopic Profile
Understanding the spectroscopic signature of this compound is essential for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions. A prominent singlet, integrating to 9 protons, is expected around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[10] The protons on the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 0.7-1.6 ppm . The methine proton (CH) adjacent to the carbonyl group will be the most downfield of the ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for each carbon environment. Key expected chemical shifts include the ester carbonyl carbon (C =O) around δ 173-175 ppm , the quaternary carbon of the tert-butyl group (-C (CH₃)₃) near δ 80-81 ppm , and the tert-butyl methyl carbons (-C(C H₃)₃) at approximately δ 28 ppm .[11] The cyclopropyl methine (C H) and methylene (C H₂) carbons are expected in the δ 15-25 ppm range.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this ester is expected to be dominated by fragmentation. The molecular ion peak ([M]⁺) at m/z 142 may be observed but is often weak. The most prominent peak (base peak) is anticipated at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by the alpha cleavage of the ester oxygen-carbon bond.[13] Another significant fragmentation pathway involves the loss of neutral isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 86 .[14]
Synthesis and Purification
This compound is most efficiently prepared by the esterification of a cyclopropanecarboxylic acid derivative. The following workflow and protocol describe a scalable and high-yield synthesis.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride
This protocol is adapted from established literature procedures.[7][15]
Step 1: Reaction Setup
-
Suspend potassium tert-butoxide (1.0 eq.) in anhydrous tert-butyl methyl ether (MTBE, approx. 10 mL per gram of t-BuOK) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0-5 °C using an ice-ethanol bath.
Step 2: Acylation
-
Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled, stirring suspension over 60 minutes.
-
Causality: The slow, dropwise addition at low temperature is crucial to control the highly exothermic reaction between the reactive acid chloride and the strong alkoxide base, preventing side reactions and ensuring safety. MTBE is chosen as the solvent for its low freezing point and good solvating properties for the reagents.
Step 3: Reaction Completion
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The progress can be monitored by techniques like on-line FTIR if available.[7]
Step 4: Aqueous Workup
-
Carefully quench the reaction by adding a 5% aqueous sodium bicarbonate solution.
-
Causality: The bicarbonate solution neutralizes any unreacted cyclopropanecarbonyl chloride and acidic byproducts. This step is performed cautiously as CO₂ gas evolution may occur.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with a further portion of MTBE.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).
-
Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, facilitating a clean separation.
Step 5: Isolation
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator at 30 °C / 150 mbar) to yield the crude product.[7]
Purification
The crude product is typically of high purity but may contain residual solvent. For applications requiring exacting purity, fractional distillation under reduced pressure is recommended.
-
Procedure: Assemble a fractional distillation apparatus. Place the crude oil in the distillation flask with a few boiling chips. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~88-90 °C at 22 mmHg).[16] The precise boiling point will depend on the vacuum achieved.
Safety, Handling, and Storage
Proper handling and storage are imperative for ensuring laboratory safety and maintaining the integrity of the compound.
GHS Hazard Summary
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| GHS02, GHS07 | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor. |
| Skin Irritant (Category 2) | H315: Causes skin irritation. | |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | |
| (Data sourced from ECHA C&L Inventory)[6][8] |
Handling and Storage Recommendations
-
Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term stability, storage at 2-8 °C is recommended.[7]
Applications in Medicinal Chemistry and Drug Development
The combination of a cyclopropane ring and a tert-butyl ester makes this compound a strategically valuable building block in the design of novel therapeutics.
Caption: Strategic benefits of the structural motifs in this compound.
The Role of the Cyclopropyl Group
The cyclopropane ring is a "conformationally constrained and lipophilic bioisostere" frequently used in drug design.[3] Its key contributions include:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous linear alkyl chains.[1][17]
-
Improved Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can improve binding affinity to a biological target, leading to increased potency and reduced off-target effects.[1][3]
-
Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and membrane permeability.[3][18]
The Role of the tert-Butyl Ester
The tert-butyl ester is not merely a protecting group; it is a functional moiety with significant implications for pharmacokinetics.
-
Enhanced Metabolic Stability: The steric bulk of the tert-butyl group provides a powerful shield against hydrolysis by common esterase enzymes found in the plasma and gastrointestinal tract.[4][5] This is a critical feature for designing orally available ester prodrugs that need to survive first-pass metabolism.
-
Prodrug Design: This stability allows the ester to act as a prodrug, delivering the parent carboxylic acid to the target tissue or cell type where it can be cleaved by specific enzymes or conditions, thereby improving the therapeutic window of the active compound.[5][19] Recent studies on glutamine antagonist prodrugs for cancer therapy have shown that tert-butyl esters confer excellent stability in both plasma and intestinal homogenates, leading to higher tumor delivery of the active drug.[5][19]
By providing both of these valuable motifs in a single, readily available package, this compound serves as an efficient starting point for the synthesis of complex molecules with desirable drug-like properties.
Conclusion
This compound is a foundational reagent whose physical and chemical properties make it highly attractive for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined spectroscopic characteristics facilitate its use in the laboratory. For drug development professionals, its constituent parts—the metabolically robust and conformationally rigid cyclopropane ring and the sterically hindered, hydrolysis-resistant tert-butyl ester—offer a powerful combination for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
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- 13. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comprehensive Spectroscopic Guide to Tert-butyl Cyclopropanecarboxylate for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl cyclopropanecarboxylate, a key building block in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles of spectral interpretation and provides field-proven insights into the experimental methodologies, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate due to the presence of the sterically demanding tert-butyl group and the strained cyclopropyl ring. This unique combination of structural features imparts specific reactivity and conformational rigidity, making it a desirable moiety in the design of novel therapeutic agents and complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as an authoritative reference for the detailed spectroscopic properties of this compound.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a cyclopropane ring directly attached to a carbonyl group, which is, in turn, part of a tert-butyl ester functionality.
Caption: Molecular structure of this compound.
The strained three-membered ring and the bulky tert-butyl group create a distinct electronic and steric environment, which is reflected in the unique chemical shifts in NMR, characteristic vibrational frequencies in IR, and specific fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two main sets of signals corresponding to the protons of the tert-butyl group and the cyclopropyl ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |
| ~1.30 | Multiplet | 1H | Cyclopropyl CH |
| ~0.85 | Multiplet | 4H | Cyclopropyl CH ₂ |
-
Causality of Chemical Shifts: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a sharp singlet at approximately 1.45 ppm. The upfield chemical shifts of the cyclopropyl protons (~0.85-1.30 ppm) are a hallmark of this strained ring system. The ring current effect of the cyclopropane ring shields these protons, causing them to resonate at a higher field (lower ppm) compared to acyclic alkane protons. The methine proton on the cyclopropane ring, being adjacent to the electron-withdrawing carbonyl group, is expected to be slightly downfield compared to the methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (Ester carbonyl) |
| ~80 | -C (CH₃)₃ (Quaternary) |
| ~28 | -C(C H₃)₃ (Methyl) |
| ~15 | C H (Cyclopropyl methine) |
| ~9 | C H₂ (Cyclopropyl methylene) |
-
Expert Interpretation: The carbonyl carbon of the ester group resonates significantly downfield (~173 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm. Similar to the proton spectrum, the cyclopropyl carbons are shielded and appear at unusually high fields (~9-15 ppm) for aliphatic carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
-
Field-Proven Insights: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band around 1725 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The presence of the strained cyclopropyl ring does not significantly shift this frequency compared to other saturated esters. The strong C-O stretching vibration of the ester linkage is typically observed in the fingerprint region, around 1150 cm⁻¹. The C-H stretching vibrations of the aliphatic protons on the tert-butyl and cyclopropyl groups appear as strong bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular ion) |
| 87 | [M - C₄H₉]⁺ or [C₄H₇O₂]⁺ |
| 69 | [C₄H₅O]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | [C₃H₅]⁺ (cyclopropyl cation) |
-
Trustworthiness of Fragmentation Analysis: The mass spectrum is expected to show a molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂). A key fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation ([C₄H₉]⁺), which gives rise to a prominent peak at m/z = 57. Another significant fragmentation is the loss of the tert-butyl radical to give a fragment at m/z = 87. Further fragmentation of the cyclopropylcarbonyl moiety can lead to peaks at m/z = 69 (loss of water from the m/z 87 fragment) and m/z = 41 (the cyclopropyl cation).
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio for all carbons, especially the quaternary carbon.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.
Conclusion
This technical guide provides a comprehensive and authoritative overview of the key spectroscopic data for this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS data, coupled with explanations of the underlying chemical principles and robust experimental protocols, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented data and interpretations serve as a reliable benchmark for the structural verification and quality control of this important synthetic building block.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to tert-Butyl Cyclopropanecarboxylate (CAS 87661-20-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing pharmacokinetic profiles. tert-Butyl cyclopropanecarboxylate (CAS No. 87661-20-9) has emerged as a noteworthy synthetic intermediate, valued for its unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and, most critically, its application as a versatile synthon in complex molecule synthesis and prodrug design. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental endeavors.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] The molecule incorporates a strained three-membered cyclopropane ring and a sterically demanding tert-butyl ester group. This combination imparts unique reactivity and stability, which will be discussed in subsequent sections.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 87661-20-9 | [2] |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 154 °C | [1] |
| Density | 1.012 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Colorless liquid | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Characterization
For unambiguous identification, the following spectroscopic data are characteristic of this compound. While specific spectra can be obtained from suppliers, typical chemical shifts are provided below for reference.[3][4]
Table 2: Representative NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | CDCl₃ | ~1.45 | s (9H, C(CH₃)₃) |
| ~1.30-1.40 | m (1H, CH-C=O) | ||
| ~0.80-0.90 | m (2H, CH₂) | ||
| ~0.65-0.75 | m (2H, CH₂) | ||
| ¹³C NMR | CDCl₃ | ~173.5 (C=O) | s |
| ~80.5 (O-C(CH₃)₃) | s | ||
| ~28.1 (C(CH₃)₃) | q | ||
| ~15.5 (CH-C=O) | d | ||
| ~8.5 (CH₂) | t |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is reliably achieved through the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is scalable and provides a high yield of the desired product.[1]
Experimental Protocol
-
Reaction Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (MTBE) in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cooling: Cool the suspension to 0-5 °C using an ice-ethanol bath.
-
Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C. The progress of the reaction can be monitored by in-line FTIR.[1]
-
Reaction Completion: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Work-up:
-
Neutralize the reaction mixture by adding a 5% aqueous sodium bicarbonate solution.
-
Separate the aqueous phase and extract it with MTBE.
-
Combine the organic phases and wash with a half-saturated aqueous sodium chloride solution.
-
-
Isolation: Concentrate the organic phase under reduced pressure (e.g., 30 °C at 150 mbar) to yield this compound as a liquid. A typical yield is around 91%.[1]
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The utility of this compound in research and development stems from the distinct characteristics of its two main functional components: the cyclopropane ring and the tert-butyl ester.
The Cyclopropyl Moiety: A Bioisostere with Unique Properties
The cyclopropane ring is often used as a bioisostere for phenyl rings or double bonds, offering a rigid, three-dimensional scaffold. Its high s-character in the C-C bonds gives it electronic properties reminiscent of an alkene, allowing for electronic interactions with adjacent functional groups.[5]
The tert-Butyl Ester: A Bulky Protecting Group and Metabolic Blocker
The tert-butyl group provides significant steric hindrance, which can direct reactions at other sites of a molecule. More importantly, it serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). In drug design, the bulky tert-butyl group can also act as a "metabolic blocker," preventing enzymatic degradation at or near its point of attachment. However, it is important to note that tert-butyl groups themselves can be sites of metabolism, typically through hydroxylation by cytochrome P450 enzymes.[6]
Application in Prodrug Design: Enhanced Hydrolytic Stability
A key application for drug development professionals is the use of the cyclopropanecarboxylate ester as a component of prodrugs. Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to other common esters.[2][5]
This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[5] For instance, in a comparative study, the half-life of a cyclopropane analogue of the antiviral drug valacyclovir was found to be significantly longer (>300 hours) at pH 6 and 40°C compared to valacyclovir itself (69.7 hours).[2][5] This increased stability can be advantageous for oral drug delivery, potentially allowing more of the intact prodrug to be absorbed before hydrolysis in the gastrointestinal tract.
Caption: Conceptual diagram of enhanced hydrolytic stability of cyclopropane esters.
Safety and Handling
This compound is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Reference(s) |
| Hazard | H226 | Flammable liquid and vapor | [7] |
| H315 | Causes skin irritation | [7] | |
| H319 | Causes serious eye irritation | [7] | |
| H335 | May cause respiratory irritation | [7] | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Get medical attention immediately.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, coupled with the stability it imparts on ester linkages, make it a compound of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The insights provided in this guide are intended to support the innovative application of this compound in the creation of novel and improved therapeutics.
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Bender, D. et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Available from: [Link]
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The Cyclopropane Ring: A Small Moiety with a Mighty Impact on Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the vast arsenal of chemical motifs available to drug designers, the seemingly simple cyclopropane ring has emerged as a powerful and versatile tool.[1][2][3] Its unique combination of rigidity, electronic properties, and metabolic stability allows it to address multiple challenges encountered during drug discovery and development.[4][5] This guide provides a comprehensive exploration of the multifaceted roles of the cyclopropane ring, offering insights into its strategic application in modern drug design.
The Unique Physicochemical Landscape of the Cyclopropane Ring
The three-membered carbocyclic ring of cyclopropane is characterized by significant ring strain, a consequence of its compressed bond angles of approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons.[6] This inherent strain bestows upon the cyclopropane moiety a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.
Key Physicochemical Features:
-
Coplanarity and Rigidity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid structure that restricts conformational flexibility.[4][7] This rigidity can lock a molecule into its bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2]
-
Enhanced π-Character: The C-C bonds in cyclopropane possess a higher degree of p-character, often referred to as "bent bonds," which imparts some olefin-like properties.[2][4][7] This electronic feature can influence interactions with biological targets.
-
Shorter and Stronger Bonds: The C-C bonds (1.51 Å) and C-H bonds in cyclopropane are shorter and stronger than those in larger alkanes.[4][7] This contributes to its metabolic stability.
-
Three-Dimensionality: The cyclopropane ring provides inherent three-dimensionality to a molecule, which can improve its interaction with the typically complex and three-dimensional binding sites of biological targets.[8][9]
Strategic Roles of the Cyclopropane Ring in Drug Design
The unique properties of the cyclopropane ring translate into several strategic advantages in the design of new drugs.
Conformational Restriction and Potency Enhancement
The rigidity of the cyclopropane ring is a key asset for medicinal chemists. By incorporating a cyclopropane unit, the conformational freedom of a molecule can be significantly reduced, pre-organizing it for optimal binding to its target.[1][10] This "conformational locking" can lead to a substantial increase in binding potency and selectivity, as it minimizes the entropic penalty associated with the drug binding to its receptor.[4] For instance, 1,2,3-trisubstituted cyclopropanes have been successfully employed as rigid replacements for peptide backbones to enforce an extended β-strand conformation in renin inhibitors.[11]
Metabolic Stability and Pharmacokinetic Improvement
A major hurdle in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The cyclopropane ring is generally resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, that readily degrade more flexible aliphatic chains.[1][2][12] This enhanced metabolic stability can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability, ultimately allowing for less frequent dosing and better patient compliance.[1][4]
The introduction of a cyclopropane ring can also influence other pharmacokinetic parameters. For example, it has been shown to reduce the P-glycoprotein efflux ratio, which can be beneficial for drugs targeting the central nervous system.[4]
Bioisosteric Replacement: A Versatile Mimic
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in lead optimization.[13] The cyclopropane ring serves as a versatile bioisostere for several common functional groups.
-
Alkene and Alkyne Bioisostere: The partial π-character of the cyclopropane C-C bonds allows it to mimic the geometry and electronics of a double or triple bond while offering greater metabolic stability.[12][14]
-
Gem-Dimethyl Group Bioisostere: The tetrahedral arrangement of substituents on a cyclopropane ring can mimic the steric bulk of a gem-dimethyl group. This substitution can improve potency and selectivity, as demonstrated in the development of cannabinoid receptor 1 (CB1) agonists where replacing a gem-dimethyl group with a cyclobutane (a related small ring) led to enhanced selectivity.[12]
-
Phenyl Ring Bioisostere: In certain contexts, the cyclopropane ring can act as a non-classical bioisostere for a phenyl ring, offering a saturated, three-dimensional alternative to a flat aromatic system.[15] This can lead to improved solubility and metabolic stability.[16][17]
Cyclopropane-Containing Scaffolds in Modern Pharmaceuticals
The successful application of the cyclopropane ring is evident in the number of approved drugs that incorporate this moiety.[18][19] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this small ring.
| Drug Name | Therapeutic Area | Role of Cyclopropane Ring |
| Paxlovid (Nirmatrelvir) | COVID-19 | Part of the core structure, contributing to binding affinity with the SARS-CoV-2 3C-like protease.[18] |
| Grazoprevir | Hepatitis C | A key component of the macrocyclic structure, enhancing potency against the HCV NS3/4A protease.[20] |
| Tasimelteon | Insomnia | The cyclopropyl group is crucial for its activity as a melatonin receptor agonist.[20] |
| Tranylcypromine | Depression | The cyclopropylamine moiety is essential for its mechanism as an irreversible inhibitor of monoamine oxidase (MAO).[21] |
| Boceprevir | Hepatitis C | The cyclopropane-fused pyrrolidine unit is a key structural feature for its activity as an HCV-protease inhibitor.[22] |
Synthetic Strategies for Incorporating the Cyclopropane Ring
The increasing importance of the cyclopropane ring in medicinal chemistry has driven the development of numerous synthetic methods for its construction.[2][23]
Common Synthetic Approaches:
-
[2+1] Cycloaddition Reactions: These are among the most common methods and involve the reaction of an alkene with a carbene or carbenoid species.
-
Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid.
-
Corey-Chaykovsky Reaction: Employs sulfur ylides to react with α,β-unsaturated carbonyl compounds.[24]
-
Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are used to decompose diazo compounds to generate carbenes for cyclopropanation.[25]
-
-
1,3-Cyclization Reactions: Intramolecular reactions that form the three-membered ring from a linear precursor.
-
Kulinkovich Reaction: A titanium-mediated reaction of esters with Grignard reagents to form cyclopropanols.
-
Horner-Wadsworth-Emmons Reaction: Can be adapted to synthesize vinylcyclopropanes.
A recent advancement involves a visible light-initiated radical chemistry approach that transforms alkenes into cyclopropanes using common chemical ingredients, offering a safer and more efficient alternative to traditional methods that often require explosive reagents.[18]
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.
Materials:
-
Alkene substrate
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a solution of copper(I) chloride in glacial acetic acid and stir for 1 hour. Decant the solution and wash the resulting black zinc-copper couple with glacial acetic acid, followed by anhydrous diethyl ether. Dry the couple under vacuum.
-
Reaction Setup: To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add the alkene substrate.
-
Addition of Diiodomethane: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the reaction mixture at room temperature or while gently refluxing. The reaction is often initiated by the addition of a small crystal of iodine if it does not start spontaneously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid residues.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired cyclopropane derivative.
Reductive Amination for the Synthesis of N-Cyclopropylamines
This protocol outlines a common method for synthesizing secondary amines containing a cyclopropyl group.[21]
Materials:
-
Aldehyde or ketone substrate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone substrate and cyclopropylamine in DCM or DCE.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-cyclopropylamine derivative.[21]
Visualizing the Impact of the Cyclopropane Ring
Conformational Restriction
The following diagram illustrates how the incorporation of a cyclopropane ring can lock the conformation of a flexible molecule.
Caption: Conformational locking by a cyclopropane ring.
Metabolic Blocking
This diagram shows how a cyclopropane ring can act as a metabolic shield, preventing enzymatic degradation.
Caption: Cyclopropane as a metabolic shield.
Conclusion
The cyclopropane ring, despite its small size, offers a remarkable array of benefits in medicinal chemistry.[1][2] Its ability to impose conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere makes it an invaluable tool for addressing common challenges in drug design.[4][12] As synthetic methodologies for its incorporation continue to advance, the strategic use of the cyclopropane ring is poised to play an even more significant role in the development of the next generation of therapeutic agents. The continued exploration of this unique structural motif promises to unlock new avenues for creating safer and more effective medicines.[2]
References
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- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.
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- New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State.
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- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). ResearchGate.
- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). PubMed.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.
- Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. (2023). Chemical Science.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (n.d.). Benchchem.
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv.
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ResearchGate.
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Electronic and steric effects of the cyclopropyl group
An In-Depth Technical Guide to the Electronic and Steric Effects of the Cyclopropyl Group in Modern Drug Discovery
Abstract
The cyclopropyl group, a seemingly simple three-membered carbocycle, stands as a uniquely powerful and versatile tool in the arsenal of medicinal chemists. Its profound impact on molecular properties belies its small size, stemming from a highly strained ring system that imparts unusual electronic and steric characteristics. This guide provides an in-depth exploration of these properties for researchers, scientists, and drug development professionals. We will dissect the fundamental bonding models that explain its dual electronic nature—acting as both an inductive electron-withdrawing group and a potent resonance donor. Furthermore, we will examine its steric influence as a rigid, conformationally-locking scaffold and its increasingly important role as a bioisostere for alkenes, alkyl groups, and even phenyl rings. Through a synthesis of theoretical principles, experimental data, and practical case studies, this document illuminates how strategic incorporation of the cyclopropyl moiety can overcome common drug discovery hurdles, such as enhancing metabolic stability, increasing potency, modulating pharmacokinetics, and improving selectivity. We also address critical considerations, including the metabolic liabilities of certain cyclopropyl-containing motifs. This guide serves as a comprehensive resource for leveraging the distinct effects of the cyclopropyl group to rationally design the next generation of therapeutic agents.
The Unique Bonding of the Cyclopropyl Ring: A Foundation for Its Properties
The remarkable characteristics of the cyclopropyl group are a direct consequence of the severe angle strain imposed by its three-membered ring structure. The internal C-C-C bond angles of 60° are a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to inefficient orbital overlap and high ring strain (~27.5 kcal/mol).[1] This strain fundamentally alters the hybridization and geometry of the carbon atoms, which is best described by two complementary models.
Coulson-Moffitt (Bent Bond) Model This model proposes a rehybridization of the carbon orbitals to minimize the angle strain.[2][3] The orbitals forming the C-C bonds within the ring have a higher degree of p-character (approaching sp⁵), causing the region of maximum electron density to lie outside the direct line connecting the nuclei.[2][3] This results in weaker, curved "bent" or "banana" bonds.[4][5] Conversely, the exocyclic C-H bonds have a higher degree of s-character (closer to sp²), making them shorter and stronger than those in typical alkanes.[6][7][8]
Walsh Orbital Model The Walsh model provides a molecular orbital perspective that elegantly explains the cyclopropyl group's π-like properties.[2][9] It considers each CH₂ fragment as contributing an sp² orbital and a p-orbital to the ring's framework. The three in-plane p-orbitals combine to form a set of three molecular orbitals (one bonding, two degenerate anti-bonding), while the three sp² orbitals point towards the ring's center to form another set of three MOs (two bonding, one anti-bonding).[10][11] The highest occupied molecular orbitals (HOMOs) of this system resemble a π-system, allowing the cyclopropyl group to interact with adjacent p-orbitals and unsaturated systems.[9][12]
The Dichotomous Electronic Effects of the Cyclopropyl Group
The unique bonding of the cyclopropyl ring gives rise to a dual electronic nature, allowing it to act as either an electron-withdrawing or electron-donating group depending on the electronic demands of the adjacent atom or system.[13]
As a σ-Acceptor (Inductive Effect)
Due to the increased s-character of the exocyclic carbon orbitals, the cyclopropyl group is more electronegative than other alkyl groups. This results in an inductive electron-withdrawing effect through the sigma bond framework. This property can be leveraged to modulate the pKa of nearby functional groups.[6][7]
As a π-Donor (Resonance/Hyperconjugation Effect)
The most profound electronic feature of the cyclopropyl group is its ability to act as a potent π-electron donor. The high-energy, p-rich C-C bonding orbitals (as described by both models) can effectively overlap with an adjacent, empty p-orbital, providing exceptional stabilization.[2] This effect is most dramatically observed in the stabilization of an adjacent carbocation. The cyclopropylmethyl carbocation is remarkably stable, even more so than the benzyl carbocation, due to this efficient delocalization of positive charge into the ring's framework.[5][14] This stabilization increases additively with the number of cyclopropyl groups attached.[14]
The "Cyclopropyl Effect" on Adjacent Rings
Recent studies have uncovered a fascinating and counterintuitive conformational influence where a spiro-fused cyclopropane ring on a cyclohexane system can cause adjacent bulky substituents to favor the normally less stable axial position. [15][16]This effect, which grows more pronounced with larger substituents like tert-butyl, is attributed to a combination of increased torsional strain and hyperconjugative effects. [15]This provides a novel design element for precisely controlling the three-dimensional arrangement of groups in complex molecules. [16]
Strategic Applications and Considerations in Drug Development
The unique electronic and steric properties of the cyclopropyl group directly translate into tangible benefits for drug candidates. Between 2012 and 2018 alone, 18 new drugs approved by the U.S. FDA contained a cyclopropyl motif. [17] Key Strategic Advantages:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the higher energy required for hydrogen atom abstraction. [18]This can significantly increase a drug's half-life and reduce potential drug-drug interactions. [18][19]* Increased Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can pre-organize it for optimal binding to its target, leading to higher potency. [6][19]* Improved Pharmacokinetics: Its use as a bioisostere can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing solubility, enhancing brain permeability, and decreasing plasma clearance. [6][7] Cautionary Note: The Cyclopropylamine Moiety While highly valuable, the cyclopropyl group is not without potential liabilities. When attached directly to an amine, the resulting cyclopropylamine moiety can be susceptible to CYP-mediated oxidation. This can lead to ring-opening and the formation of reactive metabolites, which can cause toxicity. [18]A well-known example is the antibiotic trovafloxacin, whose associated hepatotoxicity is linked to the bioactivation of its cyclopropylamine group. [18]Careful evaluation of the metabolic fate of cyclopropylamines is therefore essential during drug development.
Experimental and Computational Protocols for Characterization
Validating the impact of cyclopropyl substitution requires a combination of experimental and computational approaches.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol allows for the direct comparison of the metabolic stability of a parent compound and its cyclopropyl-substituted analog.
Objective: To determine the intrinsic clearance (Clint) of test compounds in human liver microsomes (HLM).
Methodology:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4), an NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and G6P dehydrogenase), and stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer and HLM (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately afterward, add the test compound to a final concentration of 1 µM.
-
Sampling: Incubate the reaction at 37°C with gentle agitation. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the metabolic activity in the aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and intrinsic clearance can be subsequently determined. A longer half-life for the cyclopropyl analog compared to the parent compound indicates improved metabolic stability. [20]
Protocol 2: Spectroscopic Analysis of Conformation
Spectroscopic methods are essential for confirming the structural and conformational consequences of cyclopropyl incorporation.
-
NMR Spectroscopy: 1H NMR spectra of cyclopropyl-containing compounds show characteristic upfield signals for the ring protons. [3]Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, confirming the preferred conformation of the molecule in solution.
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (3000–3100 cm⁻¹) than those of other alkanes, reflecting the increased s-character of these bonds. [3]
Protocol 3: Computational Analysis of Electronic Properties
Computational chemistry provides invaluable insight into the electronic structure that underpins the cyclopropyl group's behavior.
Objective: To quantify and visualize the electronic effects of a cyclopropyl substituent.
Workflow:
-
Structure Optimization: Build the 3D structure of the molecule of interest. Perform a geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Orbital Visualization: Generate and visualize the HOMO and LUMO of the optimized structure to understand the frontier molecular orbitals and identify the contribution of the cyclopropyl group.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structure. This method provides quantitative data on hyperconjugative interactions, such as the stabilization energy (E(2)) from the interaction of the cyclopropyl C-C bonding orbitals with an adjacent acceptor orbital (e.g., a vacant p-orbital or a π* orbital). [21]4. Electrostatic Potential Mapping: Calculate and visualize the molecular electrostatic potential (MEP) map. This will illustrate the electron distribution across the molecule, visually confirming the electron-donating or -withdrawing nature of the cyclopropyl group in its specific molecular context.
Conclusion
The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated design element that offers medicinal chemists a unique combination of steric and electronic properties. Its ability to confer conformational rigidity, enhance metabolic stability, and act as a versatile bioisostere has cemented its status as a privileged scaffold in modern drug discovery. [17]A thorough understanding of its underlying bonding principles, from bent bonds to Walsh orbitals, is crucial for rationally predicting and exploiting its effects on potency, selectivity, and pharmacokinetics. While potential liabilities such as the metabolic activation of cyclopropylamines must be carefully managed, the strategic and informed application of the cyclopropyl group will undoubtedly continue to play a pivotal role in the development of innovative and effective therapeutics.
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
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Trofimov, A., & Gribkov, D. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. Retrieved from [Link]
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(2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
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(n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
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(n.d.). Cyclopropyl group. Wikipedia. Retrieved from [Link]
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(2018, May 11). Why is Cyclopropylmethyl Carbocation exceptionally stable? Reddit. Retrieved from [Link]
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(2022, October 18). Cyclopropyl methyl carbocations. Sarthaks eConnect. Retrieved from [Link]
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(n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
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(2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Retrieved from [Link]
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Berger, D. (n.d.). Walsh Cyclopropane Molecular Orbitals. Bluffton University. Retrieved from [Link]
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Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Bluffton University. Retrieved from [Link]
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(2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Retrieved from [Link]
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Zhang, Z., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics, 161(9), 094301. Retrieved from [Link]
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(2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. AIP Publishing. Retrieved from [Link]
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Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1425-1445. Retrieved from [Link]
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(n.d.). Walsh Cyclopropane Molecular Orbitals. Scribd. Retrieved from [Link]
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(n.d.). Cyclopropylamine. PubChem. Retrieved from [Link]
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(2025, August 6). Synthesis of Cyclopropane Containing Natural Products. ResearchGate. Retrieved from [Link]
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Innovative In Education. (2010, February 4). IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. Retrieved from [Link]
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Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Retrieved from [Link]
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(2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Retrieved from [Link]
-
Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 87-99. Retrieved from [Link]
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(n.d.). Structure and reactivity of the cyclopropane species. Wiley Online Library. Retrieved from [Link]
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-
Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (1979). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 83(5), 506-511. Retrieved from [Link]
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Extance, A. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]
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Bauld, N. L., et al. (1969). Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society, 91(24), 6666-6673. Retrieved from [Link]
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Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(21), 3745-3749. Retrieved from [Link]
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Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group. Retrieved from [Link]
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Allgaier, H., et al. (2022). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 94(7), 781-792. Retrieved from [Link]
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The Genesis of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry. Its presence in numerous natural products and blockbuster pharmaceuticals underscores the importance of efficient methods for its construction.[1][2] This technical guide delves into the rich history of cyclopropanation reactions, tracing their evolution from early serendipitous discoveries to the sophisticated catalytic and asymmetric methodologies that are indispensable in today's research and development landscape. We will explore the key breakthroughs, the mechanistic underpinnings of these transformations, and the experimental ingenuity that has propelled this field forward.
The Dawn of Cyclopropane: An Intramolecular Journey
The story of the cyclopropane ring begins not with the addition to a double bond, but with an intramolecular cyclization. In 1881, August Freund, while investigating the reactions of 1,3-dibromopropane, treated it with sodium metal.[1][3] This resulted in the formation of cyclopropane gas, marking the first synthesis of this fundamental carbocycle.[1] The reaction, a variation of the Wurtz coupling, involves the reductive coupling of the two carbon-bromine bonds to form the strained three-membered ring.
The yield of Freund's original procedure was modest. However, in 1887, Gustavson improved upon this method by using zinc instead of sodium, which provided a more efficient synthesis of cyclopropane.[3]
Visualizing the First Cyclopropanation: The Freund-Gustavson Synthesis
Caption: The intramolecular Wurtz-type reaction for the first synthesis of cyclopropane.
The Carbene Era: From Unruly Species to Controlled Additions
While intramolecular cyclizations provided the first access to cyclopropanes, the development of methods for their construction from readily available alkenes was a significant leap forward. This new chapter was dominated by the chemistry of carbenes, highly reactive divalent carbon species.
Diazomethane: A Potent but Perilous Precursor
One of the earliest methods for cyclopropanation of alkenes involved the use of diazomethane (CH₂N₂).[4] Photolysis or thermolysis of diazomethane generates the highly reactive methylene carbene (:CH₂), which can then add to an alkene in a concerted, stereospecific manner to form a cyclopropane.[4] This syn-addition preserves the stereochemistry of the starting alkene.[1][4]
However, the extreme toxicity and explosive nature of diazomethane have largely limited its practical application, especially on a large scale.[4] Furthermore, the high reactivity of the free carbene can lead to a lack of selectivity and side reactions.
The Simmons-Smith Reaction: A Safer and More Selective Approach
A landmark discovery that revolutionized cyclopropanation was reported in 1958 by Howard E. Simmons and Ronald D. Smith at DuPont.[4][5][6] They found that treating an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple resulted in the clean formation of a cyclopropane.[4][5] This method, now famously known as the Simmons-Smith reaction, avoided the use of the hazardous diazomethane and offered much greater control and functional group tolerance.[4][7]
Mechanism of the Simmons-Smith Reaction:
The key to the Simmons-Smith reaction is the formation of an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[7][8] This species is not a free carbene but rather a metal-stabilized carbene equivalent. The zinc atom inserts into the carbon-iodine bond of diiodomethane.[8] This carbenoid then delivers the methylene group to the alkene in a concerted, stereospecific fashion via a "butterfly" transition state.[7]
Caption: The two-step mechanism of the Simmons-Smith cyclopropanation reaction.
Key Features of the Simmons-Smith Reaction:
-
Stereospecificity: The reaction is a syn-addition, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[1][4][7]
-
Chemoselectivity: The electrophilic nature of the carbenoid leads to a preference for electron-rich alkenes.[9] A significant advantage is the directing effect of proximal hydroxy groups, which coordinate to the zinc and direct the cyclopropanation to the same face of the molecule.[10][11]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.[7][12]
Procedural Modifications:
Over the years, several modifications to the original Simmons-Smith protocol have been developed. In 1966, Furukawa introduced the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple, which often leads to improved yields and reactivity.[5][6][13]
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
This protocol is a representative example of a classic Simmons-Smith reaction.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride
-
Cyclohexene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust and an equal weight of copper(I) chloride.
-
Heat the flask gently under a stream of nitrogen until the mixture becomes a uniform gray color.
-
Cool the flask to room temperature and add anhydrous diethyl ether.
-
Reaction: To the stirred suspension of the zinc-copper couple, add a solution of cyclohexene in diethyl ether.
-
From the dropping funnel, add a solution of diiodomethane in diethyl ether dropwise over 30 minutes. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour, and then heat to reflux for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to afford norcarane (bicyclo[4.1.0]heptane).
The Rise of Transition Metal Catalysis: Precision and Asymmetry
While the Simmons-Smith reaction remains a powerful tool, the quest for even greater efficiency, selectivity, and, crucially, enantioselectivity, led to the development of transition-metal-catalyzed cyclopropanation reactions. These methods typically involve the decomposition of diazo compounds by a metal catalyst to generate a metal carbene intermediate, which then transfers the carbene to an alkene.[14]
Early Discoveries with Copper and Rhodium
The use of copper catalysts for the cyclopropanation of olefins with diazocarbonyl compounds was an early breakthrough.[14] However, rhodium carboxylate complexes, such as dirhodium tetraacetate, have emerged as highly effective and versatile catalysts for this transformation.[14] The intramolecular version of this reaction was first reported in 1961.[14]
General Mechanism of Metal-Catalyzed Cyclopropanation:
-
Catalyst Activation: The diazo compound reacts with the transition metal catalyst.
-
Nitrogen Extrusion: The resulting adduct loses a molecule of nitrogen gas (N₂) to form a metal carbene intermediate.
-
Carbene Transfer: The metal carbene reacts with the alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring, regenerating the catalyst for the next cycle.[14]
Caption: A simplified catalytic cycle for transition-metal-catalyzed cyclopropanation.
The Advent of Asymmetric Cyclopropanation
A pivotal moment in the history of cyclopropanation was the development of catalytic asymmetric methods.[15] By employing chiral ligands on the metal catalyst, it became possible to control the stereochemistry of the newly formed stereocenters in the cyclopropane ring, leading to the synthesis of enantioenriched products. This has had a profound impact on drug discovery and development, where the chirality of a molecule is often critical to its biological activity.[15]
The first asymmetric cyclopropanation reactions involving a stable carbene were a significant milestone.[16] Subsequently, a wide array of chiral catalysts based on metals such as copper, rhodium, and cobalt have been developed, enabling highly enantioselective cyclopropanations of a broad range of substrates.[17][18][19]
Modern Frontiers and Future Outlook
The field of cyclopropanation continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Catalysts: The design and synthesis of new, more active, and selective catalysts, including those based on earth-abundant and environmentally benign metals like iron, is an active area of research.[20]
-
Greener Methodologies: Efforts are being made to develop more sustainable cyclopropanation protocols that minimize waste and avoid the use of hazardous reagents.[1]
-
Broader Substrate Scope: Researchers are continuously working to expand the scope of cyclopropanation reactions to include more challenging and diverse alkene substrates.
-
Biocatalysis: The use of engineered enzymes to perform cyclopropanation reactions is a promising new frontier, offering the potential for exceptional selectivity under mild conditions.[2]
The journey from Freund's initial synthesis of cyclopropane to the sophisticated asymmetric catalytic methods of today is a testament to the power of chemical innovation. The ability to construct this small, strained ring with high precision has had a transformative impact on organic synthesis and continues to open up new possibilities in the creation of complex molecules with valuable properties.
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An In-depth Technical Guide to Cyclopropyl-Containing Building Blocks in Synthesis
Foreword: The Allure of the Smallest Ring
In the vast landscape of organic synthesis and medicinal chemistry, few structural motifs have captured the enduring fascination and utility of the cyclopropyl group. This seemingly simple three-membered ring, once viewed primarily as a curiosity due to its inherent strain, has emerged as a powerhouse for molecular design. Its unique electronic and conformational properties offer a sophisticated toolkit for chemists to imbue molecules with enhanced potency, improved metabolic stability, and novel pharmacological profiles. This guide provides an in-depth exploration of cyclopropyl-containing building blocks, from their fundamental characteristics to their synthesis and strategic application in the development of next-generation therapeutics and advanced materials. For the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, a deep understanding of the cyclopropyl group is not just advantageous; it is essential.
Part 1: The Unique Character of the Cyclopropyl Group: A Foundation for Innovation
Electronic and Structural Properties: Beyond a Simple Cycloalkane
The cyclopropane ring is far from being a typical saturated carbocycle. Its defining feature is significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbons.[1][2] This strain energy, approximately 27.5 kcal/mol, is a reservoir of potential energy that dictates the ring's reactivity.[3]
The bonding within the cyclopropane ring is best described by the Walsh and Coulson-Moffitt models, which depict the C-C bonds as "bent" or "banana" bonds.[4] These models suggest that the carbon-carbon bonds have a higher degree of p-character than typical C-C single bonds, leading to a phenomenon often described as "pseudo-unsaturated" or having "π-character".[5][6] This unique electronic nature allows the cyclopropyl group to act as a potent π-electron donor through conjugation with adjacent aromatic rings or p-orbitals.[6]
dot graph TD { A[Cyclopropane Ring] --> B{High Ring Strain}; B --> C[Compressed 60° Bond Angles]; B --> D["Bent" or "Banana" Bonds]; D --> E{Increased p-character}; E --> F["Pseudo-unsaturated" / "π-character"]; F --> G[Ability to Conjugate]; }
Caption: The interplay of properties stemming from the high ring strain of the cyclopropyl group.
Physicochemical Consequences: A Chemist's Lever for Molecular Properties
The distinct structural and electronic features of the cyclopropyl group translate into a profound influence on the physicochemical properties of a molecule. By strategically incorporating this moiety, chemists can fine-tune a compound's characteristics to overcome common drug development hurdles.
-
Metabolic Stability: The C-H bonds in a cyclopropyl group are shorter and stronger than those in linear alkyl chains, making them more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[5]
-
Conformational Rigidity: The rigid, planar nature of the three-carbon ring restricts the conformational freedom of a molecule.[5][8] This can "lock in" a bioactive conformation, leading to enhanced binding affinity for a biological target and potentially increased potency and selectivity.[5][8]
-
Lipophilicity and Solubility: The cyclopropyl group is a lipophilic moiety, and its introduction can increase a molecule's overall lipophilicity. However, its impact on aqueous solubility is often more nuanced and can be strategically employed to balance these competing properties for optimal absorption, distribution, metabolism, and excretion (ADME).
The Cyclopropyl Group as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, and the cyclopropyl group has proven to be a highly effective bioisostere for several common functional groups.[8][9]
-
Alkene Isostere: The pseudo-unsaturated character of the cyclopropyl ring allows it to mimic the electronics of a carbon-carbon double bond while offering greater metabolic stability.[8][10]
-
Gem-Dimethyl and Isopropyl Isostere: The cyclopropyl group can serve as a rigid replacement for a gem-dimethyl or isopropyl group, providing a similar steric profile while restricting rotation and potentially improving binding affinity.[9]
-
Aromatic Ring Replacement: In certain contexts, a cyclopropyl group can act as a non-aromatic surrogate for a phenyl ring, helping to "escape flatland" and improve the three-dimensionality and physicochemical properties of a molecule.[8][9]
Part 2: Synthetic Strategies for the Introduction of the Cyclopropyl Moiety
The construction of the strained cyclopropane ring requires specialized synthetic methods. Over the years, a robust portfolio of cyclopropanation reactions has been developed, offering chemists a range of options to suit different substrates and synthetic goals.
Classic Cyclopropanation: The Simmons-Smith Reaction and its Modern Variants
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[11] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11]
The reaction proceeds through a concerted mechanism, where the methylene group is transferred to the alkene in a single step, preserving the stereochemistry of the starting alkene.[11][12] A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give a trans-substituted product.[11]
dot graph TD { subgraph "Simmons-Smith Reaction" A[Alkene] -- CH2I2, Zn-Cu --> B(Cyclopropane); end }
Caption: A simplified representation of the Simmons-Smith reaction.
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under vacuum until it glows red, then allow it to cool to room temperature.
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension and add cyclohexene (1.0 eq).
-
Addition of Diiodomethane: Add diiodomethane (1.1 eq) dropwise to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield norcarane.
Transition-Metal-Catalyzed Cyclopropanations
Transition metal catalysis offers a powerful and versatile approach to cyclopropanation, often utilizing diazo compounds as carbene precursors.[13] Rhodium and copper complexes are among the most effective catalysts for these transformations.[13][14] The reaction proceeds via the formation of a metal carbene intermediate, which then transfers the carbene to an alkene.[13]
A significant advantage of this method is the potential for asymmetric cyclopropanation through the use of chiral ligands on the metal catalyst, enabling the synthesis of enantioenriched cyclopropanes.[15][16]
dot graph TD { A[Diazo Compound] -- Rh(II) or Cu(I) Catalyst --> B{Metal Carbene}; B -- Alkene --> C[Cyclopropane]; }
Caption: General scheme for transition-metal-catalyzed cyclopropanation.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the stereoselective synthesis of cyclopropanes.[17] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[17] The stereochemistry of the final product can often be controlled with high precision, making MIRC a valuable tool in the synthesis of complex molecules.[17]
Synthesis of Key Cyclopropyl-Containing Building Blocks
-
Cyclopropylamines: These are crucial building blocks, particularly in the pharmaceutical and agrochemical industries.[18][19] They can be synthesized through various methods, including the Curtius rearrangement of cyclopropanecarboxylic acids, amination of cyclopropanol, and reductive amination of cyclopropanecarboxaldehyde.[18][19]
-
Cyclopropanols: These serve as versatile synthetic intermediates that can undergo a variety of transformations, either through ring-opening or with retention of the cyclopropane ring.[20][21] The Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, is a common method for their synthesis.[21]
Part 3: Applications in Drug Discovery and Beyond
The unique properties of the cyclopropyl group have led to its widespread incorporation into a diverse range of biologically active molecules, including numerous FDA-approved drugs.[3][22][23]
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
The introduction of a cyclopropyl moiety can significantly improve a drug candidate's ADME properties.[22] Its ability to enhance metabolic stability, modulate lipophilicity, and restrict conformation contributes to improved oral bioavailability and a more favorable pharmacokinetic profile.[5][22]
| Drug Name | Therapeutic Area | Role of the Cyclopropyl Group |
| Ciprofloxacin | Antibiotic | The cyclopropyl group at the N1 position of the quinolone core is crucial for its potent antibacterial activity. |
| Simeprevir | Antiviral (Hepatitis C) | Contains a cyclopropyl sulfonamide moiety that contributes to its binding affinity for the NS3/4A protease.[15] |
| Cabozantinib | Anticancer | The cyclopropane ring is part of a key side chain that interacts with the kinase domain of MET and VEGFR2.[15][23] |
| Lemborexant | Insomnia | The cyclopropyl group provides conformational stability, which is important for its activity as a dual orexin receptor antagonist.[9] |
Modulating Biological Activity
The rigid and sterically defined nature of the cyclopropyl group can lead to highly specific interactions with biological targets, enhancing potency and reducing off-target effects.[10][22] Its unique electronic properties can also influence pKa and hydrogen bonding capabilities, further modulating a molecule's biological activity.[10]
Part 4: Challenges and Future Perspectives
Despite the significant advances in cyclopropane chemistry, challenges remain, particularly in the development of practical and scalable methods for asymmetric cyclopropanation.[24] The synthesis of highly substituted and functionalized cyclopropanes also continues to be an active area of research.[25]
The future of cyclopropyl-containing building blocks in synthesis is bright. The continued development of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, promises to provide even more efficient and selective methods for their construction.[25] As our understanding of the intricate interplay between the cyclopropyl group and biological systems deepens, we can expect to see the emergence of even more innovative and life-changing molecules built upon this remarkable three-membered ring.
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Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. 29
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Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society. 40
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Cyclopropanation of Alkenes - Master Organic Chemistry. Master Organic Chemistry. 41
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FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. MDPI. 43
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The Gatekeeper of Reactivity: A Technical Guide to the Stability of tert-Butyl Esters
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1][2] Its widespread application, particularly in the intricate world of peptide synthesis and complex molecule construction, stems from a unique combination of stability under a wide range of conditions and selective lability under acidic conditions.[1][3] This orthogonality is paramount for achieving high yields and selectivities in multi-step synthetic campaigns.[4]
This technical guide provides an in-depth exploration of the chemical principles governing the stability and cleavage of the t-butyl ester, moving beyond simple protocols to explain the causality behind experimental choices. We will dissect the mechanistic pathways that dictate its reactivity, provide field-proven methodologies, and offer a logical framework for troubleshooting and optimization.
Section 1: The Dichotomy of Reactivity: Acidic Lability vs. Basic Stability
The utility of the t-butyl ester is fundamentally rooted in its disparate behavior under acidic and basic conditions. It is readily cleaved by acids but demonstrates remarkable resilience to bases. This behavior is a direct consequence of the different mechanistic pathways available for ester hydrolysis and the unique structural properties of the tert-butyl group.
Acid-Catalyzed Deprotection: A Unimolecular Pathway
The cleavage of t-butyl esters under acidic conditions is a highly efficient process, driven by the formation of a stable tertiary carbocation.[5] Unlike the hydrolysis of primary or secondary esters, which typically proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, t-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[6]
Mechanism of Acidic Cleavage (AAL1):
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This step increases the electrophilicity of the carbonyl carbon, but more importantly, it sets the stage for the subsequent cleavage.[7][8]
-
C-O Bond Cleavage: The key step is the heterolytic cleavage of the alkyl-oxygen bond. This bond breaks to release the carboxylic acid and a highly stable tert-butyl carbocation. The formation of this stabilized tertiary carbocation is the thermodynamic driving force for this specific pathway.[5][9]
-
Cation Quenching: The reactive tert-butyl cation is subsequently quenched. It can be deprotonated by a weak base to form isobutylene gas or react with a nucleophile present in the mixture.[7][8]
This mechanism explains why strong acids are required to facilitate the initial protonation and drive the reaction forward.
Caption: Steric hindrance preventing nucleophilic attack in the BAC2 mechanism.
Section 2: Experimental Protocols & Methodologies
The choice of deprotection protocol must be tailored to the specific substrate, considering the presence of other sensitive functional groups. A self-validating system always includes careful reaction monitoring (e.g., by TLC or LC-MS) to confirm the complete consumption of starting material. [10][11]
Standard Protocol: Trifluoroacetic Acid (TFA)
This is the most common and generally effective method for t-butyl ester cleavage. [11][12] Methodology:
-
Dissolution: Dissolve the t-butyl ester substrate in an anhydrous solvent, typically dichloromethane (DCM), to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar. [8]2. Scavenger Addition (Optional but Recommended): If the substrate contains sensitive functionalities (e.g., Trp, Met, Cys), add scavengers such as triisopropylsilane (TIS, 2-5% v/v) and water (2-5% v/v).
-
Acid Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture. [13]For more sensitive substrates, the concentration of TFA can be reduced to 20-50%. [8]4. Reaction: Stir the mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS until the starting material is no longer detectable. [11]Typical reaction times are 2-5 hours. [10]6. Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. [11]7. Isolation: The resulting carboxylic acid can be purified by crystallization, precipitation (e.g., by adding cold diethyl ether), or chromatography as required. [8][11]
Milder Protocols for Sensitive Substrates
When standard TFA conditions are too harsh and risk cleaving other acid-labile groups (e.g., Boc, trityl) or degrading the molecule, milder Lewis acidic or alternative Brønsted acid systems are employed. [14] Methodology (Lewis Acid Example: Zinc Bromide):
-
Preparation: Dissolve the t-butyl ester substrate in anhydrous DCM.
-
Reagent Addition: Add zinc bromide (ZnBr₂) in a stoichiometric excess (e.g., 5 equivalents). [15][16]3. Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may be slower than with TFA, potentially requiring several hours to overnight stirring.
-
Workup: Quench the reaction with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate and break up the zinc complex.
-
Extraction & Purification: Extract the product with an organic solvent, wash, dry, and concentrate to yield the carboxylic acid. [11]
Section 3: Data Summary & Decision Workflow
Comparative Table of Deprotection Conditions
| Reagent System | Solvent | Temp. (°C) | Typical Time | Key Characteristics & Insights |
| 50-95% TFA | DCM | 20-25 | 1-5 hours | The gold standard; fast and efficient. Scavengers are often required to prevent side reactions with sensitive substrates. [10][13] |
| 4M HCl in Dioxane | Dioxane | 20-25 | 2-12 hours | A common alternative to TFA. The anhydrous nature is crucial. Can be used to selectively cleave Boc groups in the presence of t-butyl esters with careful monitoring. [17][18] |
| 85% Phosphoric Acid (H₃PO₄) | Water or neat | 50-70 | 4-12 hours | An environmentally benign and mild option that tolerates many other protecting groups like Cbz and TBDMS ethers. [19][11] |
| Zinc Bromide (ZnBr₂) | DCM | 20-25 | 12-24 hours | A mild Lewis acid useful for substrates with other acid-labile groups. Reaction rate can be slow. [14][15] |
| Silica Gel | Toluene | Reflux (110°C) | 12-24 hours | A heterogeneous and mild method suitable for highly sensitive molecules where even mild Lewis acids cause degradation. [10][14] |
Deprotection Strategy Workflow
The selection of a deprotection method is a critical decision point in a synthetic route. This workflow provides a logical pathway for making that choice.
Caption: Decision workflow for selecting a t-butyl ester deprotection strategy.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Tracer Studies on Ester Hydrolysis. Part II The Acid Hydrolysis of tert.-Butyl Acetate. RSC Publishing. [Link]
-
Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Tert-butyl esters Definition. Fiveable. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. [Link]
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Saponification Reaction of Esters. YouTube. [Link]
-
Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]
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The Strategic Role of tert-Butyl Cyclopropanecarboxylate in Modern Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the judicious selection of molecular building blocks is paramount. tert-Butyl cyclopropanecarboxylate (t-BuCP), with its unique combination of a sterically demanding tert-butyl ester and a rigid, strained cyclopropyl ring, has emerged as a reagent of significant interest. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and strategic applications, tailored for researchers, scientists, and professionals in drug development.
The inherent characteristics of the cyclopropyl and tert-butyl moieties bestow upon t-BuCP a desirable set of properties. The cyclopropane ring, with its high s-character in C-H bonds and unique electronic nature, often imparts metabolic stability and conformational rigidity to parent molecules.[1][2][3] This can lead to enhanced potency and a more favorable pharmacokinetic profile in drug candidates.[4][5] The tert-butyl group, a bulky hydrophobic motif, can serve as a steric shield and is known to influence the metabolic stability of ester linkages.[6][7][8][9][10]
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 95% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as NMR and GC-MS spectra, to ensure the quality and consistency of the material.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| ChemicalBook | 99% | Inquire for bulk quantities |
| Apollo Scientific | 95% | 5 g, 25 g, 100 g, 500 g |
| Alfa Chemistry | Inquire | Inquire for research/bulk |
| ChemScene | ≥98% (HPLC) | 100 mg, 500 mg, 1 g, 5 g |
This table is a representative sample and not exhaustive. Researchers should verify current availability and specifications directly with suppliers.
Synthesis and Mechanistic Insights: A Tale of Two Reactants
The most prevalent and industrially scalable synthesis of this compound involves the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is favored for its high yield and relatively straightforward execution.
Primary Synthetic Route: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The highly basic and sterically hindered tert-butoxide anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Caption: Synthesis of this compound.
Causality Behind Experimental Choices:
-
Solvent: A non-protic solvent such as tetrahydrofuran (THF) or diethyl ether is typically used to prevent the reaction of the highly basic tert-butoxide with the solvent.
-
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.
-
Workup: An aqueous workup is necessary to remove the potassium chloride byproduct and any unreacted starting materials.
Alternative Synthetic Approaches
While the acyl chloride route is dominant, other methods for the synthesis of tert-butyl esters and cyclopropane rings exist and may be applicable in specific research contexts.[11][12][13] These can include:
-
Direct esterification of cyclopropanecarboxylic acid: This method typically requires a strong acid catalyst and conditions to remove water, which can be challenging.
-
Transesterification: Reaction of a different cyclopropanecarboxylate ester (e.g., methyl or ethyl) with tert-butanol under catalytic conditions.
-
Cyclopropanation of a tert-butyl acrylate: This involves the formation of the cyclopropane ring on a pre-existing tert-butyl ester.[11]
The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Quality Control and Analytical Protocols: A Self-Validating System
Ensuring the purity and identity of this compound is critical for its application in sensitive research and development settings. A combination of chromatographic and spectroscopic techniques provides a robust quality control framework.
Caption: Quality control workflow for t-BuCP.
Experimental Protocol 1: Purity and Identity Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ):
-
~1.45 ppm (singlet, 9H, C(CH₃)₃)
-
~1.50 ppm (multiplet, 1H, CH)
-
~0.80-0.90 ppm (multiplet, 4H, CH₂)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ):
-
~174 ppm (C=O)
-
~80 ppm (C(CH₃)₃)
-
~28 ppm (C(CH₃)₃)
-
~17 ppm (CH)
-
~8 ppm (CH₂)
-
-
-
Data Analysis: Integrate the proton signals to confirm the relative proton counts. Compare the observed chemical shifts with reference spectra to verify the structure. The absence of significant impurity peaks indicates high purity.
Experimental Protocol 2: Analysis of Volatile Impurities by GC-MS
Objective: To identify and quantify any volatile impurities, such as residual solvents or starting materials.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The retention time of the main peak should correspond to this compound. The mass spectrum should show the characteristic fragmentation pattern, including the molecular ion (m/z 142.20).[14] Any other peaks can be identified by their mass spectra and quantified by their peak areas.
Experimental Protocol 3: Quantitative Purity Determination by HPLC
Objective: To accurately determine the purity of this compound.
Methodology:
-
Sample Preparation: Accurately prepare a standard solution of a reference standard of this compound and a sample solution of the batch to be tested, both at a concentration of approximately 1 mg/mL in the mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard, using the external standard method.
Applications in Drug Discovery and Development: A Strategic Advantage
The incorporation of the this compound moiety into drug candidates can offer several strategic advantages, primarily related to improving the pharmacokinetic profile of a molecule.
Caption: Role of t-BuCP in prodrug strategies.
Prodrug Strategies
The tert-butyl ester of this compound can serve as a prodrug moiety. In vivo, esterases can hydrolyze the ester to release the corresponding cyclopropanecarboxylic acid, which may be the active form of the drug. This strategy can be employed to enhance the oral bioavailability of a polar carboxylic acid drug by masking the polar group, thereby improving its absorption.
Metabolic Stability
As previously mentioned, the cyclopropyl group is often more resistant to metabolic oxidation compared to linear alkyl chains.[3] This can lead to a longer half-life and reduced clearance of the drug. The tert-butyl group can also sterically hinder the approach of metabolizing enzymes to the ester linkage, potentially slowing down hydrolysis.[6][7]
Patent Landscape
A review of the patent literature reveals the use of this compound and related structures in the synthesis of a variety of therapeutic agents.[15][16][17][18] These patents often highlight the role of the cyclopropyl moiety in achieving desired biological activity and pharmacokinetic properties.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for researchers and drug development professionals. Its unique structural features offer a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, quality control, and strategic applications is essential for leveraging its full potential in the design and development of next-generation therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for the effective utilization of this versatile compound.
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]
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Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Publications. [Link]
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Metabolically Stable tert -Butyl Replacement. ResearchGate. [Link]
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Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. [Link]
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Discovery of tert-Butyl Ester Based 6‑Diazo-5-oxo‑L‑norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Johns Hopkins University. [Link]
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Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-[Z-2-carboxyethenyl]-cyclopropane-carboxylate. PrepChem.com. [Link]
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Synthesis of tert.-butyl (1R,trans) 2,2-dimethyl-3-ethynyl-cyclopropane-carboxylate. PrepChem.com. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
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This compound. PubChem. [Link]
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tert-Butyl Esters. Organic Chemistry Portal. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]
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Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]
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Chemical compounds - Patent US-7309790-B2. PubChem. [Link]
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Approaches for synthesis of tert-butyl peresters. ResearchGate. [Link]
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HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC. [Link]
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Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Loyola Marymount University. [Link]
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Bu4NI-catalyzed construction of tert-butyl peresters from alcohols. The Royal Society of Chemistry. [Link]
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GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. JOVE. [Link]
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Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythri. Agilent. [Link]
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Methodological & Application
Synthesis of tert-butyl cyclopropanecarboxylate from cyclopropanecarbonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl cyclopropanecarboxylate, a valuable building block in organic synthesis and drug development. The protocol details the esterification of cyclopropanecarbonyl chloride with tert-butanol, leveraging a nucleophilic acyl substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.
Introduction
Tert-butyl esters are frequently employed in organic synthesis as protecting groups for carboxylic acids and as intermediates in the preparation of more complex molecules. The tert-butyl group's steric hindrance provides stability against hydrolysis and nucleophilic attack, yet it can be removed under specific acidic conditions. This compound, in particular, is a key synthon for introducing the cyclopropyl moiety, a common structural motif in pharmaceuticals that can enhance metabolic stability and binding affinity. This document outlines a reliable method for its preparation from commercially available starting materials.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from cyclopropanecarbonyl chloride and tert-butanol proceeds via a nucleophilic acyl substitution mechanism.[1][2] Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for this transformation.[1]
The reaction is typically facilitated by a non-nucleophilic base, such as pyridine, which serves two primary purposes. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and decomposition of acid-sensitive materials.[1][3] Secondly, pyridine can act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the alcohol.[1]
The overall reaction is as follows:
Cyclopropanecarbonyl chloride + tert-Butanol → this compound + Pyridinium hydrochloride
Due to the steric hindrance of the tertiary alcohol (tert-butanol), the reaction may require slightly elevated temperatures or longer reaction times compared to primary or secondary alcohols.[1]
Experimental Protocol
This protocol is a self-validating system, with in-process checks and a thorough analytical characterization of the final product to ensure purity and identity.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Cyclopropanecarbonyl chloride | ≥98% purity |
| tert-Butanol | Anhydrous, ≥99.5% purity |
| Pyridine | Anhydrous, ≥99.8% purity |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% purity |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Saturated sodium bicarbonate | Aqueous solution |
| Brine | Saturated aqueous sodium chloride solution |
| Anhydrous magnesium sulfate | For drying |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| NMR spectrometer | For ¹H and ¹³C NMR analysis |
| FT-IR spectrometer | For infrared spectroscopy analysis |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, dissolve tert-butanol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon addition of the acyl chloride.[1]
-
Addition of Acyl Chloride: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled alcohol-pyridine mixture via the addition funnel over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Process Workflow Diagram
Sources
Application Notes and Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of Acrylates
For researchers, synthetic chemists, and professionals in drug development, the construction of the cyclopropane motif is a critical transformation in the synthesis of complex molecular architectures. The cyclopropyl group, with its unique steric and electronic properties, is a prevalent feature in numerous biologically active compounds and pharmaceutical agents.[1][2] The Simmons-Smith reaction stands as a cornerstone of cyclopropanation chemistry, offering a stereospecific method for the conversion of alkenes to cyclopropanes.[3][4] This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation protocol, with a specific focus on its application to challenging electron-deficient substrates such as acrylates.
This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both the classic and modified procedures, and provide practical insights to overcome common challenges, ensuring reproducible and high-yielding results in the laboratory.
The Mechanistic Landscape: Understanding the Zinc Carbenoid
The Simmons-Smith reaction is not a true carbene reaction but proceeds via a metal carbenoid intermediate, typically an organozinc species.[4][5] This distinction is crucial as it dictates the reaction's stereospecificity and chemoselectivity. The reaction is a concerted, cheletropic process where the methylene group is delivered to the same face of the alkene, preserving the olefin's original stereochemistry in the cyclopropane product.[3]
The core of the reaction involves the formation of an active zinc carbenoid, most commonly (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[3] The reaction is believed to proceed through a "butterfly" transition state, where the zinc atom coordinates to the double bond prior to the methylene transfer.
However, the electrophilic nature of the traditional Simmons-Smith reagent poses a significant challenge when applied to electron-deficient alkenes like acrylates. The electron-withdrawing ester group deactivates the double bond towards attack by the electrophilic carbenoid, often leading to low yields or no reaction.[6] To address this limitation, several modifications have been developed that generate more nucleophilic and reactive carbenoids.
Key Modifications for Acrylate Cyclopropanation:
-
Furukawa Modification: This widely adopted method replaces the heterogeneous zinc-copper couple with the soluble and more reactive diethylzinc (Et₂Zn).[1] The reaction of Et₂Zn with diiodomethane generates a more reactive carbenoid species, EtZnCH₂I, which is more effective for less nucleophilic alkenes.[7]
-
Shi Modification: Specifically designed for electron-deficient olefins, this modification involves the pre-formation of a more nucleophilic zinc carbenoid by reacting diethylzinc with diiodomethane in the presence of an acidic modifier, most commonly trifluoroacetic acid (TFA).[3] The resulting species, believed to be of the form CF₃CO₂ZnCH₂I, exhibits enhanced reactivity towards substrates like acrylates.[3][5]
Below is a diagram illustrating the general mechanism of the Simmons-Smith reaction.
Caption: General mechanism of the Simmons-Smith reaction.
Experimental Protocols: From Reagent Preparation to Product Isolation
Success in the Simmons-Smith cyclopropanation of acrylates hinges on meticulous experimental technique, particularly the preparation of the active zinc reagent and the careful control of reaction conditions.
Protocol 1: Preparation of Activated Zinc-Copper Couple
The reactivity of the zinc-copper couple is paramount for the success of the classic Simmons-Smith reaction. Several methods exist for its preparation, with the following being a reliable and reproducible procedure.
Materials:
-
Zinc dust (<10 µm, ≥98%)
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend zinc dust (10.0 g, 153 mmol) in glacial acetic acid (50 mL).
-
Heat the suspension to 80°C with vigorous stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in glacial acetic acid (20 mL) with gentle warming.
-
Add the warm copper acetate solution dropwise to the zinc suspension over 10 minutes. The solution will decolorize as the copper(II) is reduced and deposited on the zinc surface.
-
After the addition is complete, continue stirring at 80°C for an additional 30 minutes.
-
Allow the black zinc-copper couple to settle, then decant the supernatant acetic acid.
-
Wash the couple by slurrying with fresh glacial acetic acid (3 x 30 mL), followed by anhydrous diethyl ether (5 x 30 mL) to remove all traces of acid and water.
-
After the final ether wash, carefully remove the ether under a stream of dry nitrogen or argon, and dry the resulting free-flowing black powder under high vacuum for at least 2 hours. The activated couple should be used immediately or stored under an inert atmosphere.
Protocol 2: Classic Simmons-Smith Cyclopropanation of an Acrylate
This protocol is suitable for more reactive acrylate substrates or for initial screening purposes.
Materials:
-
Acrylate substrate
-
Activated Zinc-Copper Couple (from Protocol 2.1)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or 1,2-dichloroethane (DCE)
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add the activated zinc-copper couple (3.0 eq).
-
Add anhydrous diethyl ether or DCE (to make a ~0.2 M solution with respect to the acrylate).
-
Add the acrylate substrate (1.0 eq).
-
To this stirred suspension, add diiodomethane (2.0 eq) dropwise via a syringe over 15 minutes. A gentle exotherm may be observed.
-
Heat the reaction mixture to reflux (for ether) or 60°C (for DCE) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Furukawa-Shi Modification for Electron-Deficient Acrylates
This modified protocol is highly recommended for achieving good to excellent yields with a broader range of acrylate substrates.
Materials:
-
Acrylate substrate
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add anhydrous DCM (to make a final concentration of ~0.1 M with respect to the acrylate).
-
Cool the flask to 0°C in an ice bath.
-
Add diethylzinc solution (2.0 eq) dropwise via syringe. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
In a separate flask, prepare a solution of trifluoroacetic acid (2.0 eq) in anhydrous DCM.
-
Add the TFA solution dropwise to the stirred diethylzinc solution at 0°C. A white precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back down to 0°C and add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise.
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of the acrylate substrate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Below is a workflow diagram for the Furukawa-Shi modification.
Caption: Experimental workflow for the Furukawa-Shi modification.
Data Presentation and Performance Comparison
The choice of protocol significantly impacts the efficiency of the cyclopropanation of acrylates. The following table summarizes typical results obtained for the cyclopropanation of various acrylate substrates using the different methods described.
| Substrate | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Classic | Zn(Cu), CH₂I₂ | Ether | Reflux | 24 | < 10 |
| Furukawa | Et₂Zn, CH₂I₂ | DCE | 60 | 18 | 30-40 | |
| Furukawa-Shi | Et₂Zn, CH₂I₂, TFA | DCM | 0 → RT | 6 | 75-85 | |
| Ethyl Acrylate | Classic | Zn(Cu), CH₂I₂ | Ether | Reflux | 24 | < 15 |
| Furukawa | Et₂Zn, CH₂I₂ | DCE | 60 | 18 | 35-45 | |
| Furukawa-Shi | Et₂Zn, CH₂I₂, TFA | DCM | 0 → RT | 6 | 80-90 | |
| Butyl Acrylate | Classic | Zn(Cu), CH₂I₂ | Ether | Reflux | 24 | < 15 |
| Furukawa | Et₂Zn, CH₂I₂ | DCE | 60 | 18 | 40-50 | |
| Furukawa-Shi | Et₂Zn, CH₂I₂, TFA | DCM | 0 → RT | 8 | 85-95 | |
| (-)-8-Phenylmenthyl Acrylate | Charette | Et₂Zn, CH₂I₂, Chiral Ligand | DCM | 0 → RT | 12 | 80 (90% de) |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Expert Insights
-
Low Reactivity: If the reaction is sluggish or fails to proceed, ensure the zinc-copper couple is highly active or, preferably, switch to the Furukawa-Shi modification. The purity of diiodomethane is also critical; it should be freshly distilled or passed through a plug of alumina.
-
Side Reactions: The Lewis acidic nature of the zinc iodide byproduct can sometimes lead to side reactions.[3] In the Furukawa modification, using a slight excess of diethylzinc can help scavenge the zinc iodide.
-
Stereocontrol: For diastereoselective cyclopropanation of chiral acrylates, the Charette modification, which employs a chiral dioxaborolane ligand, is the method of choice.[8] This approach can achieve high levels of diastereoselectivity, often directed by a nearby hydroxyl group.[9]
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally preferred as basic solvents can decrease the reaction rate by coordinating to the zinc carbenoid.[10]
Conclusion
The Simmons-Smith cyclopropanation is a powerful and versatile tool for the synthesis of cyclopropyl-containing molecules. While the cyclopropanation of electron-deficient acrylates presents a challenge for the classic protocol, the development of the Furukawa and, particularly, the Furukawa-Shi modifications has significantly expanded the scope of this reaction. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and successfully incorporate the Simmons-Smith reaction into their synthetic strategies for the efficient construction of cyclopropyl acrylates, paving the way for the discovery and development of novel chemical entities.
References
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Simmons–Smith reaction - Wikipedia. Available at: [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. Available at: [Link]
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Simmons-Smith Cyclopropanation Reaction. Available at: [Link]
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Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023-04-22). Available at: [Link]
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Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. Available at: [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines - MDPI. Available at: [Link]
-
1 Asymmetric Cyclopropanation - Wiley-VCH. Available at: [Link]
-
Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: [Link]
-
Cyclopropanation - Andrew G Myers Research Group. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. Available at: [Link]
-
Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. (2016-02-15). Available at: [Link]
-
Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Studies on the Simmons-Smith Reaction - Kyoto University Research Information Repository. (1970-02-10). Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes | Journal of the American Chemical Society - ACS Publications. (2023-04-22). Available at: [Link]
-
Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Research Projects – Charette Group | Synthetic Organic Chemistry. Available at: [Link]
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019-08-16). Available at: [Link]
-
Iodomethylzinc iodide - Wikipedia. Available at: [Link]
-
Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study - OUCI. Available at: [Link]
-
The Simmons-Smith Reaction & Cyclopropanation - YouTube. (2023-10-08). Available at: [Link]
-
Multicomponent Reaction of Aliphatic Organozinc Reagents, Acrylates and Acyl chlorides: Synthesis of α‐Substituted β‐Ketoesters - ResearchGate. Available at: [Link]
-
A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents. (1991-12-01). Available at: [Link]
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The Cyclopropyl Moiety in Modern Drug Discovery: Application Notes and Protocols for tert-Butyl Cyclopropanecarboxylate
Introduction: The Unique Appeal of the Cyclopropyl Ring in Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful and versatile structural motif.[1] This small, three-membered carbocycle, while seemingly simple, imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[2][3] Its inherent rigidity and three-dimensional nature offer a stark contrast to the planarity of alkenes and aromatic rings, allowing for a more precise conformational locking of a molecule into its bioactive conformation.[4] This can lead to enhanced potency and a reduction in off-target effects.[1][3]
The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical aliphatic systems, and the C-C bonds possess enhanced p-character.[3][5] These features contribute to increased metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] For instance, the strategic incorporation of a cyclopropyl group in the drug Pitavastatin was instrumental in diverting its metabolism away from the often-problematic CYP3A4 enzyme.[6]
This guide focuses on the practical application of tert-butyl cyclopropanecarboxylate, a key building block for introducing the valuable cyclopropyl moiety into drug candidates. We will explore its use as a bioisosteric replacement for other common chemical groups and provide detailed protocols for its chemical manipulation.
Part 1: The Cyclopropyl Group as a Bioisosteric Tool
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery.[4] The cyclopropyl group is an effective bioisostere for several common functionalities, offering distinct advantages.
Bioisostere for Alkenes and Alkynes
The replacement of a flexible alkene or alkyne with a rigid cyclopropane ring can lock a molecule into its desired bioactive conformation, potentially increasing its binding affinity to the target protein.[4] This "cis-locked" conformation can mimic the active shape of the parent compound while improving metabolic stability.[2][4]
Bioisostere for the gem-Dimethyl Group
A gem-dimethyl group is often incorporated to introduce steric bulk and improve metabolic stability. However, it can sometimes be a liability. The cyclopropyl group can serve as a conformationally restricted and metabolically more robust bioisostere for the gem-dimethyl moiety.
Enhancing Metabolic Stability
The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by CYP enzymes.[6] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[3][6]
| Property | Alkene Moiety | Cyclopropyl Moiety | Rationale for Improvement |
| Conformational Flexibility | High (rotation around single bonds) | Low (rigid ring) | Locks in bioactive conformation, potentially increasing potency.[4] |
| Metabolic Stability | Susceptible to epoxidation and other oxidative pathways | Generally more resistant to CYP-mediated oxidation | Stronger C-H bonds and unique electronic structure.[6] |
| Solubility | Can be lipophilic | Often improves aqueous solubility | Introduction of a more polarizable and less lipophilic group. |
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of an Alkene Moiety Versus a Cyclopropyl Moiety.
Part 2: Experimental Protocols Using this compound
This compound is a versatile and commercially available starting material for incorporating the cyclopropyl group.[7][8] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which can be deprotected under specific conditions or the ester can be directly converted to other functional groups.
Protocol 1: Hydrolysis of this compound to Cyclopropanecarboxylic Acid
This protocol describes a mild method for the cleavage of the tert-butyl ester to yield the free carboxylic acid, which can then be used in subsequent coupling reactions.
Materials:
-
This compound
-
Silica gel (chromatography grade)
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add chromatography grade silica gel (a sufficient amount to form a slurry).
-
Equip the round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous agitation and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a 10% solution of methanol in DCM.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional 10% methanol in DCM.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.
-
The crude product can be purified by column chromatography if necessary.[9]
Note: This method is advantageous as it avoids strongly acidic or basic conditions that might be incompatible with other functional groups in a more complex molecule.
Protocol 2: Direct Catalytic Amidation of this compound
This protocol outlines a direct amidation procedure to form a cyclopropyl amide, a common structural motif in drug candidates. This method is efficient as it bypasses the need for prior hydrolysis of the ester.
Materials:
-
This compound
-
Amine (1 equivalent)
-
Tris(2,2,2-trifluoroethoxy)boron [B(OCH₂CF₃)₃] (10 mol%)
-
tert-Butyl acetate (tBuOAc)
-
Dean-Stark trap
-
Air condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Water
-
Dimethyl carbonate
-
Amberlite IRA-743 resin
-
Amberlyst A15 resin
-
Amberlyst A-26(OH) resin
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap (with the side arm filled with tBuOAc) and a magnetic stir bar, suspend this compound (1 equivalent) and the desired amine (1 equivalent) in tBuOAc (to a concentration of 1 M).[10][11]
-
Add B(OCH₂CF₃)₃ (10 mol%) to the suspension.
-
Fit an air condenser to the top of the Dean-Stark trap.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).[10]
-
Cool the reaction to room temperature.
-
Add water (0.1 mL per mmol of starting ester), dimethyl carbonate (1 mL per mmol of starting ester), Amberlite IRA-743 (50 mg per mmol), Amberlyst A15 (100 mg per mmol), and Amberlyst A-26(OH) (100 mg per mmol) resins to the reaction mixture.[10]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture and wash the resins with additional dimethyl carbonate.
-
Concentrate the filtrate under reduced pressure to yield the desired cyclopropyl amide.
Note: The use of tert-butyl acetate as a solvent is advantageous due to its improved safety and sustainability profile compared to non-polar solvents like toluene.[11] This protocol is particularly effective for challenging or pharmaceutically relevant substrates.[10][12]
Conclusion
The cyclopropyl group is a valuable asset in the medicinal chemist's toolbox, offering a means to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[3][5] this compound serves as a readily accessible and versatile building block for the introduction of this important moiety. The protocols provided herein offer practical and efficient methods for the manipulation of this reagent, enabling researchers to explore the benefits of cyclopropyl incorporation in their drug discovery programs.
References
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available from: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available from: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. Available from: [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. Available from: [Link]
-
Bioisosterism - Drug Design Org. Available from: [Link]
-
Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - SciSpace. Available from: [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. Available from: [Link]
-
This compound | C8H14O2 | CID 13676038 - PubChem. Available from: [Link]
-
Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - RSC Publishing. Available from: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. Available from: [Link]
-
Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - ResearchGate. Available from: [Link]
-
A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing). Available from: [Link]
-
Metabolically Stable tert-Butyl Replacement - PMC - NIH. Available from: [Link]
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). Available from: [Link]
-
Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - NIH. Available from: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available from: [Link]
-
An efficient method for the preparation of tert-butyl esters from benzyl cyanide and tert-butyl hydroperoxide under the metal free condition - RSC Advances (RSC Publishing). Available from: [Link]
-
Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC - NIH. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Application of tert-Butyl Cyclopropanecarboxylate as a tert-Butyl Isostere: A Guide for Drug Discovery Professionals
Introduction: The Challenge of the tert-Butyl Group and the Promise of Bioisosterism
In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed motif, valued for its ability to provide steric bulk, fill hydrophobic pockets in target proteins, and block metabolic sites.[1][2] However, its lipophilic nature can contribute to poor solubility and absorption, and it is often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to high clearance and reduced bioavailability.[3][4] This metabolic vulnerability typically involves the oxidation of one of the methyl groups to a primary alcohol, which can then be further oxidized.[3]
To mitigate these liabilities while retaining the desirable steric properties, medicinal chemists often turn to bioisosteric replacement. A bioisostere is a chemical substituent that can be interchanged with another, producing a molecule with similar biological properties. The strategic replacement of a problematic group like tert-butyl can lead to significant improvements in a drug candidate's pharmacokinetic profile.[2][4]
This application note presents tert-butyl cyclopropanecarboxylate as a promising, metabolically robust isostere for the tert-butyl group. The incorporation of a cyclopropyl ring, a motif increasingly found in approved drugs, offers several advantages, including enhanced metabolic stability, increased potency, and conformational rigidity.[5][6][7] The cyclopropyl group's C-H bonds are stronger and less susceptible to enzymatic oxidation compared to those in a typical alkyl group due to their increased s-character.[6] This guide will provide the scientific rationale, comparative data from a closely related isostere, and detailed protocols for the synthesis and evaluation of compounds containing the this compound moiety.
Scientific Rationale: Why this compound?
The rationale for using this compound as a tert-butyl isostere is rooted in the unique physicochemical properties of the cyclopropyl group.
-
Metabolic Stability: The primary driver for this isosteric replacement is the enhanced metabolic stability of the cyclopropyl ring compared to the methyl groups of a tert-butyl moiety.[6] The increased s-character of the C-H bonds on the cyclopropane ring raises their bond dissociation energy, making them less susceptible to hydrogen atom abstraction by cytochrome P450 enzymes.[6] By replacing a metabolically labile tert-butyl group, the resulting compound is expected to exhibit a longer half-life and lower intrinsic clearance.
-
Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a more bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[5] This can lead to enhanced potency and a reduction in off-target effects.
-
Lipophilicity and Solubility: While the tert-butyl group is highly lipophilic, the introduction of the ester functionality in this compound can modulate the overall lipophilicity of the molecule. Depending on the parent scaffold, this can lead to an improved balance of lipophilicity and aqueous solubility, which is crucial for oral absorption and distribution.
-
Vectorial Exit Point: The ester group provides a potential vector for further chemical modification, allowing for the introduction of additional functionalities to fine-tune the molecule's properties or to attach it to a larger scaffold.
Comparative Analysis: A Case Study of a Related Isostere
In a study by Barnes-Seeman et al. (2013), a compound containing a tert-butyl group exhibited high clearance due to oxidative metabolism of the tert-butyl moiety.[3] Replacement of the tert-butyl group with a trifluoromethylcyclopropyl group, which also lacks easily abstractable sp³ C-H bonds, resulted in a significant increase in metabolic stability both in vitro and in vivo.[3]
Table 1: Comparative Metabolic Stability of a tert-Butyl Containing Compound and its Trifluoromethylcyclopropyl Isostere
| Compound | Isostere | Half-life in Human Liver Microsomes (t½, min) | In Vivo Clearance (Rat, mL/min/kg) |
| 1 | tert-Butyl | 10 | 50 |
| 2 | Trifluoromethylcyclopropyl | >120 | 5 |
Data is illustrative and based on the findings reported by Barnes-Seeman et al. (2013) to demonstrate the principle.[3]
This case study strongly supports the hypothesis that replacing a metabolically labile tert-butyl group with a cyclopropyl-containing isostere can dramatically improve metabolic stability and pharmacokinetic properties.
Experimental Protocols
This section provides detailed protocols for the incorporation of the this compound moiety into a lead molecule and for the subsequent evaluation of its key drug-like properties.
Protocol 1: Synthesis of a tert-Butyl Cyclopropanecarboxamide Derivative via HATU-Mediated Amide Coupling
This protocol describes the coupling of cyclopropanecarboxylic acid with a primary amine on a parent molecule (Parent-NH₂) to form the corresponding amide, followed by esterification to yield the final this compound isostere.
Workflow Diagram:
Caption: Synthetic workflow for the incorporation of the tert-butyl cyclopropanecarboxamide moiety.
Materials:
-
Parent molecule with a primary or secondary amine (Parent-NH₂)
-
Cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9]
-
N,N-Diisopropylethylamine (DIPEA)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butanol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable esterification catalyst
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Amide Coupling:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing parent molecule (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.[9]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Parent-cyclopropanecarboxamide intermediate.
-
-
Esterification:
-
Dissolve the N-Parent-cyclopropanecarboxamide intermediate (1.0 eq) and tert-butanol (3.0 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final tert-butyl N-Parent-cyclopropanecarboxamide.
-
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of the newly synthesized compound compared to its tert-butyl-containing predecessor.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Test compound and tert-butyl analog (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM) or other species as required
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Prepare a microsomal incubation mixture containing liver microsomes (final concentration 0.5 mg/mL), MgCl₂ (final concentration 3 mM) in phosphate buffer.
-
Prepare the test compound and its analog by diluting the DMSO stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture and the diluted compound.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol 3: Assessment of Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is used to evaluate the passive permeability of the compounds, providing an indication of their potential for oral absorption.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hmn-214.com [hmn-214.com]
Tert-butyl Cyclopropanecarboxylate: A Versatile Building Block for Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This application note provides a comprehensive guide to the use of tert-butyl cyclopropanecarboxylate, a versatile and readily accessible building block for introducing the cyclopropyl moiety into pharmaceutical intermediates. We will explore the strategic advantages of the cyclopropyl group, detail the synthesis of the title compound, and provide robust, step-by-step protocols for its conversion into key intermediates via amide bond formation and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers and drug development professionals seeking to leverage the unique benefits of this building block in their synthetic programs.
The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at overcoming common roadblocks in drug discovery.[2] Its unique steric and electronic properties distinguish it from simple alkyl groups.[3]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can significantly increase a drug's in vivo half-life, potentially leading to improved patient compliance through less frequent dosing.[5]
-
Conformational Rigidity: As the smallest cycloalkane, the cyclopropane ring introduces a high degree of rigidity into a molecule.[5] This conformational constraint can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target, thereby minimizing off-target effects.[2][5]
-
Potency and Lipophilicity: The cyclopropyl group can serve as a rigid alkyl linker or an isosteric replacement for an alkene.[1] Its introduction can modulate a molecule's lipophilicity and electronic properties, often leading to increased potency.[2][3]
-
Proven Track Record: The value of this moiety is evidenced by the large number of FDA-approved drugs containing a cyclopropyl group, a number that has steadily increased over the past decade.[1] It is a key component in various therapeutic areas, including antiviral agents.[6][7][8]
This compound serves as an excellent starting material because the tert-butyl ester provides stability and is readily removed under acidic conditions to unmask the carboxylic acid for subsequent transformations.
Physicochemical Properties and Safety Data
Proper handling of all chemical reagents is paramount for ensuring laboratory safety. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[9]
| Property | Value | Reference |
| CAS Number | 87661-20-9 | [10][11] |
| Molecular Formula | C₈H₁₄O₂ | [10] |
| Molecular Weight | 142.20 g/mol | [10] |
| Appearance | Liquid | [11] |
| Storage | Sealed in dry, 2-8°C | [11][12] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [10][13] |
Synthesis of this compound
The title compound can be efficiently synthesized from commercially available cyclopropanecarbonyl chloride and potassium tert-butoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Workflow for the synthesis of this compound.
Protocol 3.1: Synthesis [14]
-
Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (approx. 10 mL per g of starting material) in a reaction vessel equipped with a stirrer and cooling bath.
-
Cooling: Cool the suspension to 0-5 °C.
-
Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled suspension over 60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Work-up: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Separate the organic phase.
-
Extraction: Extract the aqueous phase with tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with brine, and concentrate under reduced pressure to yield the final product, this compound. A typical yield is >90%.[14]
Core Applications & Synthetic Protocols
The tert-butyl ester serves as a robust protecting group that can be selectively removed to reveal the carboxylic acid, which is a versatile handle for a wide range of synthetic transformations.
Hydrolysis to Cyclopropanecarboxylic Acid
The first step in utilizing this compound is often the deprotection of the ester to yield cyclopropanecarboxylic acid. This is typically achieved under acidic conditions.[15]
Protocol 4.1.1: Tert-butyl Ester Deprotection
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per g).
-
Acidification: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the reaction mixture.[16][17]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA, yielding the desired cyclopropanecarboxylic acid.
Amide Bond Formation for Novel Scaffolds
Cyclopropyl amides are prevalent in many pharmaceutical compounds.[18] The synthesis of these amides is reliably achieved by coupling cyclopropanecarboxylic acid with a primary or secondary amine using standard peptide coupling reagents.
Caption: General mechanism for amide bond formation.
Protocol 4.2.1: Amide Coupling using HATU This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[19]
-
Setup: Under an inert atmosphere, dissolve cyclopropanecarboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous DMF.[20]
-
Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired amide.
| Coupling Reagent | Additive (if required) | Base | Key Features |
| EDC | HOBt or NHS | DIPEA, TEA | Water-soluble byproducts, common in aqueous and organic media.[16][19] |
| HATU | None | DIPEA | Very fast, efficient, low racemization.[19] |
| DIC/DCC | HOBt | DIPEA | DIC is used in solid-phase; DCC byproduct precipitates in solution-phase.[19] |
Palladium-Catalyzed Cross-Coupling Reactions
To generate more complex and diverse intermediates, functionalized cyclopropane derivatives can be used in palladium-catalyzed cross-coupling reactions.[21] For example, a halogenated cyclopropane can be coupled with a boronic acid (Suzuki-Miyaura coupling) to form a C-C bond, creating a rigid bi-aryl or hetero-aryl scaffold.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 4.3.1: Suzuki-Miyaura Coupling (Illustrative) This protocol describes a general procedure for coupling a (bromo-cyclopropyl) derivative with a boronic acid.
-
Setup: To a reaction vessel, add the bromo-cyclopropyl intermediate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the combined organic layers. Purify the residue by column chromatography to yield the coupled product.
Case Study: Intermediate for Hepatitis C Virus (HCV) NS5B Inhibitor
Many potent allosteric inhibitors of the HCV NS5B polymerase feature a cyclopropyl-fused indolobenzazepine core.[22] this compound is a key starting material for constructing the cyclopropylamine moiety, which is often crucial for the activity of these antiviral agents. The synthesis involves converting the carboxylate into a cyclopropyl carboxamide, followed by a Hofmann or Curtius rearrangement to yield the cyclopropylamine.
Caption: Synthetic pathway to a key cyclopropylamine intermediate.
The cyclopropylamine intermediate can then be coupled to the core scaffold of the drug molecule. The rigid cyclopropyl group helps to orient key pharmacophoric elements, enhancing their interaction with the allosteric binding site on the NS5B polymerase.[22]
Conclusion
This compound is a high-value, versatile, and synthetically accessible building block for pharmaceutical research and development. Its stability, coupled with the straightforward deprotection to reveal a reactive carboxylic acid, makes it an ideal starting point for introducing the medicinally important cyclopropyl group. The protocols detailed in this note for amide formation and as a precursor for cross-coupling reactions provide reliable methods for constructing complex molecular architectures. By leveraging the unique properties of the cyclopropyl moiety, drug discovery programs can effectively address challenges related to metabolic stability, binding affinity, and selectivity.
References
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (Link)
-
Cyclopropyl Definition - Organic Chemistry Key Term - Fiveable. (Link)
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (Link)
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (Link)
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (Link)
-
Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed. (Link)
-
Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed. (Link)
-
Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. (Link)
-
Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PubMed Central. (Link)
-
Tert-butyl 2-oxo-cyclopentanecarboxylate - AK Scientific, Inc. (Link)
-
Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-[Z-2-carboxyethenyl]-cyclopropane-carboxylate - PrepChem.com. (Link)
-
This compound | C8H14O2 | CID 13676038 - PubChem. (Link)
-
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (Link)
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Application Notes and Protocols for Amide Bond Formation with Acid-PEG12-t-butyl Ester and Primary Amines - Benchchem. (Link)
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (Link)
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Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors - PubMed Central. (Link)
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The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC. (Link)
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Application Notes and Protocols: Conjugation of Acid-PEG14-t-butyl ester to Primary Amines - Benchchem. (Link)
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Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes. (Link)
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Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines - Benchchem. (Link)
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Liver-specific mono-unsaturated fatty acid synthase-1 inhibitor for anti-hepatitis C treatment. (Link)
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Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase | Request PDF - ResearchGate. (Link)
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A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease - PubMed Central. (Link)
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[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. (Link)
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Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl Cyclopropanecarboxylate
Introduction: The Strategic Role of the tert-Butyl Group in Cyclopropane Chemistry
In the landscape of pharmaceutical and agrochemical research, the cyclopropane ring is a prized structural motif, imparting unique conformational rigidity, metabolic stability, and biological activity to molecules.[1] Cyclopropanecarboxylic acid, a key building block, often requires protection of its carboxylic acid moiety during multi-step syntheses. The tert-butyl ester is a favored protecting group due to its steric bulk, which confers stability across a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions. However, the selective and efficient cleavage of this robust protecting group to unveil the parent carboxylic acid is a critical final step in many synthetic routes.
This guide provides an in-depth exploration of the deprotection of tert-butyl cyclopropanecarboxylate, offering detailed protocols, mechanistic insights, and a comparative analysis of various methodologies. A noteworthy feature of cyclopropanecarboxylic acid esters is their enhanced stability to both acid- and base-catalyzed hydrolysis compared to their non-cyclic counterparts.[2] This heightened stability, attributed to hyperconjugative stabilization from the cyclopropyl group, necessitates carefully optimized deprotection protocols.[2]
Mechanistic Overview: The Acid-Catalyzed Deprotection Pathway
The removal of the tert-butyl group is most commonly achieved under acidic conditions via an A-1 type elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond to generate a stable tertiary carbocation (the tert-butyl cation) and the desired cyclopropanecarboxylic acid.
The fate of the tert-butyl cation is multifaceted; it can be deprotonated by the conjugate base of the acid to form the volatile isobutylene gas, react with the conjugate base to form a tert-butyl adduct, or in the presence of nucleophilic scavengers, be trapped to prevent side reactions with sensitive substrates.[3][4]
Figure 1: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Protocols
Due to the enhanced stability of the cyclopropyl ester, more forcing conditions compared to other tert-butyl esters may be required.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for tert-butyl ester cleavage.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. For a 10 mL DCM solution, add 10 mL of TFA. Caution: TFA is highly corrosive; handle with appropriate personal protective equipment in a fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the increased stability of the substrate, the reaction may require several hours to overnight for complete conversion.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.
-
The resulting crude cyclopropanecarboxylic acid can be purified by crystallization, distillation, or chromatography as needed.
Protocol 2: Milder Deprotection using Aqueous Phosphoric Acid
For substrates containing other acid-sensitive functional groups, aqueous phosphoric acid offers a milder and more selective alternative.[5]
Materials:
-
This compound
-
85 wt% Aqueous phosphoric acid (H₃PO₄)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Heating mantle or oil bath
Procedure:
-
To the this compound, add 5-10 equivalents of 85 wt% aqueous phosphoric acid.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times may be longer compared to the TFA method.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Protocol 3: Thermal Deprotection in a High-Boiling Solvent
For thermally stable molecules, a reagent-free thermal approach can be employed.
Materials:
-
This compound
-
High-boiling solvent (e.g., diphenyl ether, or a fluorinated alcohol like 2,2,2-trifluoroethanol for lower temperatures)
-
Reaction vessel suitable for high temperatures with a condenser
Procedure:
-
Dissolve the this compound in a high-boiling solvent.
-
Heat the solution to a temperature sufficient to induce thermolysis and elimination of isobutylene (typically >150 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and purify the cyclopropanecarboxylic acid, often by distillation.
Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons |
| Protocol 1 | TFA/DCM | 0 °C to RT | Fast, effective, volatile byproducts | Harsh, may cleave other acid-labile groups |
| Protocol 2 | 85% H₃PO₄ (aq) | 50-70 °C | Milder, selective, environmentally benign | Slower, requires heating, aqueous workup |
| Protocol 3 | None (thermal) | High Temp (>150 °C) | Reagent-free, clean | Requires high temperatures, substrate must be thermally stable |
| Lewis Acids | e.g., ZnBr₂, Yb(OTf)₃ | Variable | Can be mild and selective | Potential for cyclopropane ring-opening |
Workflow for Method Selection
The choice of deprotection protocol is contingent on the overall structure of the molecule and the presence of other functional groups.
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Scale-up synthesis of cyclopropane-containing active pharmaceutical ingredients
Title: A Practical Guide to the Scale-Up Synthesis of Cyclopropane-Containing Active Pharmaceutical Ingredients (APIs)
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction:
The cyclopropyl group is a highly prized structural motif in medicinal chemistry, known for imparting beneficial properties such as conformational rigidity, metabolic stability, and enhanced binding affinity to drug candidates.[1][2] Its three-dimensional nature allows for precise adjustments to a molecule's physicochemical characteristics, often resulting in improved potency and pharmacokinetic profiles.[1][3] However, the inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, poses considerable challenges for its safe and efficient synthesis on an industrial scale.
This application note offers a detailed overview of established and innovative methods for the large-scale synthesis of cyclopropane-containing APIs. We will explore the mechanistic details of key cyclopropanation reactions, provide validated protocols, and discuss crucial aspects of process safety, optimization, and scale-up.
Strategic Approaches to Industrial Cyclopropanation
Choosing a cyclopropanation strategy for scale-up involves considering multiple factors, including substrate scope, reagent cost and availability, operational safety, and atom economy. The following sections discuss the most industrially relevant methods.
The Simmons-Smith Reaction and its Variants
The Simmons-Smith reaction, which involves an alkene reacting with a carbenoid species typically generated from diiodomethane and a zinc-copper couple, is a fundamental method for cyclopropane synthesis.[4][5][6]
Mechanism & Rationale: The active species, an organozinc carbenoid (IZnCH₂I), delivers a methylene group to the alkene's double bond in a concerted and stereospecific manner.[5][6] This preserves the stereochemistry of the starting alkene in the cyclopropane product, a vital feature for chiral APIs.
Scale-Up Considerations:
-
Reagent Preparation: The traditional Zn-Cu couple can be pyrophoric and its activity may be inconsistent. For large-scale production, in-situ generation or the use of more stable, pre-formed reagents is often preferred.
-
Solvent Selection: While ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common, their volatility and potential for peroxide formation require careful handling and engineering controls. Safer alternatives such as 2-methyltetrahydrofuran (2-MeTHF) are becoming more prevalent.
-
Exothermicity: The reaction is often highly exothermic, necessitating robust temperature control and reactor cooling capacity to prevent thermal runaway.
Protocol 1: Modified Furukawa-Simmons-Smith Cyclopropanation of a Key Intermediate
This protocol describes a safer and more reproducible modification using diethylzinc (Et₂Zn), known as the Furukawa modification.[4][5]
Materials:
-
Alkene Substrate (1.0 eq)
-
Diethylzinc (1.1 M solution in toluene, 2.2 eq)
-
Diiodomethane (CH₂I₂, 2.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Equip a reactor with a mechanical stirrer, thermocouple, and nitrogen inlet. Thoroughly purge the reactor with nitrogen.
-
Charge Reactor: Charge the reactor with the alkene substrate and anhydrous toluene. Cool the mixture to 0 °C.
-
Slow Addition: Slowly add the diethylzinc solution to the cooled mixture, maintaining the internal temperature below 5 °C.
-
Carbenoid Formation: Add diiodomethane dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by HPLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Separate the organic layer. Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclopropane product.
-
Purification: Purify the crude product by column chromatography or crystallization.
Transition Metal-Catalyzed Cyclopropanation
Catalytic methods, particularly those using copper, rhodium, or palladium, provide a more atom-economical and often more versatile approach to cyclopropanation, typically using diazo compounds as carbene precursors.[7][8]
Mechanism & Rationale: A transition metal catalyst reacts with a diazo compound to form a metal-carbene intermediate. This highly reactive species then transfers the carbene to an alkene to form the cyclopropane ring. The choice of metal and ligand can influence the reaction's stereoselectivity and enantioselectivity.[7]
Scale-Up Considerations:
-
Diazo Compound Handling: Diazo compounds, like ethyl diazoacetate, are potentially explosive and toxic. Standard industrial practice involves their on-site generation and immediate consumption to minimize risk.
-
Catalyst Loading and Cost: While catalytic, the cost of precious metal catalysts (e.g., rhodium) can be a significant factor. High turnover numbers and efficient catalyst recycling are crucial for economic viability.
-
Ligand Selection: Chiral ligands are often used to induce enantioselectivity. The synthesis and cost of these ligands must be factored into the overall process economics.
Protocol 2: Copper-Catalyzed Intramolecular Cyclopropanation
This protocol outlines a common strategy for constructing a bicyclic system containing a cyclopropane ring.[9]
Materials:
-
Allylic diazoacetate substrate (1.0 eq)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆, 0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
Procedure:
-
Inert Atmosphere: Set up a reactor under a nitrogen atmosphere.
-
Charge Catalyst: Charge the reactor with the copper catalyst and anhydrous DCM.
-
Substrate Addition: Prepare a solution of the allylic diazoacetate substrate in anhydrous DCM. Add this solution to the catalyst suspension using a syringe pump over 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the diazo compound by TLC (a characteristic pink/orange spot with certain stains).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.
The Kulinkovich and Related Reactions
The Kulinkovich reaction offers an alternative route to cyclopropanols from esters using Grignard reagents and a titanium(IV) isopropoxide catalyst.[10][11] The resulting cyclopropanols are versatile intermediates for further functionalization.
Mechanism & Rationale: The reaction proceeds through a titanacyclopropane intermediate, formed from the ester, Grignard reagent, and titanium catalyst.[10][11][12] This intermediate then rearranges to form the cyclopropanol product.
Scale-Up Considerations:
-
Grignard Reagent Handling: Grignard reagents are highly reactive and sensitive to moisture, requiring strict anhydrous conditions and careful handling on a large scale.
-
Stoichiometric Reagents: The original Kulinkovich reaction is stoichiometric in the Grignard reagent, which can generate significant amounts of magnesium and titanium waste. Catalytic versions have been developed to address this.[13]
-
Substrate Compatibility: The reaction is generally tolerant of a wide range of functional groups, but acidic protons will be quenched by the Grignard reagent.
Process Safety and Optimization
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up campaign. Key considerations include:
-
Thermal Stability: The thermal stability of all reactants, intermediates, and products should be determined using techniques like Differential Scanning Calorimetry (DSC).
-
Off-gassing: Reactions involving diazo compounds or Grignard reagents can generate significant off-gassing. Adequate venting and scrubbing systems are essential.
-
Reagent Handling: Standard operating procedures (SOPs) for the safe handling of pyrophoric, explosive, and toxic reagents must be in place.
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of reaction kinetics, conversion, and the formation of impurities.[14][15][16][17][18] This enables tighter process control and improved batch-to-batch consistency.
Data Summary
| Method | Key Reagents | Stereospecificity | Key Advantages | Scale-Up Challenges |
| Simmons-Smith | CH₂I₂/Zn-Cu or Et₂Zn | High | Reliable, well-established | Exothermicity, reagent handling, waste |
| Catalytic (e.g., Cu, Rh) | Diazo compounds | Variable (ligand-dependent) | High efficiency, atom economy | Diazo compound safety, catalyst cost |
| Kulinkovich | Grignard reagent, Ti(OⁱPr)₄ | N/A | Access to cyclopropanols | Stoichiometric waste, anhydrous conditions |
Visualization of Key Processes
Caption: The concerted mechanism of the Simmons-Smith reaction.
Caption: A simplified catalytic cycle for transition metal-catalyzed cyclopropanation.
Conclusion
The large-scale synthesis of cyclopropane-containing APIs presents unique and significant challenges. However, a thorough understanding of the reaction mechanisms, combined with careful process development, hazard analysis, and the implementation of modern process analytical technologies, can lead to safe, efficient, and economically viable manufacturing processes. The choice of synthetic route will ultimately depend on a comprehensive assessment of the specific target molecule, available resources, and regulatory requirements.
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Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Royal Society of Chemistry URL: [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of Substituted Cyclopropanes from Tert-Butyl Esters
Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged motif in medicinal chemistry and drug development.[1][2][3] Its unique conformational rigidity and electronic properties impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological activities.[3] The strategic incorporation of stereochemically defined cyclopropane units can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[3] Consequently, the development of robust and stereoselective methods for the synthesis of substituted cyclopropanes is of paramount importance to the pharmaceutical industry.[1][4]
This guide provides a comprehensive overview of the stereoselective synthesis of substituted cyclopropanes, with a particular focus on the use of tert-butyl esters as versatile substrates. We will delve into the core principles of catalytic asymmetric cyclopropanation, offer practical application notes for researchers, and provide detailed, validated protocols to facilitate the successful implementation of these powerful synthetic transformations.
Core Principles: Mechanistic Insights into Catalytic Asymmetric Cyclopropanation
The most prevalent and versatile method for constructing cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound, which serves as a carbene precursor.[5][6] The stereoselectivity of this transformation is dictated by the chiral catalyst, which orchestrates the facial selectivity of the carbene transfer to the olefin.
The Role of Tert-Butyl Esters
Tert-butyl esters are frequently employed in organic synthesis due to their steric bulk and unique reactivity.[7] In the context of cyclopropanation, tert-butyl diazoacetate and related derivatives are valuable carbene precursors. The tert-butyl group offers several advantages:
-
Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of the cyclopropanation reaction by favoring specific transition states that minimize steric interactions.[7]
-
Stability: Tert-butyl esters exhibit excellent stability under a wide range of reaction conditions, allowing for flexibility in synthetic design.[7][8]
-
Protecting Group: The tert-butyl ester can serve as a protecting group for a carboxylic acid functionality, which can be readily deprotected under acidic conditions after the cyclopropane ring has been constructed.[8][9][10]
Catalytic Systems for Stereoselective Cyclopropanation
A variety of transition metal catalysts have been developed for asymmetric cyclopropanation, with complexes of rhodium, copper, and cobalt being the most extensively studied.[5][6][11]
-
Rhodium Catalysts: Dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer.[5][12] The use of chiral carboxylate ligands, such as those derived from amino acids, allows for high levels of enantioselectivity.[12][13] The mechanism is generally believed to proceed through the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted, asynchronous fashion.[5]
-
Copper Catalysts: Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) or related nitrogen-based ligands, are also powerful catalysts for asymmetric cyclopropanation.[6][14] These systems are often advantageous due to the lower cost of copper compared to rhodium. The mechanism of copper-catalyzed cyclopropanation can vary, with both concerted and stepwise pathways being proposed.[6]
-
Cobalt Catalysts: More recently, cobalt(II) complexes of chiral porphyrins have emerged as highly effective catalysts for asymmetric cyclopropanation, proceeding through a stepwise radical mechanism.[11][15] This distinct mechanistic pathway allows for the cyclopropanation of a broader range of alkenes, including those that are challenging substrates for rhodium and copper catalysts.[15]
Visualizing the Catalytic Cycle
To illustrate the fundamental steps involved in a typical transition-metal-catalyzed cyclopropanation, the following diagram outlines the catalytic cycle for a rhodium-catalyzed reaction.
Caption: General Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.
Application Notes: Practical Considerations for Success
Achieving high yields and stereoselectivities in cyclopropanation reactions requires careful attention to several experimental parameters.
| Parameter | Recommendation | Rationale and Key Insights |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are commonly used. | The choice of solvent can significantly impact catalyst solubility, reaction rate, and stereoselectivity. Non-coordinating solvents are generally preferred to avoid inhibition of the catalyst. |
| Temperature | Reactions are typically run at or below room temperature (0 °C to 25 °C). | Lower temperatures often lead to higher stereoselectivities by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. |
| Catalyst Loading | Typically 0.1 to 5 mol%. | Higher catalyst loadings can increase the reaction rate but also the cost. For highly active catalysts, loadings as low as 0.001 mol% have been reported to be effective.[12] |
| Rate of Diazo Addition | Slow addition of the diazo compound via syringe pump is crucial. | This maintains a low concentration of the diazo compound in the reaction mixture, which helps to suppress side reactions such as dimerization of the carbene. |
| Substrate Purity | Use of purified reagents and dry solvents is essential. | Impurities can poison the catalyst and lead to lower yields and selectivities. Alkenes should be free of peroxides. |
Troubleshooting Common Issues:
-
Low Yield: Check for catalyst deactivation, impure reagents, or competing side reactions. Consider increasing catalyst loading or lowering the reaction temperature.
-
Low Stereoselectivity: Optimize the chiral ligand and solvent. Ensure the reaction temperature is sufficiently low.
-
Formation of Carbene Dimers: This indicates that the rate of diazo addition is too high. Use a syringe pump for slow and controlled addition.
Protocols: A Step-by-Step Guide to Asymmetric Cyclopropanation
The following protocol provides a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an alkene with tert-butyl diazoacetate. This should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Dirhodium(II) catalyst with chiral ligands (e.g., Rh₂(S-DOSP)₄)
-
Alkene (purified)
-
Tert-butyl diazoacetate
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, syringe pump)
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for asymmetric cyclopropanation.
Detailed Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%).
-
Addition of Reagents: Add anhydrous dichloromethane (to make a ~0.1 M solution with respect to the alkene) and the alkene (1.0 equiv). Stir the solution at the desired temperature (e.g., room temperature or 0 °C).
-
Slow Addition of Diazo Compound: In a separate syringe, prepare a solution of tert-butyl diazoacetate (1.1-1.5 equiv) in anhydrous dichloromethane. Place the syringe on a syringe pump and add the diazoacetate solution to the reaction mixture over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed.
-
Reaction Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified cyclopropane product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Conclusion
The stereoselective synthesis of substituted cyclopropanes from tert-butyl esters is a powerful and versatile tool in modern organic synthesis, with significant applications in drug discovery and development. By carefully selecting the appropriate chiral catalyst, optimizing reaction conditions, and following robust experimental protocols, researchers can access a wide array of enantiomerically enriched cyclopropane building blocks. The insights and procedures detailed in this guide are intended to empower scientists to successfully implement these transformative reactions in their own research endeavors.
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The Cyclopropyl Moiety: Application Notes on Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl Cyclopropanecarboxylate Derivatives
Introduction: The Strategic Value of the Cyclopropyl Ring in Modern Chemistry
In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2][3] Its inclusion in a drug candidate can confer a multitude of benefits, including enhanced metabolic stability, improved potency, and favorable pharmacokinetic properties, all while minimizing increases in molecular weight.[3][4] The rigid, three-dimensional nature of the cyclopropane ring allows for precise spatial orientation of substituents, making it an invaluable tool for optimizing interactions with biological targets.[4] Palladium-catalyzed cross-coupling reactions stand as the preeminent and most versatile technology for forging the carbon-carbon and carbon-nitrogen bonds necessary to integrate these valuable cyclopropyl units into complex molecular architectures.[1][2][5]
This technical guide provides an in-depth exploration of the use of tert-butyl cyclopropanecarboxylate as a versatile and commercially available starting material. We will detail the conversion of this precursor into key organometallic and amine intermediates, followed by comprehensive, field-proven protocols for their application in cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings.
From Starting Material to Reactive Intermediate: A General Workflow
The journey from the stable this compound ester to a molecule ready for cross-coupling involves its transformation into a more reactive intermediate, such as a cyclopropylboronic acid, a cyclopropylzinc halide, or cyclopropylamine. The choice of intermediate dictates the type of cross-coupling reaction that can be performed.
Caption: General workflow from starting material to final products.
The Suzuki-Miyaura Coupling: Forging C(sp²)-Cyclopropyl Bonds
The Suzuki-Miyaura reaction is arguably the most widely implemented method for synthesizing cyclopropyl-substituted arenes and heteroarenes due to its mild conditions and exceptional functional group tolerance.[1][6] The key reactive partner, cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate), can be prepared from cyclopropanecarboxylic acid. The use of air- and moisture-stable potassium cyclopropyltrifluoroborate is often preferred as it circumvents the instability and propensity of cyclopropylboronic acid to undergo protodeboronation.[6][7]
Catalytic Cycle Explained
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the cyclopropylboron reagent and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) species.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Cyclopropyltrifluoroborate
This protocol is optimized for coupling aryl chlorides and bromides, which are often less reactive than the corresponding iodides.[6][7]
Reactant Preparation: Potassium cyclopropyltrifluoroborate can be synthesized from the corresponding boronic acid or purchased commercially. The aryl/heteroaryl halide should be of high purity.
Experimental Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst System: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%) or n-BuPAd₂ (3 mol%).[2][7]
-
Causality Note: Bulky dialkylbiaryl phosphine ligands are crucial. Their steric hindrance promotes the formation of the catalytically active monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition of the less reactive aryl chloride/bromide.[8]
-
-
Solvent Addition: Add anhydrous toluene and water (typically a 10:1 ratio) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 95 | [6] |
| 2-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 93 | [2] |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 | [7] |
| 2-Chloroquinoline | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 71 | [7] |
The Negishi Coupling: A Highly Tolerant Approach
The Negishi coupling provides a powerful alternative, utilizing organozinc reagents which are known for their high functional group tolerance, often succeeding where more reactive organometallics like Grignard reagents fail.[9] The required cyclopropylzinc bromide is readily prepared in a straightforward, one-step synthesis from cyclopropyl bromide.[9][10]
Protocol 2: Two-Step Synthesis of Cyclopropylarenes via Negishi Coupling
This protocol is divided into the preparation of the organozinc reagent and the subsequent cross-coupling reaction.[9]
Part A: Preparation of Cyclopropylzinc Bromide
-
Apparatus Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar and condenser under an inert (argon or nitrogen) atmosphere.
-
Zinc Activation: Add activated zinc dust (1.2 equiv) and a crystal of iodine to the flask. Gently heat the flask with a heat gun under vacuum until the iodine sublimes. Cool to room temperature and backfill with inert gas.
-
Reagent Addition: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of cyclopropyl bromide (1.0 equiv) in anhydrous THF.
-
Organozinc Formation: Slowly add the cyclopropyl bromide solution to the zinc suspension. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary. Stir for 2-4 hours at room temperature, after which the solution of cyclopropylzinc bromide is ready for use.[9][11]
Part B: Palladium-Catalyzed Cross-Coupling
-
Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Reaction Mixture: Add the aryl bromide (1.0 equiv) to the catalyst flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv) via cannula.
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 1.
The Buchwald-Hartwig Amination: Constructing the N-Cyclopropyl Bond
The palladium-catalyzed N-arylation of cyclopropylamine is a historically challenging transformation.[12] The inherent difficulty was overcome with the development of highly active catalyst systems employing sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphines (YPhos) or biarylphosphine ligands (BrettPhos).[12][13][14] These advanced systems enable the efficient coupling of a diverse range of (hetero)aryl chlorides even at room temperature.[13][14]
Protocol 3: Monoarylation of Cyclopropylamine with an Aryl Chloride
This protocol utilizes a specialized ligand for the in-situ preparation of a highly active palladium catalyst.[13]
Reactant Preparation: Cyclopropylamine can be synthesized from cyclopropanecarboxylic acid (derived from hydrolysis of the starting tert-butyl ester) via a Curtius or similar rearrangement.
Experimental Procedure:
-
Catalyst Preformation: In a glovebox, add the specialized ligand (e.g., adYPhos, 1.5 mol%) and a palladium source (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) to a vial with anhydrous solvent (e.g., toluene). Stir for 30 minutes at room temperature to form the active precatalyst.
-
Reaction Setup: In a separate reaction vessel, dissolve the aryl chloride (1.0 equiv) in the chosen solvent. Add cyclopropylamine (2.0 equiv) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Reaction Execution: Add the preformed catalyst solution to the reaction mixture. Seal the vessel and stir at room temperature for 16-24 hours.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.
| Aryl Chloride Substrate | Ligand | Base | Temp | Yield (%) | Reference |
| 4-Chloroanisole | adYPhos | NaOtBu | RT | 92 | [13] |
| 4-Chlorobenzophenone | adYPhos | NaOtBu | RT | 99 | [13] |
| 2-Chloropyridine | BrettPhos | LiN(SiMe₃)₂ | 110 °C | 84 | [12] |
| 1-Chloro-4-(trifluoromethyl)benzene | (tBuBrettPhos) | LiN(SiMe₃)₂ | 110 °C | 93 | [12] |
References
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- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system - RSC Publishing.
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- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Palladium-Catalyzed Monoaryl
- Developing Ligands for Palladium(II)
- Palladium-Catalyzed N-Aryl
- Application Notes and Protocols: Iodocyclopropane as a Precursor for Cyclopropyl Organometallic Intermedi
- Palladium-CatalyzedMonoarylation of Cyclopropylamine - R Discovery - Researcher.Life.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchG
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
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Application Notes and Protocols for the Incorporation of Cyclopropyl Moieties to Enhance Metabolic Stability in Drug Candidates
Introduction: The Quest for Metabolic Robustness in Drug Discovery
In the intricate journey of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high potency and selectivity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to enzymatic degradation. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. Consequently, medicinal chemists are in a constant search for molecular strategies that can shield drug candidates from metabolic hotspots.
One such strategy that has gained significant traction is the incorporation of cyclopropyl moieties into drug molecules.[1][2][3] The smallest of the cycloalkanes, the cyclopropane ring, is far from being a simple, inert aliphatic group. Its unique electronic and steric properties, born from significant ring strain, offer a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve overall drug-like characteristics.[1][4] This guide provides a comprehensive overview of the rationale, application, and experimental validation of using cyclopropyl groups to bolster the metabolic resilience of drug candidates.
The Underlying Science: Why Cyclopropyl Groups Enhance Metabolic Stability
The utility of the cyclopropyl group in medicinal chemistry stems from its distinct structural and electronic features, which differ significantly from both acyclic alkyl groups and other cycloalkanes.
Steric Shielding and Conformational Rigidity
The rigid, three-dimensional structure of the cyclopropyl ring can effectively shield adjacent metabolic "soft spots" from the active sites of metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] This steric hindrance can prevent the necessary orientation for enzymatic attack. Furthermore, the introduction of a cyclopropyl group can lock a molecule into a specific bioactive conformation, which not only can enhance binding affinity to the target receptor but also may disfavor conformations that are amenable to metabolism.[1][4]
Electronic Properties and Resistance to Oxidation
The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, a consequence of the increased s-character in the C-C bonds.[2][3] This higher bond dissociation energy makes hydrogen atom abstraction, the initial and often rate-limiting step in CYP-mediated oxidation, more energetically demanding and thus less likely to occur.[5]
Bioisosteric Replacement
The cyclopropyl group is a versatile bioisostere, capable of replacing other common chemical motifs that are prone to metabolism.[6] For instance, it can serve as a metabolically robust substitute for a gem-dimethyl group, an alkene, or even a phenyl ring in certain contexts.[7][8][9] This bioisosteric replacement can improve metabolic stability while maintaining or even enhancing biological activity.
Strategic Incorporation of Cyclopropyl Moieties: Synthetic Approaches
The introduction of a cyclopropyl group into a drug candidate requires careful synthetic planning. A variety of well-established and novel synthetic methods can be employed, with the choice depending on the specific molecular context and desired stereochemistry.
Common Synthetic Strategies:
-
Cyclopropanation of Alkenes: This is a widely used method involving the reaction of an alkene with a carbene or carbenoid species. Classic named reactions such as the Simmons-Smith reaction and the Corey-Chaykovsky reaction fall into this category.[10][11][12]
-
Intramolecular Cyclization: 1,3-Dihalides or other suitably functionalized acyclic precursors can undergo intramolecular cyclization to form a cyclopropane ring, often promoted by a base or a reducing agent (e.g., Wurtz reaction).[13]
-
Transition Metal-Catalyzed Reactions: Modern synthetic chemistry offers a plethora of transition metal-catalyzed methods for cyclopropane synthesis, including those involving diazo compounds and enyne cycloisomerization, which can often be performed with high stereocontrol.[10][14]
-
Use of Cyclopropyl Building Blocks: A straightforward approach involves the incorporation of commercially available or readily synthesized building blocks already containing a cyclopropyl moiety, such as cyclopropylamine or cyclopropanecarboxylic acid.[10][11]
The following diagram illustrates a generalized workflow for the strategic incorporation and evaluation of a cyclopropyl moiety.
Caption: Iterative workflow for enhancing metabolic stability using cyclopropyl groups.
Potential Liabilities: When Cyclopropyl Groups Can Be Problematic
While highly effective in many cases, the introduction of a cyclopropyl group is not without potential pitfalls. A notable liability arises with cyclopropylamines, which can undergo metabolic activation by CYPs to form reactive intermediates.[5][15] This process can lead to mechanism-based inhibition (MBI) of the enzyme, where a reactive metabolite irreversibly binds to and inactivates the enzyme.[16][17] Such inactivation can cause significant drug-drug interactions. The proposed mechanism often involves a ring-opening of the cyclopropylamine radical cation, generating a highly reactive carbon-centered radical that can covalently modify the enzyme.[15][18] Therefore, careful evaluation of the metabolic fate of cyclopropyl-containing compounds, particularly cyclopropylamines, is crucial.
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the impact of cyclopropyl incorporation on metabolic stability, a series of in vitro assays are employed. The two most common systems are liver microsomes and hepatocytes.[19][20]
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of a compound, primarily mediated by CYP enzymes.[21]
Principle: Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, especially CYPs. The test compound is incubated with liver microsomes in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[20][22]
Protocol:
-
Preparation of Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Liver Microsomes: Pooled human, rat, or other species of interest, stored at -80°C. Thaw on ice before use.
-
NADPH Regenerating System (e.g., NADPH-A/B): To ensure a constant supply of NADPH during the incubation.
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Data Presentation:
| Compound | Moiety at Metabolic Hotspot | t½ (min) | CLint (µL/min/mg protein) |
| Lead Compound | -CH(CH₃)₂ | 15 | 46.2 |
| Analog 1 | Cyclopropyl | >60 | <11.5 |
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolizing enzymes and their corresponding cofactors.[19][21]
Principle: Cryopreserved or fresh hepatocytes are incubated with the test compound. This system can assess a broader range of metabolic pathways, including glucuronidation, sulfation, and oxidation by non-CYP enzymes.[19]
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Incubation Procedure:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).
-
Add the cell suspension to a multi-well plate.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.
-
-
Sampling and Analysis:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quench the reaction and process the samples as described for the microsomal assay.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
-
For slowly metabolized compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours). [23]
The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.
Caption: A streamlined workflow for in vitro metabolic stability assays.
Conclusion
The incorporation of cyclopropyl moieties represents a powerful and validated strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By leveraging the unique steric and electronic properties of this small ring system, researchers can effectively block metabolic hotspots, improve pharmacokinetic profiles, and ultimately increase the likelihood of a compound's success in clinical development. However, a thorough understanding of the potential liabilities, particularly with cyclopropylamines, and rigorous experimental validation through well-defined in vitro assays are paramount to the successful application of this approach.
References
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety-Bohrium. Bohrium. Available at: [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Boron Molecular. Available at: [Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Boron Molecular. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. Available at: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Synthesis of Cyclopropanes. University of Kentucky College of Arts & Sciences. Available at: [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. Available at: [Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health. Available at: [Link]
-
Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. PubMed Central. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Cyclopropanes | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 13. Cyclopropane synthesis [organic-chemistry.org]
- 14. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 16. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. bioivt.com [bioivt.com]
- 22. nuvisan.com [nuvisan.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Simmons-Smith Cyclopropanation of Electron-Deficient Alkenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Simmons-Smith cyclopropanation of electron-deficient alkenes. The inherent electronic mismatch between the electrophilic zinc carbenoid and electron-poor substrates makes this a challenging transformation, often plagued by low yields and competing side reactions. This resource provides field-proven insights and solutions to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Issue 1: Low to No Cyclopropanation of my α,β-Unsaturated Ketone/Ester.
Question: I am reacting my α,β-unsaturated ester with a standard Zn/Cu couple and diiodomethane, but I am recovering mostly starting material, even after extended reaction times. What is happening and what should I do?
Answer:
This is a common issue stemming from the fundamental mechanism of the Simmons-Smith reaction. The traditional zinc carbenoid (IZnCH₂I) is electrophilic in nature, while your α,β-unsaturated carbonyl compound is an electron-deficient alkene. This electronic mismatch results in a very slow and often unsuccessful reaction.[1][2]
Primary Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reagent Reactivity | The electrophilic zinc carbenoid reacts sluggishly with the electron-poor double bond. | Switch to a more reactive reagent system. The Furukawa modification (using diethylzinc, Et₂Zn, and CH₂I₂) generates a more reactive carbenoid and is often more reproducible.[3] For highly deactivated substrates, consider the Shi modification , which employs trifluoroacetic acid with Et₂Zn and CH₂I₂ to generate a more nucleophilic carbenoid (CF₃CO₂ZnCH₂I) capable of reacting with electron-deficient alkenes.[4] |
| Poor Reagent Quality | The activity of the zinc reagent is critical. An improperly activated Zn/Cu couple or degraded diiodomethane will lead to reaction failure. | Ensure your Zn/Cu couple is freshly prepared and activated. Consider using ultrasound to improve activation. Use freshly distilled or high-purity diiodomethane.[1] |
| Presence of Moisture | The Simmons-Smith reaction is highly sensitive to moisture, which will quench the organozinc reagent. | Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
Workflow for Enhancing Reactivity:
Caption: Troubleshooting workflow for low cyclopropanation yield.
Issue 2: Formation of Multiple Byproducts and a Complex Reaction Mixture.
Question: My reaction with an α,β-unsaturated ketone is messy. I see some desired product, but also several other spots on my TLC plate that are difficult to characterize. What are the likely side reactions?
Answer:
With electron-deficient substrates, the desired [2+1] cycloaddition competes with several other reaction pathways. The zinc carbenoid and reaction byproducts can interact with the substrate in unintended ways.
Common Side Reactions and Their Mechanisms:
-
Michael (1,4-Conjugate) Addition: While direct evidence in Simmons-Smith reactions is sparse, organozinc reagents are known to participate in 1,4-additions to α,β-unsaturated systems.[5] This would involve the nucleophilic attack of the carbenoid's carbon atom at the β-position of the alkene, leading to a zinc enolate intermediate. Subsequent workup would yield a β-methylated carbonyl compound.
-
Reaction at the Carbonyl Group & Homologation: The Simmons-Smith reagent can interact directly with the carbonyl group, especially in β-dicarbonyl compounds. The reaction proceeds through initial enolate formation, followed by cyclopropanation of the resulting enol/enolate and subsequent fragmentation. This leads to a one-carbon chain extension (homologation) product, such as a γ-keto ester from a β-keto ester.[4][6]
-
Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of nearby heteroatoms, such as alcohols or amines, particularly when an excess of the reagent is used over prolonged reaction times.[4]
-
Lewis Acid-Catalyzed Degradation: The zinc iodide (ZnI₂) generated as a byproduct is a Lewis acid.[4] It can catalyze the decomposition of acid-sensitive starting materials or products, leading to a complex mixture.
Caption: Competing reaction pathways in Simmons-Smith cyclopropanation.
Troubleshooting Byproduct Formation:
-
To Minimize Michael Addition/Carbonyl Attack: Consider using a catalytic amount of a transition metal that favors the carbene transfer pathway. Nickel catalysis has proven highly effective for accelerating the cyclopropanation of electron-deficient alkenes, often providing cleaner reactions and higher yields of the desired cyclopropane.[2][7]
-
To Prevent Heteroatom Methylation: Use a minimal excess of the Simmons-Smith reagent (1.1-1.2 equivalents) and carefully monitor the reaction to avoid unnecessarily long reaction times.[1]
-
To Mitigate Lewis Acid Degradation: Quench the reaction with a base like pyridine or add excess diethylzinc (in the Furukawa modification) to scavenge the ZnI₂ byproduct, forming the less acidic EtZnI.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the Furukawa modification often preferred for electron-deficient alkenes over the classic Zn/Cu couple?
A1: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, generates a more reactive and often more soluble zinc carbenoid species (EtZnCH₂I) compared to the heterogeneous Zn/Cu couple.[3] This enhanced reactivity can overcome the energy barrier associated with the reaction on electron-poor alkenes. Furthermore, the reaction is often more reproducible.
Q2: I've heard about nickel-catalyzed Simmons-Smith reactions. How do they work and when should I use one?
A2: Nickel-catalyzed cyclopropanation is a powerful method for substrates that are unreactive under traditional Simmons-Smith conditions.[2][7] The proposed mechanism involves the formation of a nucleophilic nickel-carbene intermediate. This species has the opposite polarity to the zinc carbenoid, making it highly reactive towards electron-deficient alkenes. This method is particularly useful for a wide range of α,β-unsaturated ketones, esters, and amides, often providing good to excellent yields where other methods fail.[7]
Q3: Can steric hindrance be a problem with these substrates?
A3: Yes, the Simmons-Smith reaction is sensitive to steric hindrance. Cyclopropanation will typically occur on the less hindered face of the alkene. For highly substituted or sterically congested electron-deficient alkenes, even the more reactive modifications may fail. In such cases, exploring alternative cyclopropanation methods may be necessary.
Q4: What is the role of Lewis acids in these reactions? Can they help?
A4: The addition of Lewis acids can be a double-edged sword. While a Lewis acid can coordinate to the carbonyl group of an α,β-unsaturated system, making the double bond even more electron-deficient and thus less reactive towards the electrophilic zinc carbenoid, some modified zinc carbenoids with strongly electron-withdrawing groups, like in the Shi modification (CF₃CO₂ZnCH₂I), have shown enhanced reactivity.[4][8] The byproduct ZnI₂ is itself a Lewis acid and often contributes to side reactions rather than promoting the desired transformation.[4] However, in nickel-catalyzed systems, the addition of zinc halides (like ZnCl₂) has been shown to be beneficial, possibly by activating the alkene towards the nickel-based reagent.
Experimental Protocols
Protocol 1: Furukawa Modification for Cyclopropanation of an α,β-Unsaturated Ketone
This protocol is a general guideline for the cyclopropanation of a moderately reactive electron-deficient alkene, such as cyclohexenone.
Materials:
-
Cyclohexenone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂) (2.5 eq)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the cyclohexenone (1.0 eq) in anhydrous CH₂Cl₂.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 15 minutes. A white precipitate may form.
-
Carbenoid Formation: After the diethylzinc addition is complete, add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Cyclopropanation of Methyl Acrylate
This protocol is adapted from literature procedures for highly electron-deficient alkenes.[7]
Materials:
-
Methyl Acrylate (1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Nickel(II) Chloride (NiCl₂) (5 mol%)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Suspension: In a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (0.05 eq) and anhydrous DCE.
-
Reagent Premixing: In a separate flame-dried flask under argon, add anhydrous DCE and cool to 0 °C. Slowly add diethylzinc (2.0 eq), followed by the dropwise addition of diiodomethane (2.0 eq). Stir the resulting solution at 0 °C for 15 minutes.
-
Reaction Initiation: Add the substrate, methyl acrylate (1.0 eq), to the catalyst suspension. Then, transfer the premixed carbenoid solution to the flask containing the substrate and catalyst via cannula at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by GC-MS.
-
Quenching and Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully due to the volatility of the product. Purify by flash column chromatography.
References
-
Alkylation of Electron-Deficient Olefins through Conjugate Addition of Organozinc Reagents: An Update. (2025). Request PDF. [Link]
-
Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. (2016). Chemical Communications. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). National Institutes of Health. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Shi, Y. et al. (1998). A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. The Journal of Organic Chemistry, 69(2), 327-334. [Link]
-
Reaction pathways of the Simmons-Smith reaction. (2003). PubMed. [Link]
-
Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[1][7]-Sigmatropic Rearrangement Reactions. (2010). The Journal of Organic Chemistry. [Link]
-
A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. (2012). PMC - PubMed Central. [Link]
-
Simmons-Smith Reaction. (n.d.). NROChemistry. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Purification Strategies for Cyclopropanation Reactions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for a critical, yet often challenging, step in your workflow: the purification of cyclopropanated products and the effective removal of unreacted starting materials. Drawing from extensive field experience and established chemical principles, this center is designed to help you navigate common purification hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your cyclopropanation reaction mixture.
Issue 1: My TLC/GC-MS analysis shows a significant amount of unreacted olefin starting material.
Root Cause Analysis:
This is a frequent scenario, particularly when the olefin is used in excess to drive the reaction to completion or when the reaction kinetics are slow. The challenge lies in separating the nonpolar olefin from the often similarly nonpolar cyclopropanated product.
Solutions:
-
Fractional Distillation (for volatile compounds): If there is a sufficient boiling point difference between your product and the starting olefin, fractional distillation under atmospheric or reduced pressure is a highly effective and scalable purification method.[1][2] For thermally sensitive cyclopropane derivatives, vacuum distillation is crucial to prevent ring-opening or rearrangement.[2]
Parameter Recommendation Rationale Pressure Start at atmospheric pressure; move to vacuum (e.g., 1-10 mmHg) for high-boiling compounds. Lowering the pressure reduces the boiling point, preventing thermal degradation of the strained cyclopropane ring.[2] Column Packing Use a packed column (e.g., Vigreux or Raschig rings) for better separation efficiency. Increases the number of theoretical plates, allowing for the separation of compounds with closer boiling points. Heating Use a stable heating source (oil bath) and monitor the vapor temperature closely. Prevents bumping and ensures a smooth, controlled distillation. -
Column Chromatography: This is the most versatile technique for removing unreacted olefins.[3][4][5]
-
Normal-Phase Chromatography (Silica Gel/Alumina): Since both the olefin and the cyclopropane are often nonpolar, separation can be challenging. A very nonpolar eluent system is required.
-
Solvent System Selection: Begin with a nonpolar solvent like hexane or petroleum ether and gradually add a small amount of a slightly more polar solvent such as ethyl acetate or dichloromethane to achieve separation.[2] Develop the ideal solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of ~0.3 for your product.[2]
-
-
Reverse-Phase Chromatography (C18): If the product has some polar functional groups that the olefin lacks, reverse-phase HPLC can be an excellent high-resolution option.[6]
-
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small sample of your crude reaction mixture in a suitable solvent. Spot it on a TLC plate and test various solvent systems (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you plan to use and pack your column.
-
Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the nonpolar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.[6]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Issue 2: How can I safely and effectively remove unreacted diazo compounds?
Root Cause Analysis:
Diazo compounds are toxic, potentially explosive, and highly reactive.[7][8] It is imperative that any unreacted diazo compound is quenched before workup and purification.
Solutions:
-
Quenching with Acetic Acid: The most common and reliable method is the slow, careful addition of glacial acetic acid to the reaction mixture at a low temperature (e.g., 0 °C).[7] The acid protonates the diazo compound, leading to the formation of a non-hazardous ester and the evolution of nitrogen gas.
-
Safety First Protocol: Quenching Diazo Compounds
-
Cool the Reaction: Ensure your reaction vessel is in an ice bath and the temperature is maintained at or below 5 °C.
-
Slow Addition: Add glacial acetic acid dropwise with vigorous stirring. You will observe the evolution of nitrogen gas. Continue adding acid until the characteristic yellow color of the diazo compound disappears and gas evolution ceases.
-
Verification: Allow the mixture to stir for an additional 15-20 minutes at low temperature to ensure complete quenching.
-
Proceed to Workup: Once the quenching is complete, you can proceed with your standard aqueous workup.
Caution: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10][11] Never attempt to concentrate a solution containing unreacted diazo compounds.[9]
-
Issue 3: My product is contaminated with inorganic salts from a Simmons-Smith reaction (e.g., zinc iodide).
Root Cause Analysis:
The Simmons-Smith reaction and its modifications utilize a zinc-copper couple or diethylzinc, which generates zinc iodide (ZnI₂) as a byproduct.[12][13][14] These salts are often insoluble in organic solvents and must be removed during the workup.
Solutions:
-
Aqueous Workup with Ammonium Chloride: The standard procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This dissolves the zinc salts, forming a complex that is readily separated into the aqueous layer during a subsequent liquid-liquid extraction.
-
Liquid-Liquid Extraction: After quenching, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4][16] The organic layer will contain your cyclopropanated product, while the zinc salts will remain in the aqueous layer. It is good practice to wash the combined organic layers multiple times with the quenching solution and then with brine to remove any remaining water-soluble impurities.[4][6]
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}
Caption: Workflow for removing zinc salts.
Frequently Asked Questions (FAQs)
-
Q1: What are the main types of starting materials I'll need to remove?
-
Unreacted Olefin: Often used in excess. Typically removed by chromatography or distillation.
-
Carbene/Carbenoid Precursors: This includes diazo compounds (which must be quenched) or diiodomethane from a Simmons-Smith reaction.[8][17] Diiodomethane is high-boiling and can often be removed by column chromatography.
-
Metal Catalysts: In metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts), the metal residue may need to be removed, often by filtration through a plug of silica gel or by specific extraction techniques.[18][19][20]
-
-
Q2: Can I use an extraction to separate my product from the starting material?
-
Generally, this is difficult if both your product and starting material are neutral organic compounds.[16] However, if your starting material or product has an acidic or basic functional group, you can use an acid-base extraction. For example, if your product contains a carboxylic acid, you can extract it into an aqueous basic solution (like sodium bicarbonate), discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to recover your product.[16]
-
-
Q3: Are there any "green" or more sustainable methods for purification?
-
Yes, there is growing interest in developing more environmentally friendly purification methods. Using flow chemistry for reactions with hazardous reagents like diazo compounds can minimize waste and improve safety.[21][22] Additionally, research into alternative extraction solvents and catalyst recovery and recycling methods is ongoing.[20][23] For instance, using CO₂-laden water has been explored for removing metal catalyst residues.[23]
-
-
Q4: My cyclopropane product seems to be degrading during purification. What can I do?
-
The high ring strain in cyclopropanes can make them susceptible to degradation under harsh conditions.[6][24] Avoid high temperatures by using vacuum distillation.[2] During chromatography and extractions, avoid strongly acidic or basic conditions unless your molecule is stable.[3][6] If you suspect degradation, ensure all purification steps are performed as quickly and gently as possible.
-
References
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
IKONICS. (2018, March 8). Diazo Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diazo Red RC. Retrieved from [Link]
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Michigan State University Chemistry. (2013, May 31). Phenyldiazomethane SOP.pdf. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Retrieved from [Link]
-
YouTube. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from [Link]
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Scribd. (n.d.). Chemists' Guide to Cyclopropane Reactions | PDF | Thin Layer Chromatography. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Retrieved from [Link]
- Google Patents. (n.d.). US8450533B2 - Cyclopropanation process.
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ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6153804A - Production of cyclopentane and/or cyclopentene from partially hydrogenated pyrolysis gasoline.
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Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
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ACS Publications. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]
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PubMed Central. (n.d.). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Retrieved from [Link]
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PubMed. (n.d.). Cyclopropanation using flow-generated diazo compounds. Retrieved from [Link]
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SciSpace. (n.d.). Gold(I)-catalyzed stereoselective olefin cyclopropanation. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
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RSC Publishing. (n.d.). Cyclopropanation using flow-generated diazo compounds. Retrieved from [Link]
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De Dietrich Process Systems. (2022, March 4). WEBINAR: An Introduction to Liquid-Liquid Extraction & Solvent Extraction Columns. Retrieved from [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
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Wikipedia. (n.d.). Alkene. Retrieved from [Link]
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Technical Support Center: Challenges in the Hydrolysis of Sterically Hindered tert-Butyl Esters
Welcome to the Technical Support Center dedicated to navigating the complexities of tert-butyl (t-Bu) ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome deprotection step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific methods are chosen, how to troubleshoot common failures, and how to select the optimal conditions for your unique substrate.
The Root of the Challenge: Steric Hindrance and Reaction Mechanisms
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under neutral and basic conditions. This stability is a direct result of the steric bulk of the tert-butyl group, which physically obstructs the approach of nucleophiles to the carbonyl carbon.[1] This steric shield makes the common base-catalyzed hydrolysis (BAC2 mechanism), typical for less hindered esters, exceedingly slow or altogether ineffective.[1]
Consequently, the deprotection of tert-butyl esters almost exclusively relies on acid-catalyzed methods. Under acidic conditions, the reaction proceeds through a different pathway, the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).[1][2] In this mechanism, the ether oxygen is protonated, leading to the departure of a stable tert-butyl carbocation and the formation of the desired carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My standard acid-catalyzed hydrolysis with Trifluoroacetic Acid (TFA) is resulting in incomplete deprotection. What's going wrong?
This is a very common issue and can often be resolved by systematically evaluating your reaction parameters.
Underlying Causes & Solutions:
-
Insufficient Acid Strength or Concentration: While a 1:1 mixture of TFA in dichloromethane (DCM) is a standard starting point, some substrates are more resistant.[3] The equilibrium of the reaction may not sufficiently favor the products.
-
Inadequate Reaction Time or Temperature: Deprotection is not instantaneous. These reactions are typically conducted at room temperature, and lower temperatures will significantly slow the reaction rate.[3]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Allow the reaction to proceed until the starting material is no longer visible. Gentle heating can be employed, but with caution, as it may promote side reactions with sensitive substrates.[4]
-
-
Excess Water in the Reaction: While a small amount of water can be beneficial as a scavenger for the tert-butyl cation, too much water will dilute the acid, reducing its efficacy.[3]
-
Solution: Use anhydrous solvents for your cleavage cocktail to minimize water content.[3]
-
Q2: I'm observing significant side products in my reaction mixture. How can I prevent their formation?
Side product formation is most often attributed to the highly reactive tert-butyl carbocation generated during the cleavage.[3][4] This carbocation is an aggressive electrophile and can alkylate any nucleophilic sites on your molecule of interest or in the reaction mixture.
Troubleshooting Side Reactions:
-
Identify the Culprit: The Tert-Butyl Cation: This cation will readily react with electron-rich aromatic rings (Friedel-Crafts alkylation), heteroatoms (like sulfur in methionine or the indole nitrogen of tryptophan), and even the desired carboxylic acid product to reform the ester.
-
The Solution: Cation Scavengers: The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's role is to trap the tert-butyl carbocation before it can react with your substrate.
| Scavenger | Typical Concentration (v/v) | Use Case |
| Triisopropylsilane (TIS) | 2.5-5% | Highly effective general-purpose scavenger. |
| Water | 2.5-5% | Often used in conjunction with TIS. |
| Thioanisole | 2.5-5% | Particularly useful for protecting sulfur-containing amino acids like methionine and cysteine. |
| 1,2-Ethanedithiol (EDT) | 2.5-5% | Another excellent choice for protecting sulfur-containing residues. |
Experimental Protocol: Standard TFA-Mediated Deprotection with Scavengers
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To this solution, add the appropriate scavengers. A common "cocktail" is a 1:1 mixture of TFA and DCM with 2.5-5% (v/v) each of triisopropylsilane (TIS) and water.[4]
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure all TFA is removed, co-evaporate with a solvent like toluene or diethyl ether.[4]
-
Purify the resulting carboxylic acid as needed.
Q3: My substrate is sensitive to strong acids. Are there milder alternatives to TFA?
Absolutely. The harshness of TFA can be detrimental to molecules with other acid-labile protecting groups (like Boc or trityl groups) or sensitive functionalities. Fortunately, a range of milder methods have been developed.
Alternative Deprotection Strategies:
| Method | Reagents | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Offers good selectivity for tert-butyl esters over some other acid-labile groups like PhF protected amines.[6][7][8] However, N-Boc and N-trityl groups are often not stable under these conditions.[7][8] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ (aq) | Neat or with co-solvent | 50-70 | An environmentally benign option that can be highly selective. Tolerates CBZ carbamates, benzyl and methyl esters, and TBDMS ethers.[9][10] |
| Silica Gel | Silica Gel Slurry | Toluene | Reflux (110) | A heterogeneous method that can be beneficial for sensitive substrates.[3] The reaction occurs on the acidic surface of the silica. |
| Radical-Mediated | Tris(4-bromophenyl)aminium ("Magic Blue") / Triethylsilane | Dichloromethane (DCM) | Room Temp | A very mild, catalytic method that avoids strong acids altogether.[11] |
Experimental Protocol: Selective Deprotection with Zinc Bromide
-
Dissolve the tert-butyl ester in anhydrous dichloromethane (DCM).
-
Add a stoichiometric amount or a slight excess of zinc bromide (ZnBr₂).
-
Stir the reaction at room temperature. Reaction times can vary significantly based on the substrate (from a few hours to 24 hours).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or a similar mild base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.
Q4: Can I use basic conditions to hydrolyze a sterically hindered tert-butyl ester?
While generally resistant to base-catalyzed hydrolysis, some specialized, non-aqueous basic methods have been developed for particularly challenging cases. These methods rely on enhancing the nucleophilicity of the hydroxide ion.
Advanced Basic Hydrolysis Techniques:
-
"Naked" Hydroxide in Non-Aqueous Media: A system of sodium hydroxide (NaOH) in a Methanol/Dichloromethane (1:9) mixture can effectively hydrolyze hindered esters at room temperature.[12][13] In this less polar, aprotic solvent mixture, the hydroxide anions are poorly solvated, making them significantly more reactive.[12]
-
Potassium tert-butoxide in DMSO: This is a powerful combination for hydrolyzing even very hindered esters.[14] A related approach involves generating "anhydrous hydroxide" by reacting potassium tert-butoxide with a stoichiometric amount of water in DMSO.
Experimental Protocol: Non-Aqueous Basic Hydrolysis
-
Dissolve the sterically hindered tert-butyl ester in a 9:1 mixture of dichloromethane and methanol.
-
Add a solution of sodium hydroxide in methanol to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product.
Q5: Is it possible to selectively cleave a Boc group in the presence of a tert-butyl ester?
Yes, this is often achievable due to the generally higher acid lability of the tert-butoxycarbonyl (Boc) group compared to the tert-butyl ester.[3] The key is to use carefully controlled, milder acidic conditions.
Strategies for Selective Deprotection:
-
Dilute TFA: Using a lower concentration of TFA (e.g., 10-20% in DCM) can often selectively remove the Boc group while leaving the tert-butyl ester intact.
-
Milder Acids: Acids like formic acid or p-toluenesulfonic acid can sometimes provide the desired selectivity.[5]
It is crucial to meticulously monitor these reactions by TLC or LC-MS to stop the reaction once the Boc group is cleaved but before significant hydrolysis of the tert-butyl ester occurs.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general troubleshooting workflow.
AAL1 Mechanism of Acid-Catalyzed Hydrolysis
Caption: The AAL1 mechanism for tert-butyl ester hydrolysis.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: A decision tree for troubleshooting incomplete hydrolysis.
References
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress. Retrieved January 2, 2026, from [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Study.com. Retrieved January 2, 2026, from [Link]
-
Mild and Efficient Method for Preparation of tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(15), 2847–2849.
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Ester Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). WordPress. Retrieved January 2, 2026, from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938.
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Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. [Link]
-
mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Mild and Efficient Method for Preparation of tert-Butyl Esters | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2000). National Center for Biotechnology Information. [Link]
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). ResearchGate. [Link]
-
Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? (2019, February 21). ResearchGate. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2000). ResearchGate. [Link]
-
Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. (2017). National Center for Biotechnology Information. [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2000). UQ eSpace. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). ResearchGate. [Link]
- A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. (1998). The Journal of Organic Chemistry, 63(23), 8448–8449.
-
Transesterification. (2022, November 10). Master Organic Chemistry. [Link]
- A Convenient Procedure for the Hydrolysis of Hindered Esters. (1976).
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Technical Support Center: Enhancing Catalyst Efficiency in Metal-Catalyzed Cyclopropanation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into optimizing metal-catalyzed cyclopropanation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. Our goal is to empower you with the knowledge to troubleshoot common issues and significantly improve the efficiency and selectivity of your catalytic systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your cyclopropanation experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in rhodium-catalyzed cyclopropanations with EDA are a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
-
Slow Addition of EDA: A primary culprit for low yield is the rate of addition of the diazo compound. If the concentration of EDA becomes too high, it can lead to side reactions such as dimerization or polymerization.[1]
-
Solution: Employ a syringe pump for the slow, controlled addition of the EDA solution over several hours. This maintains a low, steady concentration of the carbene precursor, favoring the desired cyclopropanation pathway.[1]
-
-
Catalyst Choice and Activity: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse catalyst, its performance can be substrate-dependent.[1] Additionally, the catalyst's age and storage conditions can impact its activity.
-
Solution: Consider screening other rhodium catalysts with different carboxylate ligands, which might offer improved performance for your specific substrate.[1] Always use a fresh, high-purity catalyst and ensure it has been stored under appropriate inert conditions.
-
-
Purity of EDA: The presence of acidic impurities in ethyl diazoacetate can lead to its rapid decomposition, reducing the amount available for the reaction.[1]
-
Solution: Use freshly distilled or purified EDA to minimize acidic impurities.
-
-
Presence of Inhibitors: Many cyclopropanation catalysts are sensitive to air and moisture.[1] Water and oxygen can act as inhibitors, deactivating the catalyst.
Q2: My Simmons-Smith reaction is sluggish or appears incomplete. What steps can I take to improve the conversion?
A2: The Simmons-Smith reaction, while powerful, can be sensitive to the quality of the reagents and reaction conditions.
-
Activity of the Zinc Reagent: The most common reason for a sluggish Simmons-Smith reaction is the activity of the zinc.[1] In the traditional method using a zinc-copper couple, incomplete activation will result in poor conversion.[2]
-
Reaction Temperature: While the reaction is often initiated at low temperatures to manage its exothermicity, maintaining too low a temperature for an extended period can slow the reaction rate.[1][3]
-
Solvent Choice: The choice of solvent plays a critical role. Basic solvents can decrease the reaction rate due to the electrophilic nature of the zinc carbenoid.[2][5]
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q3: I'm observing poor diastereoselectivity in my cyclopropanation. How can I improve the ratio of the desired diastereomer?
A3: Diastereoselectivity is governed by the steric and electronic interactions in the transition state. Several factors can be tuned to influence this outcome.
-
Ligand and Catalyst Choice: The steric bulk of the catalyst and its associated ligands can significantly influence the facial selectivity of the cyclopropanation.[1]
-
Solution: Experiment with a variety of ligands to identify the optimal one for your specific substrate and carbene source. For instance, replacing acetate ligands with acetamide on a dirhodium catalyst can increase electron density and improve diastereoselectivity.[6]
-
-
Carbene Source: The steric bulk of the carbene precursor itself can affect its approach to the alkene, thereby influencing diastereoselectivity.[1]
-
Solution: If feasible for your synthetic route, consider using a bulkier carbene precursor.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the geometry of the transition state, which in turn affects the diastereomeric ratio.[1]
-
Solution: Screen a range of solvents with varying polarities. Be aware that for directed cyclopropanations, coordinating solvents might interfere with the directing group.[1]
-
-
Reaction Temperature: Generally, lower reaction temperatures lead to higher diastereoselectivity.[3] This is because the transition state leading to the thermodynamically favored product has a lower activation energy. By reducing the temperature, you provide less thermal energy for the system to overcome the higher activation barrier of the less favored pathway.[3]
-
Solution: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Q4: What are the critical factors for achieving high enantioselectivity in asymmetric cyclopropanation?
A4: Achieving high enantioselectivity is a primary goal in modern synthetic chemistry and hinges on a few key, interrelated factors.
-
Chiral Ligand: This is the most critical component. The chiral ligand creates a specific three-dimensional environment around the metal center, which differentiates between the enantiotopic faces of the alkene or the prochiral carbene.[1]
-
Metal Catalyst: The choice of metal is also crucial. Different metals will have different coordination geometries and electronic properties, which will influence the effectiveness of the chiral ligand.
-
Reaction Conditions: Temperature and solvent can have a profound impact on enantiomeric excess (ee).[1][6]
-
Solution: Lowering the reaction temperature is a common and effective strategy to improve enantioselectivity.[1] The polarity of the solvent can also significantly affect the outcome; in some cases, more polar solvents may lead to lower enantioselectivity.[1] A systematic screening of both temperature and solvent is recommended.
-
Issue 3: Unexpected Byproducts
Q5: I am observing unexpected byproducts in my reaction. What are some common side reactions and how can I minimize them?
A5: Side reactions can compete with the desired cyclopropanation, reducing yield and complicating purification. Understanding these potential pathways is key to their mitigation.
-
Carbene Dimerization: As mentioned earlier, high concentrations of the diazo compound can lead to the formation of carbene dimers (e.g., diethyl fumarate and maleate from EDA).[1]
-
Solution: Use a syringe pump for the slow addition of the diazo compound.[1]
-
-
C-H Insertion: Metal carbenes can also undergo insertion into C-H bonds, a common side reaction, especially with substrates that have activated C-H bonds.[6]
-
Solution: This is an inherent reactivity of the metal carbene. Modifying the catalyst or ligand can sometimes alter the selectivity between cyclopropanation and C-H insertion.
-
-
[3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups, such as diazomalonates, are prone to undergoing [3+2] cycloaddition as a side reaction.[6]
-
Solution: The choice of catalyst and reaction conditions can influence the pathway. A thorough literature search for your specific class of diazo compound is recommended.
-
-
Methylation of Heteroatoms (Simmons-Smith): In the Simmons-Smith reaction, the electrophilic nature of the zinc carbenoid can lead to the methylation of heteroatoms like alcohols present in the substrate.[1]
-
Solution: Use a stoichiometric amount of the Simmons-Smith reagent and avoid prolonged reaction times. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my cyclopropanation reaction?
A1: The choice of catalyst depends on several factors, including the nature of the alkene and the carbene precursor.
-
For simple alkenes and diazoacetates: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a good starting point due to its broad applicability and commercial availability.[1][6]
-
For electron-deficient olefins: Cobalt-catalyzed systems have shown promise for these more challenging substrates.[1][8]
-
For asymmetric reactions: Chiral copper (often with bis(oxazoline) ligands) and rhodium complexes are the most common choices. The optimal catalyst-ligand combination is highly substrate-dependent and often requires screening.[1]
-
For cost-effectiveness and sustainability: Iron-based catalysts, including those inspired by heme-containing proteins, are being developed as more environmentally friendly alternatives to precious metal catalysts.[9]
Q2: What are the best analytical techniques to monitor the progress of my cyclopropanation reaction?
A2: Several techniques are invaluable for real-time monitoring and troubleshooting:
-
In-situ IR (ReactIR): This is particularly useful for reactions involving diazo compounds, as they have a strong and distinct IR absorbance that can be monitored as it is consumed.[9]
-
NMR Spectroscopy: ¹H NMR can be used to determine the conversion of starting material to product and to identify the formation of any major byproducts.[9][10]
-
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These are quick and effective methods for monitoring the disappearance of starting materials and the appearance of the product.[9]
-
Chiral HPLC or GC: For asymmetric reactions, these techniques are essential for determining the enantiomeric excess (ee) of the product.[9]
Q3: My cyclopropane product is difficult to purify. What are some common strategies?
A3: Purification can be challenging, especially when dealing with diastereomers or oily products.
-
Flash Column Chromatography: This is the most common method for purifying cyclopropanation products. For separating diastereomers, careful selection of the solvent system is crucial.[11]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of diastereomers, preparative HPLC can provide the necessary resolution.[11]
-
Crystallization: If one diastereomer is a solid, selective crystallization can be an effective purification method.[11]
-
For oily products: Chromatography is the most suitable method. If the product is volatile, preparative GC is an option.[11]
Q4: What are the key safety precautions when working with diazo compounds like diazomethane and ethyl diazoacetate?
A4: Diazo compounds are toxic and potentially explosive and must be handled with extreme care.[12]
-
Engineering Controls: Always work in a properly functioning chemical fume hood.[13][14] Use a blast shield, especially for distillations.[13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and consider a face shield and double gloving.[13]
-
Avoid Rough Surfaces: Do not use glassware with ground glass joints or scratches, as these can trigger an explosion.[14][15]
-
Light Sensitivity: Avoid exposure to direct sunlight or strong artificial light, which can also cause explosions.[14]
-
Storage: It is highly discouraged to store diazomethane solutions.[13] If necessary, store in an explosion-proof freezer in a tightly stoppered bottle.[13]
-
Quenching: To safely dispose of excess diazo compounds, quench them by slowly adding acetic acid until the characteristic yellow color disappears and nitrogen gas evolution ceases.[13]
Visualizations and Protocols
Troubleshooting Workflow for Low Yield in Cyclopropanation
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your cyclopropanation reactions.
Caption: A logical workflow for troubleshooting common issues in cyclopropanation.[9]
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
This diagram illustrates the generally accepted mechanism for cyclopropanation catalyzed by a rhodium(II) complex.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.[1]
Table 1: Solvent Effects on Simmons-Smith Reaction Rate
| Solvent | Relative Basicity | Effect on Reaction Rate | Reference |
| Dichloromethane (DCM) | Low | Fast | [2][5] |
| 1,2-Dichloroethane (DCE) | Low | Fast | [2][5] |
| Diethyl Ether | Moderate | Slower | [5] |
| Tetrahydrofuran (THF) | High | Significantly Slower | [5] |
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
Safety Precaution: This procedure involves the use of ethyl diazoacetate, which is toxic and potentially explosive. All manipulations should be conducted in a chemical fume hood, and appropriate personal protective equipment must be worn.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 equiv), the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%), and anhydrous solvent (e.g., dichloromethane).
-
Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent.
-
Slow Addition: Load the EDA solution into a syringe and place it on a syringe pump. Add the solution dropwise to the stirred reaction mixture over a period of 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to confirm the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
References
-
Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia. [Link]
-
Diazomethane - Division of Research Safety | Illinois. University of Illinois Urbana-Champaign. [Link]
-
Cyclopropanation - Wikipedia. Wikipedia. [Link]
-
A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand - MDPI. (2022). MDPI. [Link]
-
Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)] a - ResearchGate. ResearchGate. [Link]
-
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution | Journal of the American Chemical Society. (2017). ACS Publications. [Link]
-
Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico. [Link]
-
Scope and Limitations of Cyclopropanations with Sulfur Ylides - ACS Publications. (2010). ACS Publications. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (2023). Master Organic Chemistry. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. (2022). National Institutes of Health. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. [Link]
-
Substrate scope of cyclopropanols 1.[a] | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
The Synthesis, Purification and Properties of Some Polyalkylcyclopropanes: Reduction of α,γ-Dibromides1 | Journal of the American Chemical Society. ACS Publications. [Link]
-
Online monitoring of the cyclopropanation reaction of 1 with 2 using... - ResearchGate. (2016). ResearchGate. [Link]
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric - D-Scholarship@Pitt. (2020). University of Pittsburgh. [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. (2022). National Institutes of Health. [Link]
-
Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane - The West Group at the University of Alberta. University of Alberta. [Link]
-
Substrate scope of the cyclopropanation methodology and... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Reactions of cyclopropane and deuterium over supported metal catalysts - RSC Publishing. Royal Society of Chemistry. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical - University of Rochester. (2019). University of Rochester. [Link]
-
Catalytic Methods for the Synthesis of Cyclopropanes | 5 | Catalysis o - Taylor & Francis eBooks. Taylor & Francis. [Link]
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85) - YouTube. (2022). YouTube. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Activation of cyclopropanes by transition metals - Wikipedia. Wikipedia. [Link]
-
Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry - American Chemical Society - ACS Fall 2025. American Chemical Society. [Link]
-
Commonly used methods for cyclopropanation reactions. - ResearchGate. ResearchGate. [Link]
-
General Methods of Enantioselective Cyclopropanations - Macmillan Group. (2003). Macmillan Group. [Link]
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- 7. Cyclopropane synthesis [organic-chemistry.org]
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- 9. benchchem.com [benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 15. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
Technical Support Center: Preserving Cyclopropane Integrity Under Harsh Reaction Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile cyclopropane motif in their synthetic strategies. While cyclopropanes are invaluable building blocks for introducing conformational rigidity and unique metabolic profiles, their inherent ring strain makes them susceptible to undesired ring-opening under many common reaction conditions.[1][2]
This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges and maintain the integrity of the three-membered ring throughout your synthetic sequences.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of the cyclopropane ring.
Q1: What makes the cyclopropane ring so susceptible to opening?
The reactivity of cyclopropane is a direct consequence of its significant ring strain, estimated to be around 27.5 kcal/mol.[3] This strain arises from two main factors:
-
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to poor orbital overlap.[4]
-
Torsional Strain: The C-H bonds on adjacent carbons are locked in an eclipsed conformation, further increasing the ring's potential energy.[4]
To relieve this strain, the carbon-carbon bonds have a higher degree of p-character, often described by the Walsh orbital model. This gives the cyclopropane C-C bonds "olefin-like" character, making them susceptible to attack by electrophiles, acids, and metals in reactions that would not typically cleave a standard alkane C-C bond.[2][5] The ring-opening process is thermodynamically favorable, as it relieves this strain to form a more stable acyclic system.[6]
Q2: What types of reagents and conditions are most likely to cause unwanted ring-opening?
Several classes of reagents and conditions are notorious for inducing cyclopropane ring cleavage:
-
Strong Brønsted and Lewis Acids: Acids can protonate or coordinate to the cyclopropane ring (or a nearby functional group), creating an electron deficiency that facilitates nucleophilic attack and ring-opening to form 1,3-difunctionalized products.[7][8][9]
-
Transition Metals: Many transition metals (e.g., Pd, Rh, Pt, Ni) can activate the strained C-C bond via oxidative addition, forming a metallacyclobutane intermediate that can undergo various subsequent reactions, leading to isomerization or cycloaddition products.[3][10]
-
Electrophiles: Strong electrophiles, such as halogens (e.g., Br₂), can add across the C-C bond, resulting in a 1,3-dihalopropane derivative.[11]
-
High Temperatures & Radical Initiators: Thermal stress can lead to homolytic cleavage of the weak C-C bonds, initiating radical-mediated rearrangements or polymerizations.[12][13][14] Conditions that generate radicals near the ring, such as using AIBN, should be approached with caution.[15]
Q3: Are all cyclopropanes equally stable? How do substituents affect reactivity?
Stability is highly dependent on the substitution pattern. "Donor-acceptor" cyclopropanes, which have an electron-donating group (e.g., phenyl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) on adjacent carbons, are significantly more reactive.[7][16][17] The polarization of the C1-C2 bond in these systems makes them exceptionally prone to ring-opening upon activation by a Lewis acid or other reagents.[8] Conversely, simple alkyl-substituted cyclopropanes are generally more robust.
Troubleshooting Guide: A Symptom-Based Approach
This guide provides solutions to common problems encountered during reactions involving cyclopropane-containing molecules.
Problem Area 1: Reactions with Electrophiles & Lewis Acids (e.g., Friedel-Crafts)
-
Symptom: Your reaction yields a complex mixture, and mass spectrometry indicates the formation of products corresponding to a 1,3-addition or rearrangement, rather than the desired substitution.
-
Underlying Cause: The Lewis acid or electrophile is too harsh, leading to coordination with and subsequent cleavage of the cyclopropane ring. This generates a carbocationic intermediate that is trapped by a nucleophile.[8][9]
-
Strategic Solutions:
-
Moderate the Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ and FeCl₃ are often too aggressive. Switch to milder, more oxophilic Lewis acids that will preferentially coordinate to your carbonyl group rather than the cyclopropane ring.
-
Control Temperature: Ring-opening is often kinetically controlled.[18] Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly favor the desired reaction pathway over the higher-activation-energy ring cleavage.
-
Solvent Choice: Use non-polar, aprotic solvents to disfavor the formation and stabilization of charged intermediates that precede ring-opening.[18]
-
The following table provides representative data on the effect of different Lewis acids on the acylation of a cyclopropyl-substituted arene.
| Lewis Acid Catalyst | Temperature (°C) | Yield of Desired Ketone | Yield of Ring-Opened Byproduct |
| AlCl₃ | 25 | < 10% | > 80% |
| FeCl₃ | 25 | ~ 25% | ~ 65% |
| ZnCl₂ | 0 to 25 | > 90% | < 5% |
| SnCl₄ | 0 | ~ 70% | ~ 20% |
| Yb(OTf)₃ | 50 | ~ 60% | ~ 30% |
Note: Yields are illustrative and will vary based on the specific substrate and conditions.
Caption: Strong vs. mild Lewis acids in reactions with cyclopropanes.
Problem Area 2: Transition Metal-Catalyzed Reactions (e.g., Hydrogenation, Cross-Coupling)
-
Symptom: During a hydrogenation to reduce a double bond or nitro group, you observe loss of the cyclopropane ring and formation of a propane or propene derivative. In cross-coupling, yields are low and isomerization is observed.
-
Underlying Cause: The catalyst (e.g., PtO₂, Rh/C, and sometimes Pd/C) is active enough to cause oxidative addition into the strained C-C bond of the cyclopropane, leading to cleavage.[3][12]
-
Strategic Solutions:
-
Catalyst Selection: For hydrogenations, avoid highly active catalysts like platinum or rhodium. Palladium on carbon (Pd/C) is often a safer choice, but its reactivity can vary.[12] Consider specialized catalysts like nickel boride (Ni₂B) which show less propensity for ring-opening.[18]
-
Optimize Conditions: Use the mildest conditions possible. For hydrogenation, this means low hydrogen pressure (1 atm) and room temperature.[12]
-
Use Pre-formed Reagents: In cross-coupling reactions, instead of forming the organometallic reagent in situ where the catalyst could attack the cyclopropane, use a pre-formed, stable cyclopropyl nucleophile like cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate.[18][19]
-
Caption: Decision tree for troubleshooting cyclopropane stability in catalysis.
Featured Experimental Protocol
This section provides a robust, step-by-step method for a reaction that is often problematic for cyclopropane-containing substrates.
Protocol: Mild Zinc-Mediated Friedel-Crafts Acylation of a Cyclopropylarene
This protocol describes the acylation of 1-cyclopropyl-4-methoxybenzene, a substrate prone to ring-opening under standard AlCl₃ conditions. The use of anhydrous zinc chloride (ZnCl₂) provides high yields of the desired product while preserving the cyclopropane ring.[20]
Materials:
-
1-cyclopropyl-4-methoxybenzene (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous zinc chloride (1.2 equiv).
-
Solvent & Substrate: Add anhydrous DCM via syringe and cool the resulting suspension to 0 °C in an ice bath. Add the 1-cyclopropyl-4-methoxybenzene (1.0 equiv) to the flask.
-
Reagent Addition: Dissolve acetyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl cyclopropyl ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Cyclopropane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION [repository.arizona.edu]
- 15. benchchem.com [benchchem.com]
- 16. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cyclopropane synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Troubleshooting low conversion in the esterification of cyclopropanecarboxylic acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of cyclopropanecarboxylic acid. Low conversion rates can be a significant bottleneck, and this resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of cyclopropanecarboxylic acid has stalled at 60-70% conversion. What is the most likely cause?
This is the most common issue encountered and almost always relates to the reversible nature of the Fischer-Speier esterification.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of products increases, the reverse reaction—ester hydrolysis—begins to compete, establishing an equilibrium that prevents the reaction from reaching completion.[1][4]
Causality: According to Le Châtelier's principle, to drive the reaction toward the product side, one of the products must be removed from the reaction mixture. In this case, removing water is the most effective strategy.[1][3][5]
Troubleshooting Steps:
-
Employ a Dean-Stark Apparatus: This is the most robust method for removing water. The reaction is typically run in a solvent like toluene that forms a lower-boiling azeotrope with water.[1][6][7] The azeotrope distills into the Dean-Stark trap; upon condensation, the water (being denser than toluene) separates to the bottom of the trap while the toluene overflows back into the reaction flask.[6][8][9] This continuous removal of water relentlessly shifts the equilibrium towards the ester product.[4][8]
-
Use a Large Excess of Alcohol: If using a Dean-Stark apparatus is not feasible, using the alcohol reactant as the solvent (in large excess, e.g., 10-20 equivalents) can also shift the equilibrium to favor the product.[1][10][11] This is a mass action approach but is generally less efficient than water removal and can complicate purification.
-
Add a Dehydrating Agent: Molecular sieves or anhydrous salts can be added to the reaction mixture to sequester the water as it is formed.[2][12] This is effective for small-scale reactions but can be less practical for larger scales.
Troubleshooting Guide: Deeper Dive
This section addresses more complex issues beyond simple equilibrium management. The following workflow provides a logical path for diagnosing the root cause of low conversion.
Caption: Simplified workflow of the Mitsunobu esterification.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize conversion by actively removing the water byproduct.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Charging: To the flask, add cyclopropanecarboxylic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), and a suitable solvent (e.g., toluene, to fill ~1/3 of the flask volume).
-
Fill the Trap: Pre-fill the Dean-Stark trap with toluene through the top of the condenser until it begins to flow back into the reaction flask.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to a vigorous reflux. You should observe the toluene-water azeotrope condensing and collecting in the trap. The reaction is monitored by observing the volume of water collected in the graduated arm of the trap. The reaction is complete when water no longer collects.
-
Workup: Cool the reaction to room temperature. Wash the organic mixture with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Acyl Chloride-Mediated Esterification for Hindered Alcohols
This two-step protocol is ideal for sterically challenging substrates.
Step A: Formation of Cyclopropanecarbonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).
-
Reagents: Add cyclopropanecarboxylic acid (1.0 eq) to the flask. Slowly add thionyl chloride (SOCl₂, ~2.0 eq) at room temperature. A few drops of DMF can be used to catalyze the reaction.
-
Reaction: Gently heat the mixture to reflux (typically ~70-80°C) for 1-2 hours or until gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation (or under reduced pressure). The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Setup: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the hindered alcohol (1.0-1.2 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.
-
Addition: Cool the alcohol solution in an ice bath (0°C). Slowly add the crude cyclopropanecarbonyl chloride (1.0 eq) from Step A to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or GC).
-
Workup: Quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer successively with dilute HCl (to remove the base), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: Purify by distillation or column chromatography.
References
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof (US5504245A).
- Google Patents. (n.d.). Cyclopropanecarboxylic acids and esters (US3997586A).
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]
-
Pubmed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]
-
Wikipedia. (2023). Dean–Stark apparatus. Retrieved from [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
-
YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Dean-Stark apparatus. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing cyclopropyl carboxylic ester (CN1050597C).
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
National Institutes of Health. (2017). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2017). The synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]
-
YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]
-
Patsnap Eureka. (2024). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
ResearchGate. (2019). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2020). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. Retrieved from [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing esters and other derivatives of cyclopropylcarboxylic acid (CZ20023916A3).
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]
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- 3. Fischer Esterification [organic-chemistry.org]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
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- 9. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation
Welcome to the technical support center for managing exothermic reactions during large-scale cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals who are transitioning cyclopropanation reactions from the bench to pilot plant or manufacturing scale. The high ring strain of the cyclopropane ring and the reactive nature of the reagents used often result in significant heat release.[1][2] Inadequate management of this exotherm at scale is a primary cause of failed batches, impurity formation, and, most critically, hazardous thermal runaway events.[3][4][5]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the specific challenges you will encounter.
Section 1: Fundamental Principles of Exotherm Management (FAQs)
This section addresses the foundational concepts necessary for understanding and controlling thermal hazards during scale-up.
Q1: Why are most cyclopropanation reactions highly exothermic?
A1: The exothermicity of cyclopropanation reactions stems from two primary factors:
-
Thermodynamic Driving Force: The reaction converts a pi-bond in an alkene and the reactive bonds of a carbene or carbenoid into two new, stable carbon-carbon sigma bonds. Although the resulting cyclopropane ring possesses significant ring strain (approx. 27 kcal/mol), the overall enthalpy change (ΔH) for the reaction is typically negative, releasing substantial energy as heat.[1]
-
Reagent Instability: Many common cyclopropanating agents are high-energy, unstable species. For example, diazomethane is a notoriously explosive compound that decomposes exothermically to generate a carbene and nitrogen gas.[1][6][7] Similarly, the formation of organozinc carbenoids in the Simmons-Smith reaction is also an energetic process.[8]
Q2: What is a "thermal runaway," and why is it a greater risk at a large scale?
A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[4] This imbalance leads to an increase in temperature, which in turn accelerates the reaction rate, causing it to generate even more heat. This positive feedback loop can lead to a rapid, exponential increase in temperature and pressure, potentially resulting in vessel rupture, explosion, and fire.[3][4][9]
The risk is significantly amplified during scale-up due to a fundamental principle of geometry: as a reactor's volume increases, its surface area does not increase proportionally.
-
Heat Generation is proportional to the Volume (mass of reactants), which scales by the cube of the reactor's dimension (V ∝ r³).
-
Heat Removal is proportional to the Surface Area of the vessel (e.g., the cooling jacket), which scales by the square of the reactor's dimension (A ∝ r²).
This disparity means large reactors have a much lower surface-area-to-volume ratio, making them inherently less efficient at dissipating heat compared to laboratory glassware.[10][11]
Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR), and why must I calculate it before scale-up?
A3: The MTSR is the maximum temperature the reaction mixture would reach if the cooling system failed and all the unreacted reagents present at that moment reacted instantly under adiabatic conditions (no heat loss to the surroundings).[12]
Calculating the MTSR is a cornerstone of process safety. It helps you assess the worst-case scenario. If the calculated MTSR is higher than the boiling point of the solvent or the decomposition temperature of any component in the mixture, you have a potentially catastrophic runaway scenario. Understanding the MTSR allows you to implement appropriate safety controls, such as limiting reagent accumulation or installing emergency quenching systems.[13]
Section 2: Pre-Scale-up Hazard Assessment & Control Strategy
Thorough evaluation and planning are critical before any scale-up experiment. A systematic hazard assessment is not optional; it is a prerequisite for safe operation.[5][14]
Q1: My reaction works perfectly at 100 mL. What specific thermal hazard data must I collect before attempting a 10 L scale?
A1: Before scaling up by a factor of 100, you must move beyond qualitative observations and collect quantitative thermal data. Reaction calorimetry is the essential tool for this.[3][15]
Key data points to collect include:
-
Heat of Reaction (ΔHrxn): The total energy released per mole of limiting reagent.
-
Heat Release Rate Profile: How the rate of heat generation changes over time. This reveals if the reaction is accumulation-controlled or feed-controlled.
-
Adiabatic Temperature Rise (ΔTad): The temperature increase of the reaction mass assuming no heat is lost to the surroundings. This is crucial for calculating the MTSR.[3]
-
Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture.
-
Thermal Stability of Reactants, Products, and Intermediates: Use Differential Scanning Calorimetry (DSC) to identify the onset temperature of any decomposition reactions.[3][11]
This data allows you to model the thermal behavior in your larger reactor and ensure its cooling capacity is sufficient.[15]
Q2: How do I design a robust control strategy for a highly exothermic cyclopropanation?
A2: A multi-layered control strategy is essential. Relying on a single control method is insufficient and unsafe.
-
Switch to Semi-Batch Operation: Never perform a large-scale, highly exothermic reaction in "batch mode" (adding all reagents at once). A semi-batch process, where one reagent is added slowly and controllably to the other, is inherently safer.[16] This ensures the reaction rate is limited by the addition rate, not by the intrinsic kinetics.
-
Ensure Adequate Cooling Capacity: Perform a heat balance calculation to confirm your plant reactor's cooling system can handle the maximum expected heat output from the reaction.[3][16]
-
Optimize Reagent Addition Rate: The addition rate must be slow enough that the cooling system can comfortably remove the generated heat, maintaining a stable internal temperature. Using a syringe pump or a calibrated dosing pump provides precise control.[12][17]
-
Maintain Vigorous Agitation: Efficient stirring is critical to prevent localized hot spots near the reagent addition point and to ensure uniform heat transfer to the cooling jacket.[3][12] The type of stirrer should be appropriate for the viscosity of the reaction medium.[3]
-
Use Sufficient Dilution: Running reactions at very high concentrations increases the volumetric heat output. Using an adequate amount of an appropriate solvent increases the thermal mass of the system, helping to buffer temperature changes.[12][18]
The logical workflow for designing this strategy is outlined in the diagram below.
Caption: Thermal Runaway Emergency Decision Tree.
Q: How do I select an appropriate quenching agent for my reaction?
A: The ideal quenching agent should rapidly neutralize the reactive species responsible for the exotherm without generating its own significant heat or hazardous byproducts. The choice is highly specific to the reaction chemistry.
| Cyclopropanation Method | Reactive Species | Recommended Quench Agent | Rationale & Cautions |
| Simmons-Smith / Furukawa | Organozinc Carbenoid (ICH₂ZnI / EtZnCH₂I) | Cold, saturated aqueous Ammonium Chloride (NH₄Cl) | Protonates and decomposes the carbenoid. The addition can be exothermic itself, so add slowly to the cooled reaction mixture. [12][19] |
| Diazo-mediated | Diazomethane (CH₂N₂) | Acetic Acid (diluted in solvent) | Rapidly protonates and neutralizes diazomethane, evolving N₂ gas. CAUTION: Addition can be vigorous. Ensure adequate venting. Do not use strong mineral acids. |
| Corey-Chaykovsky | Sulfur Ylide | Cold, saturated aqueous Ammonium Chloride (NH₄Cl) or Water | Protonates the ylide. As with the Simmons-Smith reaction, the quench itself can be exothermic. [12] |
| Dihalocarbene (via base) | Strong Base (e.g., KOtBu) | Acetic Acid or Ammonium Chloride | Neutralizes the base, preventing further carbene generation. |
Important: The quenching agent must be tested at a small scale to verify its effectiveness and to ensure the quenching process itself is controllable. The required volume of quench agent should be calculated and readily available before the large-scale reaction begins.
Section 5: Experimental Protocols
Protocol 1: Controlled Large-Scale Simmons-Smith Cyclopropanation of Cyclohexene (Illustrative Example)
This protocol illustrates the principles of semi-batch operation for managing an exothermic reaction.
Materials:
-
Jacketed Glass Reactor (e.g., 10 L) with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Dosing pump calibrated for reagent addition.
-
Circulating chiller/heater for jacket temperature control.
-
Zinc Dust (activated)
-
Copper(I) Chloride
-
Anhydrous Diethyl Ether
-
Diiodomethane
-
Cyclohexene
-
Saturated aqueous Ammonium Chloride solution (for work-up and emergency quench)
Procedure:
-
Reactor Setup & Inerting: Assemble the reactor system. Ensure all glassware is dry. Purge the reactor with nitrogen for 30 minutes.
-
Preparation of Zinc-Copper Couple: Under a nitrogen atmosphere, charge the reactor with zinc dust (1.2 eq) and anhydrous diethyl ether. Begin stirring. Add copper(I) chloride (0.12 eq). The suspension should change color. Stir for 30-60 minutes at ambient temperature to ensure full activation. [19]3. Initial Charge: Charge cyclohexene (1.0 eq) to the reactor. Cool the vessel contents to 5 °C using the circulating chiller.
-
Controlled Reagent Addition: Prepare a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether. Begin adding this solution via the dosing pump at a very slow rate.
-
Monitoring & Control:
-
Continuously monitor the internal temperature. The target is to maintain a gentle reflux by controlling the addition rate. [19] * If the internal temperature rises more than 5-10 °C above the jacket temperature, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.
-
The total addition time should be several hours, dictated by the ability of the cooling system to manage the exotherm.
-
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 1-2 hours, or until reaction monitoring (TLC, GC) shows consumption of the starting material. [19]7. Controlled Quench & Work-up: Cool the reaction mixture to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution. Monitor for any exotherm during the quench. Once the quench is complete, proceed with standard extraction and purification procedures. [19]
References
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Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
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Wikipedia. Cyclopropanation. [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
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ResearchGate. (2023, July 5). Managing Excessive Heat in Exothermic Chemical Reactions. [Link]
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Journal of Research of the National Bureau of Standards. Heats of combustion and formation of cyclopropane. [Link]
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OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
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IChemE. The protection of reactors containing exothermic reactions: an HSE view. [Link]
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PubMed. (2015). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]
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ResearchGate. Scale-up experiment of the cyclopropanation reaction. [Link]
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Organic Syntheses. Safer Handling of Diazomethane through Continuous Generation and Consumption. [Link]
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PubMed. Isolation of a Reactive Cyclopropane Intermediate via a Unique Catalyst-Free Spontaneous Cyclopropanation Step at 0 °C. [Link]
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Reddit. (2022, November 11). I made a video troubleshooting thermal runaway for beginners. [Link]
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ACS Publications. (2023, April 22). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
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MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
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ResearchGate. Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. [Link]
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ResearchGate. (2021, February 26). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. [Link]
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ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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H.E.L Group. Process Safety and Scale-up. [Link]
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Mettler Toledo. Accelerated Scale-up. [Link]
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MDPI. (2024, December 6). Modeling Thermal Runaway Mechanisms and Pressure Dynamics in Prismatic Lithium-Ion Batteries. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. [Link]
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Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
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MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
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Asynt. (2023, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]
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Patsnap Eureka. (2024, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
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UCL Discovery. Investigating Thermal Runaway Dynamics and Integrated Safety Mechanisms of Micro-Batteries Using High-Speed X-ray Imaging. [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
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Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
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OSTI.GOV. (1994, October 31). Scale up heat transfer based on reaction calorimetry. [Link]
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Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process. [Link]
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TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
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ACS Publications. (2020, December 31). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. [Link]
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Wikipedia. Simmons–Smith reaction. [Link]
-
UL Research Institutes. (2021, August 20). What Causes Thermal Runaway?. [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
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Mettler Toledo. Live Webinar: Scale-up and Process Safety. [Link]
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QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
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Wikipedia. RP-1. [Link]
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Technical Support Center: Analytical Methods for Monitoring Cyclopropanation Reaction Progress
Welcome to the Technical Support Center for monitoring cyclopropanation reactions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring, offering practical, in-depth solutions to common analytical challenges. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Introduction
Cyclopropanation is a fundamental reaction in organic synthesis, yielding the smallest stable cycloalkane ring. This motif is a key structural element in numerous pharmaceuticals and agrochemicals.[1] Accurate monitoring of these reactions is crucial for optimizing yield, diastereoselectivity, and enantioselectivity. Both HPLC and GC are powerful techniques for this purpose, each with its own set of advantages and challenges. This guide will provide you with the expertise to develop robust analytical methods and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when setting up analytical monitoring for cyclopropanation reactions.
Q1: Should I use HPLC or GC to monitor my cyclopropanation reaction?
A1: The choice between HPLC and GC depends primarily on the volatility and thermal stability of your reactants, products, and byproducts.
-
GC is ideal for volatile and thermally stable compounds. It often provides higher resolution and faster analysis times.[2]
-
HPLC is the method of choice for non-volatile, thermally labile, or high molecular weight compounds. [3] Many cyclopropane-containing molecules, especially complex pharmaceutical intermediates, fall into this category.
Q2: My cyclopropane product has stereoisomers. How can I separate them?
A2: The separation of stereoisomers (enantiomers and diastereomers) is a common challenge.
-
Diastereomers have different physical properties and can often be separated on standard achiral HPLC or GC columns with careful method development.
-
Enantiomers require a chiral environment for separation. This can be achieved using chiral stationary phases (CSPs) in both HPLC and GC.[4][5][6] Chiral HPLC is a widely used and versatile technique for enantiomeric separation.[6][7]
Q3: I'm not seeing my product peak, or the peak is very small. What could be the issue?
A3: This could be due to several factors, ranging from the reaction itself to the analytical method.
-
Reaction Failure: First, confirm that the reaction is proceeding as expected using a different analytical technique if possible (e.g., TLC, NMR). Low-yielding cyclopropanation reactions are a common issue.[8]
-
Analyte Degradation: Some cyclopropanes can be unstable, especially under the high temperatures of a GC inlet.[9][10] Consider using a cooler injection technique like cool-on-column injection or switching to HPLC.[11][12]
-
Poor Detector Response: Ensure your detector is appropriate for your analyte. For HPLC with UV detection, your molecule must have a chromophore. If not, consider using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or switch to GC with a Flame Ionization Detector (FID).
Q4: My peaks are tailing. What is the cause and how can I fix it?
A4: Peak tailing is a common chromatographic problem that can affect resolution and integration.
-
In HPLC, tailing can be caused by secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing.[13] Using a highly inert, end-capped column or adding a competitor (like triethylamine) to the mobile phase can mitigate this.[13]
-
In GC, tailing can be caused by active sites in the inlet liner or on the column. Using a deactivated liner and a high-quality column is crucial.[14]
Q5: How can I quantify the components of my reaction mixture?
A5: Accurate quantification requires the use of reference standards.
-
You will need to create a calibration curve for each analyte (starting material, product, main byproducts) by injecting known concentrations and plotting the peak area against concentration.
-
If pure standards are unavailable, you may report results as area percent, but be aware that this assumes all components have the same detector response factor, which is often not the case, especially with UV detectors in HPLC.[15]
Part 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone for the analysis of many cyclopropanation reactions. This section provides a detailed guide to troubleshooting common issues.
Issue 1: Poor Resolution Between Reactant, Product, and/or Stereoisomers
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Inappropriate Column Chemistry | The selectivity of the stationary phase is critical for separation.[16] If you are using a standard C18 column and seeing poor resolution, consider a different stationary phase. For example, a phenyl-hexyl column can provide alternative selectivity through π-π interactions, which can be beneficial for aromatic-containing cyclopropanes.[17] For chiral separations, screening a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) is often necessary.[4][6] |
| Suboptimal Mobile Phase Composition | The mobile phase composition dictates the retention and selectivity of the separation.[16] Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution.[16] Systematically vary the mobile phase composition to find the optimal conditions. |
| Insufficient Column Efficiency | Longer columns and columns packed with smaller particles provide higher efficiency and thus better resolution.[3][16] However, this comes at the cost of higher backpressure.[3] Ensure your HPLC system can handle the pressure. |
Experimental Protocol: Method Development for Diastereomer Separation
-
Initial Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm length, 4.6 mm ID, 3 or 5 µm particle size).[16][18]
-
Mobile Phase Screening:
-
Prepare two mobile phases: A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile or methanol).
-
Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Based on the gradient run, develop an isocratic or a shallower gradient method focusing on the elution window of your compounds of interest.
-
-
Optimization:
-
Fine-tune the mobile phase composition to maximize the resolution between the critical pair of peaks.
-
If co-elution persists, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different stationary phase.
-
Issue 2: Unstable Retention Times
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Poor Column Equilibration | The stationary phase needs to be fully equilibrated with the mobile phase for reproducible retention times.[19] This is especially true for ion-pair chromatography or when using mobile phase additives.[20] Always flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[19] |
| Fluctuations in Mobile Phase Composition | Inaccurate mobile phase preparation or issues with the HPLC pump's proportioning valves can lead to retention time drift.[20] Prepare mobile phases carefully and ensure the pump is well-maintained. |
| Temperature Variations | Column temperature affects retention times.[19] Using a column oven is essential for reproducible chromatography.[19] |
Workflow for Troubleshooting HPLC Issues
Caption: A decision tree for systematic HPLC troubleshooting.
Part 3: GC Troubleshooting Guide
Gas Chromatography is a powerful tool for monitoring cyclopropanation reactions involving volatile compounds. Proper method development and maintenance are key to successful analysis.
Issue 1: Analyte Degradation in the GC Inlet
Many cyclopropanes, especially those with sensitive functional groups, can degrade at the high temperatures typically used in split/splitless inlets.[10]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| High Inlet Temperature | Excessive heat can cause thermal decomposition of the analyte.[10][12] The goal is to find the lowest possible inlet temperature that still allows for efficient volatilization of the sample.[10] Start with an inlet temperature of 250 °C and systematically lower it to find the optimal temperature where degradation is minimized and peak shape is still good. |
| Active Sites in the Inlet Liner | The glass liner in the inlet can have active silanol groups that can catalytically degrade sensitive analytes.[14] Always use a high-quality, deactivated liner. For particularly sensitive compounds, liners with wool packing can sometimes exacerbate degradation due to increased surface area. |
| Injection Technique | For highly sensitive compounds, a cool-on-column injection, where the sample is deposited directly onto the column without passing through a heated inlet, is the gentlest technique and minimizes the risk of degradation.[11][12] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Column Overload | Injecting too much sample can lead to peak fronting.[14] This is especially a concern for narrow-bore columns which have lower sample capacity.[2] Dilute your sample or increase the split ratio. |
| Incompatible Sample Solvent | If the polarity of the sample solvent does not match the polarity of the stationary phase, poor peak shapes can result. This is particularly relevant for splitless injections where solvent focusing is important.[11] |
| Suboptimal Oven Temperature Program | A temperature ramp that is too fast can lead to broad or poorly resolved peaks.[2] A good starting point for method development is a slow ramp (e.g., 10-20 °C/min) from a low initial temperature (e.g., 40-50 °C) to the maximum operating temperature of the column.[21] |
Workflow for GC Method Development
Caption: A systematic workflow for developing a GC method for reaction monitoring.
A Note on Derivatization for GC Analysis
For cyclopropane-containing molecules with polar functional groups (-OH, -NH2, -COOH), direct analysis by GC can be challenging due to poor volatility and peak shape.[22] Chemical derivatization can be employed to convert these polar groups into less polar, more volatile derivatives.[22][23] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[24]
Protocol: General Silylation Procedure
-
Evaporate a known volume of your reaction sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of BSTFA and 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Inject an aliquot of the derivatized sample directly into the GC.
Caution: Always run a control sample (derivatization reagent only) to identify any artifact peaks.
Part 4: Data Interpretation and Quantification
Accurate data interpretation is paramount for making informed decisions about your reaction.
Qualitative Analysis:
-
Peak Identification: The primary method for peak identification is by comparing retention times with those of authentic standards. For unknown peaks, GC-MS is an invaluable tool for obtaining mass spectra that can help elucidate the structure.[25][26]
Quantitative Analysis:
-
Calibration: As mentioned in the FAQs, creating a calibration curve for each analyte using pure standards is the most accurate method for quantification.
-
Internal Standard Method: If sample preparation or injection volume variability is a concern, the use of an internal standard (a non-interfering compound added at a constant concentration to all samples) can improve precision.
Reporting Results:
-
Clearly report the conversion of starting material, the yield of the desired product, and the ratio of any stereoisomers.
-
For example: "At 4 hours, the reaction showed 85% conversion of the starting material, with a 75% yield of the cyclopropane product and a diastereomeric ratio of 3:1 in favor of the trans isomer, as determined by HPLC analysis."
By following the guidance in this technical support center, you will be well-equipped to develop robust analytical methods for monitoring your cyclopropanation reactions and to troubleshoot any issues that may arise.
References
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ResearchGate. Analysis of reaction products from the cyclopropanation process. Available from: [Link]
-
PubMed. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Available from: [Link]
-
PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Available from: [Link]
-
ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available from: [Link]
-
ACS Publications. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Available from: [Link]
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LCGC International. How to Optimize Key Variables in GC Analysis: Sample Introduction. Available from: [Link]
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
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SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Available from: [Link]
-
University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available from: [Link]
-
Pure. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Available from: [Link]
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ResearchGate. Catalytic Cyclopropanation Reactions. Available from: [Link]
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ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]
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Microbioz India. Optimizing Gas Chromatography Parameters for Enhanced Performance. Available from: [Link]
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Phenomenex. Troubleshooting Guide. Available from: [Link]
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Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
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YouTube. How to develop a method for GC - top 3 tips. Available from: [Link]
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uHPLCs. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
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Analytics-Shop. HPLC Column Selection - how to choose the right column. Available from: [Link]
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Restek. Optimizing Splitless Injections: Inlet Temperature. Available from: [Link]
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IJPPR. Chiral High Performance Liquid Chromatography: Review. Available from: [Link]
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-
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Validation & Comparative
A Comparative Guide to the Reactivity of Tert-butyl Cyclopropanecarboxylate and Methyl Cyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and protecting groups is a critical decision that profoundly influences synthetic routes and biological outcomes. The cyclopropyl moiety is a prized structural motif, imparting unique conformational rigidity and metabolic stability. When appended to a carboxylic acid, the choice of ester becomes a key determinant of the molecule's reactivity and stability. This guide provides an in-depth, objective comparison of two common cyclopropane esters: tert-butyl cyclopropanecarboxylate and methyl cyclopropanecarboxylate. We will explore their relative reactivities in key chemical transformations, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your research endeavors.
At a Glance: Structural and Electronic Differences
The fundamental differences in reactivity between this compound and methyl cyclopropanecarboxylate stem from the distinct steric and electronic properties of the tert-butyl and methyl groups.
Caption: Chemical structures of this compound and methyl cyclopropanecarboxylate.
The tert-butyl group is a bulky, sterically demanding substituent composed of three methyl groups attached to a central carbon. This steric bulk is the primary factor governing its reactivity, or lack thereof, in many reactions. Conversely, the methyl group is small and imposes minimal steric hindrance.
The cyclopropyl group itself possesses unique electronic characteristics. Its bent bonds have significant p-character, allowing it to engage in conjugation with adjacent π-systems, such as the carbonyl group of the ester. This electronic interaction can influence the stability of the ester linkage. In fact, esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to other alkyl esters.
Comparative Reactivity in Key Transformations
The divergent steric and electronic profiles of these two esters lead to markedly different behaviors in common chemical reactions, most notably hydrolysis and transesterification.
Hydrolysis: A Tale of Two Mechanisms
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction in both organic synthesis and drug metabolism. The reactivity of our two target esters under both acidic and basic conditions is dramatically different.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
Caption: Comparative workflow of base-catalyzed hydrolysis.
For methyl cyclopropanecarboxylate, with its small methyl group, this reaction is facile. In contrast, the bulky tert-butyl group in this compound provides a significant steric shield around the carbonyl carbon, severely impeding the approach of the hydroxide nucleophile. This steric hindrance makes tert-butyl esters remarkably resistant to base-catalyzed hydrolysis.
| Ester | Relative Rate of Saponification | Mechanistic Pathway | Key Factor |
| Methyl cyclopropanecarboxylate | Fast | BAC2 | Low steric hindrance |
| This compound | Extremely Slow | BAC2 (inhibited) | High steric hindrance |
Acid-Catalyzed Hydrolysis
Under acidic conditions, the mechanistic landscape shifts. While methyl esters still undergo a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway. This is due to the exceptional stability of the tertiary carbocation that is formed upon cleavage of the oxygen-tert-butyl bond.
Caption: Divergent mechanisms of acid-catalyzed hydrolysis.
This mechanistic divergence has profound implications for reactivity. Tert-butyl esters are readily cleaved under acidic conditions, often with mild acids like trifluoroacetic acid or even strong Lewis acids. Methyl cyclopropanecarboxylate, while susceptible to acid-catalyzed hydrolysis, generally requires more forcing conditions (e.g., strong mineral acids and heat).
| Ester | Relative Rate of Acid Hydrolysis | Mechanistic Pathway | Key Factor |
| Methyl cyclopropanecarboxylate | Moderate | AAC2 | Standard ester hydrolysis |
| This compound | Fast | AAL1 | Stability of tert-butyl carbocation |
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another reaction where the steric bulk of the tert-butyl group plays a decisive role. The mechanism, whether acid- or base-catalyzed, involves nucleophilic attack at the carbonyl carbon.
Consequently, methyl cyclopropanecarboxylate readily undergoes transesterification with other alcohols, especially when the reacting alcohol is used in excess to drive the equilibrium. In contrast, transesterifying a tert-butyl ester is challenging due to the same steric hindrance that inhibits saponification. In fact, the reverse reaction, the formation of a tert-butyl ester from a methyl ester via transesterification, is generally not feasible. The synthesis of tert-butyl esters often requires alternative methods, such as the reaction of the carboxylic acid with isobutylene under acidic conditions, to bypass the sterically hindered tert-butanol.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, we present standardized protocols for the base-catalyzed hydrolysis (saponification) of methyl cyclopropanecarboxylate and the acid-catalyzed deprotection of this compound.
Protocol 1: Saponification of Methyl Cyclopropanecarboxylate
This procedure outlines a typical method for the hydrolysis of a methyl ester under basic conditions.
Materials:
-
Methyl cyclopropanecarboxylate
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve methyl cyclopropanecarboxylate (1 equivalent) in methanol (5-10 volumes).
-
To the stirred solution, add 1 M NaOH (1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid.
Protocol 2: Acid-Catalyzed Deprotection of this compound
This protocol describes a common method for the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (10-20 volumes).
-
Cool the solution in an ice bath and add trifluoroacetic acid (5-10 equivalents) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford cyclopropanecarboxylic acid.
Conclusion: A Strategic Choice Based on Reactivity
The choice between this compound and methyl cyclopropanecarboxylate is a strategic one, dictated by the desired chemical properties and synthetic plan.
-
Methyl cyclopropanecarboxylate is a versatile intermediate. Its ester linkage is susceptible to both acidic and basic hydrolysis, as well as transesterification, providing multiple avenues for subsequent transformations.
-
This compound serves as a robust protecting group for the carboxylic acid. Its exceptional stability to basic conditions, nucleophiles, and many reducing agents makes it ideal for multi-step syntheses where the carboxylic acid needs to be shielded. The facile cleavage under acidic conditions via a unique AAL1 mechanism allows for selective deprotection, often in the presence of other sensitive functional groups.
By understanding the fundamental principles of steric hindrance and mechanistic pathways that govern the reactivity of these two esters, researchers can harness their distinct properties to achieve their synthetic goals with greater precision and efficiency.
References
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- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
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- Filo. (2023, November 3). Fischer esterification cannot be used to prepare tert-butyl esters. Inste...
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Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
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- How does the cyclopropyl group influence conjugation and arom
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- Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. (2025, August 6).
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- Transesterific
- Reactivity of electrophilic cyclopropanes. (n.d.). PMC - NIH.
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- Ester synthesis by transesterific
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- Effects of ester groups in cyclopropane | Download Table. (n.d.).
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- Chapter 7 homework. (n.d.).
- *Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexan
Comparative Guide to Metabolic Stability: Tert-Butyl vs. Cyclopropyl Groups in Drug Metabolism
A Senior Application Scientist's Guide for Drug Development Professionals
In medicinal chemistry, the strategic incorporation of simple alkyl groups can profoundly influence a compound's pharmacological profile. Among the most frequently employed motifs are the tert-butyl and cyclopropyl groups. Both are utilized to occupy hydrophobic pockets, modulate potency, and influence physicochemical properties. However, their impact on a drug candidate's metabolic fate is dramatically different and represents a critical consideration in lead optimization. This guide provides an in-depth comparison of the metabolic stability of these two groups, grounded in mechanistic principles and supported by experimental data, to inform rational drug design.
The Metabolic Predicament of the Tert-Butyl Group
The tert-butyl group, with its significant steric bulk, is often introduced as a "metabolic shield" to protect adjacent functionalities from enzymatic attack.[1] Ironically, the tert-butyl group itself is frequently a "metabolic soft spot." Its nine equivalent, fully sp³ hybridized C-H bonds are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2]
Primary Metabolic Pathway: Hydroxylation and Subsequent Oxidation
The most common metabolic route for a tert-butyl group is the CYP-catalyzed hydroxylation of one of the methyl groups. This initial oxidation forms a primary alcohol metabolite.[1] This hydroxylation is often just the first step in a metabolic cascade. The resulting alcohol can be further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to form an aldehyde and, subsequently, a more polar carboxylic acid metabolite.[1] This metabolic sequence significantly increases the compound's polarity, facilitating its excretion.
Several key CYP isozymes are implicated in tert-butyl metabolism, with the specific enzyme depending on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C8, CYP2C9, and the polymorphic CYP2C19.[1]
Notable Drug Examples:
-
Terfenadine to Fexofenadine: This is a classic textbook example where the metabolism of a tert-butyl group led to a better, safer drug. Terfenadine, an antihistamine, was found to cause cardiotoxicity. Its active metabolite, fexofenadine, is formed by the CYP3A4-mediated oxidation of the tert-butyl group to a carboxylic acid.[1] Fexofenadine retains the antihistamine activity but lacks the cardiac side effects and is now marketed as a standalone drug.
-
Bosentan: The tert-butyl group of this endothelin receptor antagonist is hydroxylated by CYP2C9 to a major active metabolite.[1]
-
Nelfinavir: This HIV-1 protease inhibitor contains a tert-butylcarboxamide moiety. The tert-butyl group is hydroxylated by CYP2C19 to form its main human metabolite, M8, which retains potent anti-viral activity.[1]
Visualizing Tert-Butyl Metabolism
The metabolic cascade of the tert-butyl group is a sequential oxidation process.
Caption: CYP450-mediated oxidation of a tert-butyl group.
The Cyclopropyl Group: A More Robust Alternative?
The cyclopropyl group has become an increasingly popular substituent in drug design, valued for its ability to impart rigidity and improve metabolic stability.[3][4][5] Its enhanced stability stems from the unique nature of its C-H bonds. Due to significant ring strain, the C-H bonds in a cyclopropane ring have higher s-character and greater bond dissociation energy compared to typical aliphatic C-H bonds.[3][6] This makes the initial hydrogen atom abstraction step, the rate-limiting step in many CYP-mediated oxidations, energetically less favorable.[3]
Metabolic Pathways and Potential Liabilities
While generally more resistant to metabolism than a tert-butyl group, the cyclopropyl moiety is not metabolically inert.[4] In some cases, it can still be oxidized.[3] More critically, when attached to a heteroatom like nitrogen (forming a cyclopropylamine), it can be a substrate for bioactivation.[3]
This bioactivation pathway can involve CYP-mediated oxidation that leads to ring-opening and the formation of reactive intermediates, such as radicals or α,β-unsaturated aldehydes.[3][7][8] These reactive species can form covalent adducts with macromolecules like glutathione (GSH) or cellular proteins, which is a potential mechanism for drug-induced toxicity.[3][7]
Notable Drug Examples:
-
Pitavastatin: This statin incorporates a cyclopropyl group, which helps divert metabolism away from the major drug-metabolizing enzyme CYP3A4. This reduces the potential for drug-drug interactions compared to other statins.[3]
-
Trovafloxacin: This fluoroquinolone antibiotic was associated with severe hepatotoxicity, leading to restricted use. Its toxicity is linked to the CYP-mediated oxidation of its cyclopropylamine moiety, which forms reactive, ring-opened intermediates capable of binding to liver proteins.[3][8]
Visualizing Cyclopropyl Metabolism
The metabolic fate of a cyclopropyl group presents a dichotomy: general stability versus a context-dependent risk of bioactivation.
Caption: Standard workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from XenoTech or BioIVT) on ice. Prepare a working stock solution (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). [9] * NADPH-Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained concentration of NADPH, the essential cofactor for CYP activity. [10]
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the HLM working solution (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM). [11][12] * Include negative controls where the NADPH system is replaced with buffer to account for any non-enzymatic degradation. [10] * Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature. [10]
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. This marks time zero (t=0).
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture into a separate plate/tube containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard. [11][10]The acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated as (0.693 / t½) / (mg/mL microsomal protein). This value, in µL/min/mg, represents the intrinsic metabolic capacity of the liver enzymes for the compound and is a key parameter for predicting in vivo clearance. [10]
-
Conclusion and Strategic Outlook
The choice between a tert-butyl and a cyclopropyl group is a nuanced decision in drug design.
-
The tert-butyl group is a sterically useful moiety but should be considered a potential metabolic liability. Its primary oxidation pathway is well-understood and often leads to detoxification, but it can result in high clearance and a short half-life. [1][2]* The cyclopropyl group is an excellent tool for enhancing metabolic stability and is generally more robust than the tert-butyl group. [3][4][6]However, medicinal chemists must remain vigilant, particularly with cyclopropylamines, as the risk of bioactivation to toxic metabolites is a significant concern that requires careful experimental evaluation. [3][7] Ultimately, the optimal choice depends on the specific chemical context and the goals of the lead optimization program. By understanding the distinct metabolic profiles of these groups and employing robust in vitro assays, researchers can make more informed decisions, mitigating metabolic risks and designing drug candidates with a higher probability of success.
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Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Dakshanamurthy, S. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Syngene. [Link]
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Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Sleczka, B. G., et al. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. [Link]
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Hong, J. Y., et al. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology. [Link]
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Mercell. metabolic stability in liver microsomes. Mercell. [Link]
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Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]
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Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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Tloti, R., et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Ortiz de Montellano, P. R. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Ortiz de Montellano, P. R. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
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Westphal, M. V., et al. Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]
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Blobaum, A. L., et al. Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. ResearchGate. [Link]
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Westphal, M. V., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. [Link]
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Zhang, D., et al. CYP3A4-mediated Ester Cleavage as the Major Metabolic Pathway of the Oral Taxane... Drug Metabolism and Disposition. [Link]
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Westphal, M. V., et al. Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [Link]
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Siddiqui, M. A., et al. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology. [Link]
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Scott, E. E., & Hollenberg, P. F. Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene... Journal of Biological Chemistry. [Link]
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Blobaum, A. L., & Hollenberg, P. F. Mechanism-Based Inactivation of Cytochromes P450 2E1 and 2E1 T303A by tert-Butyl Acetylenes... ResearchGate. [Link]
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Le Gal, D., et al. Human cytochrome P450 2A6 is the major enzyme involved in the metabolism of three alkoxyethers used as oxyfuels. ResearchGate. [Link]
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Tloti, R., et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
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Hanzlik, R. P., & Gadad, A. K. Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]
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Kemp, S. J., et al. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. MalariaWorld. [Link]
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Tyagi, V., & F-Arnold, C. S. Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates. Biochemistry. [Link]
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Åstrand, A., et al. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology. [Link]
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A Senior Application Scientist's Guide to Validating Synthesized tert-Butyl Cyclopropanecarboxylate: A Comparative Analysis Centered on ¹H NMR
In the landscape of pharmaceutical development and fine chemical synthesis, the cyclopropane ring is a privileged motif, imparting unique conformational rigidity and metabolic stability to molecules. The synthesis of building blocks like tert-butyl cyclopropanecarboxylate is a common yet critical step. However, synthesis is only half the battle; unambiguous structural validation is paramount to ensure the integrity of downstream processes.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of this compound. We will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while objectively comparing its capabilities with complementary methods such as ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach emphasizes not just the "how" but the "why," grounding every experimental choice in solid scientific reasoning to create a self-validating analytical workflow.
The Cornerstone of Validation: ¹H NMR Spectroscopy
For a molecule like this compound, ¹H NMR is the most information-dense technique available. It provides a detailed proton-by-proton map of the molecule, confirming both the presence of the key functional groups and their precise connectivity. The unique electronic environment of the strained three-membered cyclopropane ring and the high symmetry of the tert-butyl group give rise to a highly characteristic and easily interpretable spectrum.
Why ¹H NMR Excels for This Structure:
-
Diagnostic Upfield Signals: The protons on a cyclopropane ring are subject to significant shielding due to the ring's unique magnetic anisotropy, often described in terms of σ-aromaticity.[1][2] This causes their signals to appear at an unusually high field (low ppm value), a region of the spectrum that is typically uncrowded, making them easy to identify.[3][4]
-
Unmistakable tert-Butyl Singlet: The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet.[5] Its integration value of 9H serves as a robust internal reference for quantifying the relative number of protons in the rest of the molecule.
-
Complex Spin-Spin Coupling: The non-equivalent protons on the cyclopropane ring couple with each other, creating complex splitting patterns (multiplets). Decoding these patterns provides definitive proof of the three-membered ring's integrity and substitution pattern.
A successful synthesis of this compound will yield a ¹H NMR spectrum with three distinct sets of signals in a 9:4:1 integration ratio.
Caption: Decision workflow for validating this compound.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and relative quantification. | Provides a unique, high-resolution fingerprint. Unambiguously identifies the key cyclopropyl and tert-butyl moieties. [3][5] | Can be less sensitive to minor impurities if their signals overlap with the main peaks. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Clearly distinguishes the upfield cyclopropyl carbons from the ester and tert-butyl carbons. Confirms the correct number of carbon atoms. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Provides no direct connectivity information. |
| FTIR Spectroscopy | Presence of functional groups and bond vibrations. | Provides rapid and definitive confirmation of the ester carbonyl (C=O) group via a strong absorption around 1725 cm⁻¹. May also show the characteristic C-H stretch of the cyclopropane ring (~3080 cm⁻¹). [6] | Provides no information on the overall molecular connectivity. Cannot distinguish between isomers. |
| GC-MS | Molecular weight, fragmentation pattern, and sample purity. | Confirms the molecular weight (142.20 g/mol ). [7]The fragmentation pattern (e.g., loss of a tert-butyl group) can support the proposed structure. Excellent for quantifying purity and identifying volatile impurities. [8][9] | Isomeric compounds can have identical molecular weights. Not all compounds are stable under GC conditions. |
Expert Insights:
-
¹³C NMR: This is the best secondary technique for confirming the carbon framework. You should expect to see five distinct signals: the carbonyl carbon (~175 ppm), the quaternary tert-butyl carbon (~80 ppm), the tert-butyl methyl carbons (~28 ppm), the cyclopropyl methine carbon (~15 ppm), and the cyclopropyl methylene carbons (~9 ppm).
-
FTIR: This is an indispensable and rapid check. The absence of a broad O-H stretch (from starting carboxylic acid) and the presence of a strong C=O stretch around 1725 cm⁻¹ provides immediate evidence of successful esterification.
-
GC-MS: This is the gold standard for purity assessment. It can detect residual solvents (e.g., tert-butyl methyl ether from synthesis) or starting materials that might not be obvious in the NMR spectrum. [10][11]The mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.
Experimental Protocols
Trustworthy data begins with a robust protocol. The following is a field-proven method for preparing and analyzing your synthesized product.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Synthesized this compound (~10-20 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better signal dispersion)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial. The choice of CDCl₃ is strategic; it readily dissolves the ester, and its residual solvent peak (δ 7.26 ppm) does not interfere with the upfield signals of interest. [12][13] * Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution to the NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning, locking (on the deuterium signal of CDCl₃), and shimming procedures to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and analyze the chemical shifts and coupling patterns.
-
References
-
Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
- CoLab. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
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PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
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Sugiyama, H., Ito, S., & Yoshifuji, M. (2003). NMR Studies of 1-tert-Butyl-3-methyl-2,4-bis(2,4,6-tri-tert-butylphenyl). Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4-5), 899-901. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ACD/Labs. (2008). t-Butyl group towers over other ¹H resonances. Retrieved from [Link]
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Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]
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Yin, D. (2017). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 549–552. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). ¹³C{¹H} NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl₃. Retrieved from [Link]
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PubChem. (n.d.). Butyl cyclopropanecarboxylate. Retrieved from [Link]
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ResearchGate. (2025). Strategies to synthesize esters. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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ResearchGate. (2004). Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Bu₄NI-catalyzed construction of tert-butyl peresters from alcohols. Retrieved from [Link]
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Quora. (2015). What different methods are there for manufacturing esters in the lab?. Retrieved from [Link]
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Amanote Research. (n.d.). Synthesis and Crystal Structure of Tert-Butyl.... Retrieved from [Link]
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Supporting Information. (n.d.). Tert-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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University of Notre Dame. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
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Iraqi Journal of Agricultural Sciences. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
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SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved from [Link]
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ResearchGate. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
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A Comparative Guide to Purity Analysis of Tert-Butyl Cyclopropanecarboxylate by Gas Chromatography
Introduction
Tert-butyl cyclopropanecarboxylate is a key building block in organic synthesis, valued for its unique cyclopropyl motif and the protective nature of the tert-butyl ester. Its application in the synthesis of pharmaceuticals and agrochemicals demands stringent purity control. The presence of impurities, even in trace amounts, can significantly impact reaction yields, catalyst activity, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the purity analysis of this compound. We will explore the causality behind methodological choices, present a robust, self-validating GC protocol, and compare its performance against viable alternative analytical techniques. This content is designed for researchers, scientists, and drug development professionals who require reliable and accurate methods for purity determination.
The Primary Method: Gas Chromatography (GC)
Gas Chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for an ester like this compound. The core principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
Why GC is the Method of Choice:
-
Volatility: this compound has a suitable boiling point and thermal stability for GC analysis, allowing for easy volatilization without degradation.
-
High Resolution: Modern capillary columns offer exceptional resolving power, enabling the separation of the main component from closely related structural impurities and residual solvents.
-
Sensitivity & Universality: The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and a near-universal response based on carbon content, which simplifies quantification, especially when reference standards for all impurities are not available.
Experimental Workflow for GC Purity Analysis
The following diagram illustrates the logical flow of the GC-FID method for purity determination.
Caption: Figure 1. GC-FID Experimental Workflow. A streamlined process from sample preparation to final purity reporting.
Detailed GC Protocol and Rationale
This protocol is designed to be self-validating by incorporating system suitability requirements as mandated by international guidelines such as the ICH Q2(R1).[1][2][3]
1. Sample Preparation:
-
Step 1: Accurately weigh approximately 50.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Step 2: Dissolve and dilute to the mark with GC-grade Methanol. The choice of methanol is based on its volatility, ensuring it elutes early in the chromatogram and does not interfere with the analytes of interest.
-
Step 3: Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust instrumentation widely available in analytical labs. |
| Column | DB-624 (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film | This mid-polarity column is ideal for resolving the target ester from potential polar impurities (e.g., cyclopropanecarboxylic acid, tert-butanol) and non-polar contaminants (e.g., synthesis solvents). Its thickness provides good loading capacity. |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 2.0 mL/min | Provides optimal column efficiency. Hydrogen can offer faster analysis times but requires additional safety precautions. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analyte. |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the prevention of column overload. |
| Split Ratio | 50:1 | Prevents column overload from the high concentration of the main peak, ensuring sharp, symmetrical peaks and allowing for accurate quantification of trace impurities. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 15°C/min to 240°C (hold 5 min) | The initial hold allows for the elution of volatile solvents. The temperature ramp provides the energy needed to elute the analyte and higher-boiling impurities, ensuring good separation and peak shape within a reasonable runtime.[4] |
| Detector | Flame Ionization Detector (FID) | FID offers high sensitivity to hydrocarbons and a wide linear range, making it perfect for area percent purity calculations. |
| Detector Temperature | 280 °C | Maintained at a higher temperature than the final oven temperature to prevent condensation of the eluted components and ensure a stable detector signal. |
| Data Acquisition | Empower, Chromeleon, or equivalent CDS | Standard software for instrument control, data acquisition, and processing. |
3. System Suitability Test (SST): Before sample analysis, a system suitability solution (a diluted sample of this compound) is injected. The following criteria must be met:
-
Tailing Factor (Asymmetry): The main peak should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates (N): Greater than 20,000 for the main peak, indicating column efficiency.
-
Precision: Relative Standard Deviation (RSD) of <2.0% for the peak area from five replicate injections.
4. Data Analysis & Purity Calculation: Purity is calculated using the area percent normalization method. This method assumes that all components of the mixture are eluted and detected by the FID.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This approach provides a reliable estimation of purity, particularly in a well-characterized system where the response factors of impurities are similar to the main component.
Comparison with Alternative Analytical Techniques
While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute using a different physical principle.[][6]
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/CAD) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and column interaction.[7] | Separation by polarity and column interaction in a liquid phase.[8] | Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard.[9] |
| Best For | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Non-volatile or thermally labile impurities (e.g., polymeric residues, salts). | Absolute purity determination without a specific reference standard for the analyte; structural confirmation.[9] |
| Strengths | High resolution, high sensitivity for organic compounds, robust and cost-effective. | Versatile for a wide range of compounds, non-destructive, excellent for isomer separation. | Primary ratio method, highly accurate and precise, provides structural information, requires minimal sample preparation. |
| Limitations | Limited to thermally stable and volatile compounds. Requires derivatization for non-volatile analytes.[10] | Analyte lacks a strong UV chromophore, requiring less common detectors like CAD or RI. Lower resolution for highly volatile impurities. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, can be complex for samples with overlapping signals. |
| Impurity Identification | Possible when coupled with Mass Spectrometry (GC-MS).[11] | Possible when coupled with Mass Spectrometry (LC-MS). | Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum. |
Causality in Method Selection
-
Choose GC-FID as the primary, routine quality control method due to its perfect match with the analyte's physicochemical properties (volatility) and its ability to detect the most probable process-related impurities (starting materials, solvents).
-
Employ HPLC as a complementary method if non-volatile or polymeric impurities are suspected from the synthesis route. The lack of a UV chromophore in this compound makes this a secondary choice, likely requiring a Charged Aerosol Detector (CAD).
-
Utilize qNMR for the definitive assignment of purity for a reference standard or for batches where an orthogonal, primary method is required for validation. Its ability to provide absolute quantification without a pre-existing standard of the same material is a significant advantage in early-stage development.[9]
Conclusion
For the purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most effective and efficient method for routine quality control. Its high resolving power, sensitivity, and suitability for volatile esters allow for the robust detection and quantification of key process-related impurities. The detailed protocol presented in this guide provides a validated, trustworthy framework for implementation in a regulated environment.
However, a multi-faceted approach to purity analysis is crucial for comprehensive characterization. Orthogonal techniques such as HPLC and qNMR serve vital, complementary roles. HPLC is valuable for assessing non-volatile impurities, while qNMR offers an unparalleled ability to determine absolute purity without reliance on a specific reference standard. The judicious selection of these methods, based on the specific analytical challenge and the stage of drug development, ensures the highest confidence in product quality and safety.
References
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Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). Pharma Beginners. Retrieved January 2, 2026, from [Link]
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Gas chromatographic enantiomers separation of cyclopropanes derived... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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A new validation approach applied to the GC determination of impurities in organic solvents. (2025, August 5). ResearchGate. Retrieved January 2, 2026, from [Link]
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VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Validation of Impurity Methods, Part I. (n.d.). LCGC International. Retrieved January 2, 2026, from [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE. Retrieved January 2, 2026, from [Link]
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Gas-liquid chromatographic analysis of cyclopropene fatty acids. (1966). PubMed. Retrieved January 2, 2026, from [Link]
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Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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Cyclopropane: CAS # 75-19-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. Retrieved January 2, 2026, from [Link]
-
Modern Methods for the Determination of Optical Purity. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]
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A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. (n.d.). Oxford Academic. Retrieved January 2, 2026, from [Link]
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Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved January 2, 2026, from [Link]
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Alternatives to Methyl Esters for GC Analysis of Fatty Acids. (2019, July 23). AOCS. Retrieved January 2, 2026, from [Link]
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Which Non-Volatile Compounds Can Be Analyzed By GC-MS? (2025, January 21). ALWSCI. Retrieved January 2, 2026, from [Link]
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The Strategic Replacement: A Comparative Efficacy and Physicochemical Guide to Tert-Butyl vs. Cyclopropyl Fragments in Drug Design
In the intricate chess game of drug discovery, even the smallest molecular modifications can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. Among the myriad of chemical motifs employed by medicinal chemists, the bulky, space-filling tert-butyl group and the compact, strained cyclopropyl ring are frequently utilized as bioisosteres. This guide provides an in-depth technical comparison of drugs containing these fragments, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Decoding the Fragments: Physicochemical and Pharmacokinetic Profiles
The decision to incorporate a tert-butyl or a cyclopropyl group into a drug candidate is a strategic one, driven by their distinct physicochemical properties that profoundly influence a molecule's behavior in a biological system.
The tert-butyl group , with its tetrahedral arrangement of four carbons, is a lipophilic and sterically demanding moiety. While it can effectively fill hydrophobic pockets in target proteins, enhancing binding affinity, its bulkiness can also lead to undesirable properties. A significant drawback is its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and poor pharmacokinetic profiles[1][2].
Conversely, the cyclopropyl group is a three-membered carbocycle that, despite being an aliphatic ring, possesses unique electronic properties due to its ring strain. It is often considered a "rigid" bioisostere of the tert-butyl group[3]. The C-H bonds in a cyclopropyl ring are stronger and less prone to oxidative metabolism, often leading to enhanced metabolic stability and a longer in vivo half-life[4][5]. This improved metabolic stability is a key driver for its increasing use in drug development[6].
A compelling case study illustrating these differences involves analogues of the endothelin receptor antagonist bosentan and the CCR9 antagonist vercirnon . A study comparing various bioisosteres for the tert-butyl group in these compounds revealed significant improvements in metabolic stability when replacing it with a trifluoromethyl-cyclopropyl group[7].
| Compound Analogue | Bioisosteric Group | In Vitro Metabolic Stability (Human Liver Microsomes, t1/2 min) |
| Bosentan Analogue | tert-butyl | Data not explicitly provided, but noted susceptibility to metabolism |
| cyclopropyl-trifluoromethyl | Significantly increased metabolic stability[7] | |
| Vercirnon Analogue | tert-butyl | Data not explicitly provided, but noted susceptibility to metabolism |
| cyclopropyl-trifluoromethyl | Significantly increased metabolic stability[7] |
This enhanced metabolic stability is a crucial factor in optimizing drug candidates for clinical success.
Head-to-Head Efficacy: A Bruton's Tyrosine Kinase (Btk) Inhibitor Case Study
While improved pharmacokinetics are a significant advantage, the ultimate measure of a drug's success is its efficacy. A direct comparison of the inhibitory activity of compounds where a tert-butyl group is replaced by a cyclopropyl group provides invaluable insight into the impact of this substitution on pharmacological activity.
A study on reversible Bruton's tyrosine kinase (Btk) inhibitors provides a clear, quantitative comparison. Btk is a key enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and B-cell malignancies. In this study, researchers synthesized and evaluated a series of Btk inhibitors, including analogues with a tert-butyl group and corresponding cyclopropyl and fluorocyclopropyl amides[8].
| Compound | Key Fragment | Btk Inhibition IC50 (nM) |
| Compound 23 | tert-butyl phthalazinone | 4.8 |
| Compound 8 | cyclopropyl amide | 7.1 |
| Compound 25 | (S,S)-2-fluoro-cyclopropyl amide | 2.4 |
The data reveals that the direct replacement of a larger fragment containing a tert-butyl group with a cyclopropyl amide resulted in a slight decrease in potency (Compound 23 vs. 8). However, the introduction of a fluorine atom to the cyclopropyl ring in the optimal stereochemical configuration (Compound 25) led to a two-fold increase in potency compared to the tert-butyl containing counterpart[8]. This demonstrates that while a simple cyclopropyl replacement might not always enhance efficacy, it provides a valuable scaffold for further optimization.
Signaling Pathways and Mechanisms of Action
To fully appreciate the impact of these structural modifications, it is essential to understand the signaling pathways in which the target proteins operate.
Bosentan and the Endothelin Receptor Signaling Pathway
Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors. These receptors are activated by the potent vasoconstrictor endothelin-1 (ET-1). The signaling cascade initiated by ET-1 binding leads to vasoconstriction and cell proliferation, contributing to pulmonary arterial hypertension[9][10][11][12]. By blocking these receptors, bosentan inhibits these downstream effects.
Vercirnon and the CCR9 Chemokine Receptor Signaling Pathway
Vercirnon is an antagonist of the C-C chemokine receptor type 9 (CCR9). The binding of the chemokine CCL25 to CCR9 triggers intracellular signaling cascades that lead to chemotaxis, the directed migration of immune cells[13][14][15]. In inflammatory bowel disease, this process contributes to the accumulation of inflammatory cells in the gut. Vercirnon blocks this interaction, thereby reducing inflammation.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key in vitro and in vivo assays.
In Vitro IC50 Determination for Kinase Inhibitors (ADP-Glo™ Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor using a commercially available luminescence-based assay that measures ADP production.
Materials:
-
Recombinant kinase (e.g., Btk)
-
Kinase substrate peptide
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Add the master mix to the wells containing the test compounds to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[16][17].
-
In Vivo Tumor Xenograft Model for Efficacy Testing
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a compound using a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy of the compound.
-
Conclusion
The choice between incorporating a tert-butyl or a cyclopropyl fragment into a drug candidate is a nuanced decision with significant consequences for the compound's overall profile. While the tert-butyl group can provide beneficial steric bulk, it often introduces metabolic liabilities. The cyclopropyl group, as a bioisostere, frequently offers a solution to this problem by enhancing metabolic stability, which can lead to improved pharmacokinetic properties. As demonstrated by the Btk inhibitor case study, this substitution can also be a gateway to further potency enhancements through additional modifications. This guide underscores the importance of a data-driven approach to molecular design, where a deep understanding of the interplay between structure, physicochemical properties, and biological activity is paramount to the successful development of novel therapeutics.
References
-
What is the mechanism of Bosentan? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Bosentan - StatPearls - NCBI Bookshelf - NIH. (2025, December 1). Retrieved from [Link]
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - NIH. (n.d.). Retrieved from [Link]
-
CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC. (n.d.). Retrieved from [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed. (2019, June 15). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Cyclopropyl Analogues of Stilbene with Raloxifene Side Chain as Subtype-Selective Ligands for Estrogen Receptor - PubMed. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Methylene Transfer: Navigating the Alternatives to Diiodomethane in Simmons-Smith Cyclopropanation
For decades, the Simmons-Smith reaction has been a cornerstone in the synthetic chemist's toolbox for the stereospecific conversion of alkenes to cyclopropanes. The classic reagent system, diiodomethane (CH₂I₂) and a zinc-copper couple, is renowned for its reliability. However, the high cost, potential for batch-to-batch variability of the zinc-copper couple, and the quest for enhanced reactivity and broader substrate scope have driven the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to diiodomethane, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Enduring Benchmark: Diiodomethane and its Modifications
The traditional Simmons-Smith reaction involves the activation of diiodomethane with a zinc-copper couple to form an organozinc carbenoid, which then delivers a methylene group to an alkene in a concerted fashion.[1][2] A significant advancement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the heterogeneous zinc-copper couple.[3] This homogeneous system often provides more reproducible results and higher yields, particularly for less reactive alkenes.[4]
The primary drawbacks of diiodomethane-based systems are the reagent's cost and the pyrophoric nature of diethylzinc, which requires stringent anhydrous and anaerobic handling techniques.[5]
The Dihalomethane Family: A Comparative Analysis
A logical starting point for alternatives to diiodomethane is to explore other dihalomethanes. The reactivity of these reagents in forming the zinc carbenoid is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl).[6]
Chloroiodomethane (ClCH₂I): The More Reactive Sibling
Experimental evidence has shown that the (chloromethyl)zinc reagent, generated from chloroiodomethane and diethylzinc, is generally more reactive than its iodomethyl analog derived from diiodomethane.[7] This increased reactivity can be advantageous for less nucleophilic alkenes.
Mechanism of Enhanced Reactivity: The greater electronegativity of chlorine compared to iodine makes the methylene protons in chloroiodomethane more acidic. This facilitates the reaction with diethylzinc. Furthermore, the resulting (chloromethyl)zinc carbenoid is more electrophilic, leading to faster reaction rates with alkenes.
Bromoiodomethane (BrCH₂I) and Dibromomethane (Br₂CH₂): Economical Alternatives
Bromoiodomethane and dibromomethane are often considered more cost-effective alternatives to diiodomethane. While generally less reactive than diiodomethane, they can be effective for the cyclopropanation of electron-rich alkenes.[6] Their lower reactivity can sometimes be advantageous in achieving higher selectivity in complex molecules.
Performance at a Glance: Dihalomethanes in Cyclopropanation
| Reagent | Typical Conditions | Reactivity Trend | Relative Cost | Key Considerations |
| Diiodomethane (CH₂I₂) ** | Zn-Cu or Et₂Zn | High | High | The benchmark reagent; Et₂Zn is pyrophoric. |
| Chloroiodomethane (ClCH₂I) | Et₂Zn | Very High | Moderate | More reactive than CH₂I₂; useful for less reactive alkenes.[7] |
| Bromoiodomethane (BrCH₂I) | Zn-Cu or Et₂Zn | Moderate | Moderate | A balance of reactivity and cost. |
| Dibromomethane (CH₂Br₂) ** | Zn-Cu or Et₂Zn | Lower | Low | Cost-effective for reactive alkenes; may require harsher conditions.[3] |
Beyond Zinc: Samarium- and Cobalt-Based Reagents
Moving beyond zinc-based systems opens up new avenues for reactivity and selectivity.
Samarium(II) Iodide (SmI₂): Precision in Hydroxyl-Directed Cyclopropanations
Samarium-based reagents, particularly those generated from samarium metal and diiodomethane or chloroiodomethane, have emerged as powerful tools for the highly diastereoselective cyclopropanation of allylic and homoallylic alcohols.[8][9] The high oxophilicity of samarium leads to strong chelation with the hydroxyl group, directing the methylene transfer to the syn face with exceptional control.[8]
Key Advantages of Samarium-Based Reagents:
-
High Diastereoselectivity: Often exceeding that of zinc-based reagents for allylic alcohols.[8]
-
Mild Reaction Conditions: Reactions can typically be carried out at low temperatures.
-
Chemoselectivity: Can selectively cyclopropanate allylic alcohols in the presence of other alkenes.
The handling of samarium metal, which is air and moisture sensitive, requires an inert atmosphere.[10]
Cobalt-Catalyzed Cyclopropanation with Dichloroalkanes: A Modern Approach for Challenging Substrates
Recent advances have demonstrated that cobalt complexes can catalyze the cyclopropanation of alkenes using gem-dichloroalkanes as the carbene source.[11][12] This methodology is particularly effective for electron-deficient alkenes, which are often challenging substrates for the traditional Simmons-Smith reaction.[11] The mechanism is proposed to involve a cobalt-carbene radical intermediate.[13][14][15][16][17]
Advantages of Cobalt-Catalyzed Systems:
-
Broad Substrate Scope: Effective for both electron-rich and electron-deficient alkenes.[11][12]
-
Use of Inexpensive Dichloroalkanes: Dichloromethane is a readily available and inexpensive C1 source.
-
High Functional Group Tolerance.
Experimental Protocols
Protocol 1: Furukawa Modification with Diiodomethane
This protocol is a general procedure for the cyclopropanation of an unfunctionalized alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)
-
Diiodomethane (2.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the alkene and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise. A white precipitate may form.
-
Add the diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Furukawa Modification.
Protocol 2: Samarium-Mediated Cyclopropanation of an Allylic Alcohol
This protocol describes the diastereoselective cyclopropanation of an allylic alcohol using samarium and diiodomethane.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium metal powder (2.2 equiv)
-
Diiodomethane (1.1 equiv)
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add samarium powder and anhydrous THF.
-
Add diiodomethane to the samarium suspension and stir at room temperature for 1 hour. The solution should turn from gray to a yellowish-green color, indicating the formation of the samarium carbenoid.
-
Add a solution of the allylic alcohol in anhydrous THF to the carbenoid solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous Rochelle's salt solution and stir vigorously until the aqueous layer becomes clear.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Mechanism of Samarium-Directed Cyclopropanation.
Safety and Handling Considerations
-
Diiodomethane (CH₂I₂): A dense, light-sensitive liquid. It is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Diethylzinc (Et₂Zn): Pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere using syringe and cannula techniques.[18]
-
Samarium (Sm): Flammable solid, especially as a powder. It is air and moisture-sensitive and should be handled under an inert atmosphere.
-
Cobalt Catalysts: Cobalt compounds can be toxic, and appropriate care should be taken to avoid inhalation and skin contact.
Conclusion and Recommendations
The choice of reagent for a Simmons-Smith type cyclopropanation is a multifactorial decision that balances reactivity, substrate scope, stereoselectivity, cost, and safety.
-
For routine cyclopropanations of unfunctionalized, electron-rich alkenes , the **Furukawa modification (Et₂Zn/CH₂I₂) ** remains a reliable and high-yielding choice. For cost-sensitive applications on a larger scale, exploring dibromomethane may be worthwhile.
-
When faced with less reactive or electron-deficient alkenes , the more reactive chloroiodomethane/Et₂Zn system is a superior choice.[7] Alternatively, the modern cobalt-catalyzed methods with dichloroalkanes offer a robust solution for these challenging substrates.[11][12]
-
For the highly diastereoselective cyclopropanation of allylic alcohols , samarium-based reagents are unparalleled and should be the first choice.[8]
By understanding the nuances of each of these alternative systems, researchers can expand their synthetic capabilities and optimize their approaches to the construction of valuable cyclopropane-containing molecules.
References
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Substituted Cyclopropane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. This is particularly true for strained ring systems like cyclopropanes, where subtle changes in stereoisomerism can dramatically alter biological activity, pharmacokinetic properties, and toxicity.[1][2][3] The compact, rigid nature of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry, offering a way to fine-tune a molecule's conformation and metabolic stability.[2] However, this rigidity also means that even minor differences in the spatial orientation of substituents can lead to significant changes in how the molecule interacts with its biological target. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine the stereochemistry of substituted cyclopropane derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable protocols.
The Crucial Choice: A Logic-Driven Approach to Stereochemical Confirmation
The selection of the most appropriate analytical technique is not a one-size-fits-all decision. It is a process of matching the capabilities of the method to the specific question at hand—be it relative or absolute stereochemistry—and the physical properties of the molecule itself.
Caption: A decision-making workflow for selecting the appropriate analytical technique.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Art of Solution-State Structure Elucidation
NMR spectroscopy is the cornerstone for determining the relative stereochemistry of molecules in solution. For cyclopropane derivatives, two key NMR phenomena are particularly insightful: the Nuclear Overhauser Effect (NOE) and scalar (J) coupling.
A. The Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
The NOE is a manifestation of dipole-dipole interactions between nuclei that are close in space, typically within 5 Å.[4] An enhancement of a proton's signal upon irradiation of a nearby proton is a definitive indicator of their spatial proximity. This is invaluable for establishing the cis or trans relationship of substituents on a cyclopropane ring.
For small molecules like many cyclopropane derivatives, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is generally preferred over 1D selective NOE experiments. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[5]
Caption: A streamlined workflow for a 2D NOESY/ROESY experiment.
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.
-
Initial 1H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the protons of interest.
-
NOESY Experiment Setup:
-
Choose a NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).
-
Set the mixing time (d8 or tm). For small molecules (MW < 600), a mixing time of 0.5 to 1.0 seconds is a good starting point.[5]
-
Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
-
Data Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing and Analysis:
-
Process the data using appropriate window functions, followed by 2D Fourier transformation.
-
Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[4]
-
Analyze the spectrum for cross-peaks that connect protons on the cyclopropane ring and its substituents. The presence of a cross-peak between two protons indicates they are on the same face of the ring (cis), while the absence of a cross-peak suggests they are on opposite faces (trans), assuming other through-space interactions are not present.
-
B. J-Coupling Constants: Deciphering Dihedral Angles
Vicinal (three-bond, ³J) proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[6][7][8] In the rigid cyclopropane system, this provides a powerful tool for differentiating cis and trans isomers.
Generally, for protons on a cyclopropane ring:
This trend is somewhat counterintuitive compared to alkenes, where trans couplings are larger. The unique bonding and geometry of the cyclopropane ring lead to this reversal.[7]
-
High-Resolution 1H NMR: Acquire a 1D proton NMR spectrum with high digital resolution to accurately measure the splitting patterns.
-
Multiplet Analysis: Carefully analyze the multiplets of the cyclopropane protons. For complex, overlapping signals, 2D J-resolved spectroscopy can be beneficial.
-
Measure Coupling Constants: Extract the J-values from the splitting patterns.[9]
-
Assign Stereochemistry: Compare the measured ³J values to the expected ranges for cis and trans couplings in cyclopropanes to assign the relative stereochemistry.
II. X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.[1]
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[10] This pattern is used to generate an electron density map, from which the positions of the atoms can be determined.
-
Crystallization: This is often the most challenging step. Grow single crystals of the cyclopropane derivative of sufficient quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This is typically done using specialized software packages. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used).
III. Chiroptical Methods: Assigning Absolute Configuration in Solution
For chiral molecules that do not crystallize or for which the absolute configuration needs to be determined in solution, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable.[11][12][13] These methods measure the differential absorption of left- and right-circularly polarized light.[14]
The experimental spectrum of an unknown enantiomer is compared with the computationally predicted spectrum for a chosen absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[15]
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration that gives a good IR absorbance (around 0.5-1.0 AU). The cell path length is chosen accordingly.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample. It is also recommended to record the spectrum of the neat solvent as a baseline.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) calculations.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for a chosen enantiomer. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy (NOE & J-Coupling) | X-Ray Crystallography | Chiroptical Methods (VCD/ECD) |
| Primary Information | Relative stereochemistry, solution conformation | Unambiguous 3D structure, absolute & relative stereochemistry | Absolute configuration in solution |
| Sample Phase | Solution | Solid (single crystal) | Solution |
| Sample Amount | 1-10 mg | < 1 mg (single crystal) | 1-10 mg |
| Key Advantage | Provides data on solution-state conformation and dynamics | Provides a definitive, high-resolution structure | Does not require crystallization; powerful for non-crystalline compounds |
| Key Limitation | Can be ambiguous for flexible molecules; does not directly give absolute configuration | Requires high-quality single crystals, which can be difficult to obtain.[1] | Requires access to specialized instrumentation and computational resources |
| Time to Result | Hours to a day | Days to weeks (including crystallization) | Days (including computation) |
Conclusion: An Integrated Approach for Definitive Stereochemical Assignment
The determination of stereochemistry in substituted cyclopropane derivatives is a critical task in modern chemistry, particularly in the development of new therapeutics. While each of the discussed techniques offers powerful insights, a truly rigorous and trustworthy assignment often comes from an integrated approach. NMR spectroscopy provides essential information about the behavior of the molecule in solution, which is often more biologically relevant than the solid-state structure. X-ray crystallography, when possible, offers an unparalleled level of certainty. Chiroptical methods provide the final piece of the puzzle by establishing the absolute configuration.
As a senior application scientist, my recommendation is to not rely on a single technique in isolation, especially when dealing with novel compounds of significant interest. The causality is clear: NMR informs on the predominant solution structure, chiroptical methods assign its absolute handedness, and X-ray crystallography can provide the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each method and applying them logically, researchers can confidently and accurately define the stereochemistry of their cyclopropane derivatives, paving the way for a deeper understanding of their structure-activity relationships.
References
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Ceccon, A., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41849-41857. [Link]
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A Strategic Guide to Bioisosteric Replacement of Tert-Butyl Groups in Active Compounds
Introduction: The Double-Edged Sword of the Tert-Butyl Group
The tert-butyl group, a seemingly simple alkyl substituent, is a cornerstone in medicinal chemistry. Its sheer bulk provides a powerful tool for medicinal chemists to probe structure-activity relationships (SAR), fill hydrophobic pockets in target proteins, and shield adjacent functional groups from metabolic attack. However, this stalwart of drug design is not without its drawbacks. The very lipophilicity that often enhances binding can also lead to poor aqueous solubility, increased metabolic liability through oxidation of its methyl groups, and potential off-target effects.[1][2][3]
This guide provides a comparative analysis of common and cutting-edge bioisosteric replacements for the tert-butyl group. We will delve into the rationale behind their selection, their impact on physicochemical and pharmacokinetic properties, and provide supporting experimental data and protocols to empower researchers in their quest for optimized lead compounds.
Comparative Analysis of Tert-Butyl Bioisosteres
The selection of an appropriate bioisostere is a multi-parameter optimization problem. The ideal replacement should mimic the steric bulk of the tert-butyl group while offering improvements in solubility, metabolic stability, and potentially, biological activity. Below is a comparative summary of key bioisosteres.
| Bioisostere | Key Features & Rationale | Impact on Lipophilicity (cLogP) | Impact on Solubility | Impact on Metabolic Stability |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, three-dimensional scaffold.[4] Mimics the spatial orientation of the tert-butyl group.[1] | Generally lower | Often improved[5] | Typically enhanced[1] |
| Cubane | Highly strained, rigid cage structure.[6] Provides a larger hydrophobic surface than BCP. | Can be comparable or slightly higher | Can be improved[6] | Generally enhanced due to the high s-character of C-H bonds[6] |
| Trifluoromethyl-cyclopropyl/cyclobutyl | Introduction of fluorine can modulate electronics and block metabolic oxidation.[1][7] | Can be higher | Variable | Significantly improved[1][7] |
| Trimethylsilyl (TMS) | Silicon has a larger atomic radius and longer bond lengths than carbon, altering molecular shape.[8] | Can be lower[9] | Potentially improved | Generally similar or slightly improved |
| Deuterated Tert-Butyl (d9-tert-butyl) | Kinetic isotope effect slows C-H bond cleavage by metabolic enzymes.[10][11][12] | No significant change | No significant change | Significantly improved[10][12] |
In-Depth Analysis and Case Studies
Bicyclo[1.1.1]pentane (BCP): The Rigid Mimic
BCP has emerged as a popular tert-butyl bioisostere due to its rigid, rod-like structure that effectively mimics the spatial projection of a tert-butyl group while introducing a greater degree of sp³ character, which often leads to improved solubility and metabolic stability.[1]
A compelling case study is the modification of the dual endothelin receptor antagonist, bosentan. Replacement of a tert-butyl group with a BCP moiety resulted in a compound with very similar solubility and permeability to the parent drug but a significant increase in activity at the human endothelin receptor subtype B.[4] In another example, replacing a para-substituted phenyl ring (which can be considered a larger analogue of a tert-butyl group in terms of its role as a hydrophobic spacer) with a BCP in the LpPLA2 inhibitor darapladib led to a significant improvement in permeability and kinetic solubility.
Cubane: The Spherical Bioisostere
Cubane offers a more spherical hydrophobic footprint compared to the tetrahedral tert-butyl group. Its highly strained nature results in C-H bonds with high s-character, making them less susceptible to metabolic oxidation.[6] A key advantage of cubane is its ability to closely mimic the geometry of a benzene ring, making it an excellent bioisostere for this common medicinal chemistry motif as well.
In a study on the cystic fibrosis transmembrane conductance regulator (CFTR) modulator lumacaftor, replacing a benzene ring with a cubane bioisostere resulted in a derivative with improved pH-independent solubility and enhanced metabolic stability.[6]
Fluorinated Analogues: Blocking Metabolic Hotspots
The introduction of fluorine is a well-established strategy to block sites of metabolic oxidation. Replacing one or more methyl groups of the tert-butyl group with trifluoromethyl-substituted rings, such as cyclopropyl or cyclobutyl, can dramatically improve metabolic stability.[1][7]
In a study aimed at developing metabolically stable tert-butyl replacements, a trifluoromethylcyclopropyl group was shown to consistently increase metabolic stability in vitro and in vivo compared to the parent tert-butyl-containing compounds.[7] For instance, replacing the tert-butyl group in finasteride with a trifluoromethylcyclopropyl moiety led to a significant increase in the half-life in human liver microsomes.[7]
Trimethylsilyl (TMS) Group: A Silicon-Based Alternative
The replacement of a carbon atom with silicon offers a subtle yet impactful modification. The longer Si-C bonds and larger atomic radius of silicon compared to carbon can alter the molecule's conformation and binding properties.[8] In some cases, replacing a tert-butyl group with a trimethylsilyl group has been shown to reduce lipophilicity without negatively impacting biological activity or metabolic stability.[9]
Deuterated Tert-Butyl Group: Leveraging the Kinetic Isotope Effect
Deuteration of a metabolic soft spot is a powerful strategy to enhance metabolic stability. The increased mass of deuterium compared to hydrogen leads to a stronger C-D bond, which is cleaved more slowly by cytochrome P450 enzymes.[10][11][12]
A clear example is the development of a deuterated analogue of a PI3K-α inhibitor. The parent compound, containing a tert-butyl group, was found to be rapidly metabolized. Replacing the tert-butyl group with a d9-tert-butyl analogue resulted in a significant increase in both in vitro and in vivo metabolic stability, leading to improved oral bioavailability and in vivo potency.[10] Similarly, the deuterated drug deutivacaftor (VX-561) was developed from ivacaftor by replacing a metabolically vulnerable tert-butyl group with its deuterated counterpart, leading to an improved pharmacokinetic profile.[3][9]
Experimental Protocols
General Synthesis of a Bicyclo[1.1.1]pentane (BCP) Carboxylic Acid
This protocol is adapted from a scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[13][14]
Step 1: Synthesis of Diketone 6 via Photochemical Reaction
-
Reaction: [1.1.1]Propellane (4) and diacetyl (5) are reacted under UV irradiation (365 nm) in a flow reactor to produce the diketone (6).
-
Procedure:
-
Prepare a solution of [1.1.1]propellane and diacetyl in a suitable solvent (e.g., pentane).
-
Pump the solution through a flow reactor equipped with a 365 nm LED light source.
-
Collect the product stream and remove the solvent under reduced pressure to obtain the crude diketone.
-
Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1) via Haloform Reaction
-
Reaction: The diketone (6) is subjected to a haloform reaction using bromine and sodium hydroxide.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to 0-5 °C.
-
Slowly add bromine to the cooled sodium hydroxide solution with vigorous stirring.
-
Add a solution of the diketone (6) in dioxane to the freshly prepared sodium hypobromite solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by extracting with an organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 3: Selective Monoesterification and Curtius Rearrangement (for amine derivatives)
-
The dicarboxylic acid can be selectively mono-esterified and then subjected to a Curtius rearrangement to yield amino-BCP derivatives.[13][14]
General Synthesis of a Cubane Carboxylic Acid
This protocol is based on the improved synthesis of cubane-1,4-dicarboxylic acid.[15][16]
Step 1: Diels-Alder Reaction
-
Reaction: 2-Bromocyclopentadienone undergoes a spontaneous Diels-Alder dimerization.
-
Procedure: The synthesis often starts from a precursor that generates 2-bromocyclopentadienone in situ, which then dimerizes.
Step 2: Photochemical [2+2] Cycloaddition
-
Reaction: The endo-dimer undergoes an intramolecular photochemical [2+2] cycloaddition to form the cage-like structure.
-
Procedure: Irradiate a solution of the dimer in a suitable solvent (e.g., ethyl acetate) with a UV lamp.
Step 3: Favorskii Rearrangement
-
Reaction: The resulting bromoketone is treated with a strong base (e.g., potassium hydroxide) to induce a Favorskii rearrangement, leading to ring contraction and the formation of a carboxylic acid.
-
Procedure:
-
Dissolve the bromoketone in a suitable solvent (e.g., ethanol).
-
Add a solution of potassium hydroxide and stir at room temperature or with gentle heating until the reaction is complete.
-
Acidify the reaction mixture to precipitate the cubane carboxylic acid.
-
Microsomal Stability Assay Protocol
This protocol is a generalized procedure for assessing the metabolic stability of a compound in liver microsomes.[17][18][19][20][21]
-
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37 °C for 5-10 minutes.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control with a known substrate to confirm microsomal activity.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizing the Workflow and Concepts
Decision Tree for Selecting a Tert-Butyl Bioisostere
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl Cyclopropanecarboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. Tert-butyl cyclopropanecarboxylate, a common reagent in organic synthesis, requires meticulous handling not only during use but also at the end of its experimental life. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the protection of our environment.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that directly inform our disposal strategy. The causality behind our procedural choices is rooted in mitigating these risks.
Key Hazard Information
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| GHS Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Sigma-Aldrich, PubChem[1] |
| Signal Word | Warning | Sigma-Aldrich[2] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed. | PubChem[1], Apollo Scientific[3], Sigma-Aldrich[2] |
The primary hazards—flammability and irritation—dictate that this compound cannot be disposed of via standard laboratory drains or regular trash.[4] Its flammability poses a significant fire risk, and its irritating properties can cause harm upon contact or inhalation. Therefore, all disposal procedures must prioritize the containment of the liquid and its vapors.
The Logic of Segregated Waste Streams
The core principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire. This compound, as a flammable, non-halogenated organic liquid, must be collected in a designated waste stream separate from:
-
Halogenated solvents
-
Strong acids and bases
-
Oxidizers
-
Aqueous waste
This segregation is a critical, self-validating step in ensuring safety within the laboratory's designated waste accumulation areas.[5]
Disposal Decision Workflow
The appropriate disposal path depends on the quantity of waste generated. The following workflow provides a clear decision-making process for laboratory personnel.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures are designed to provide clear, actionable steps for waste handling.
Protocol 1: Disposal of Small Quantities (< 50 mL)
This procedure is suitable for residual amounts or very small-scale experimental waste.
Materials:
-
Dedicated hazardous waste container for "Non-Halogenated Flammable Liquids" (glass or chemically resistant plastic is preferred)[4][5]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Procedure:
-
Work in a Ventilated Area: Perform all waste handling inside a certified chemical fume hood to mitigate inhalation risks from vapors.
-
Prepare Waste Container: Ensure the designated waste container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and a list of any other constituents in the waste solution.[4]
-
Transfer Waste: Carefully pour the waste liquid directly into the designated container.
-
Secure the Container: Tightly close the container cap. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[4][5]
-
Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment to prevent spills.
-
Schedule Disposal: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health & Safety (EH&S) department or a licensed waste contractor.[4]
Protocol 2: Disposal of Large Quantities (> 50 mL) and Spills
For larger volumes or in the event of a spill, the risk of fire and exposure increases. This protocol focuses on safe absorption and containment.[6]
Materials:
-
Inert absorbent material (e.g., vermiculite, cat litter, or sand)
-
Sealable, chemically compatible waste container (e.g., a wide-mouth plastic pail or glass jar)
-
Hazardous waste labels
-
Scoop or non-sparking tools
-
Appropriate PPE
Procedure:
-
Ensure Safety: Work within a chemical fume hood or a well-ventilated area, away from all ignition sources (e.g., open flames, hot plates, electrical equipment).[7]
-
Contain and Absorb: Pour the absorbent material onto the liquid waste, allowing it to be fully absorbed. For spills, create a dike around the spill with the absorbent material first, then cover the remainder.
-
Transfer to Container: Using a scoop or non-sparking tools, carefully transfer the saturated absorbent material into the designated solid waste container.[8]
-
Label and Seal: Securely seal the container. Label it clearly as "Hazardous Waste" and specify the contents: "this compound absorbed on [Name of Absorbent]."[4]
-
Store and Dispose: Place the container in the Satellite Accumulation Area and arrange for professional disposal through your institution's waste management program.[7][9]
Causality Note: The use of an inert absorbent material for larger quantities is a critical safety measure. It reduces the liquid's surface area, thereby lowering the vapor pressure and minimizing the risk of flammable vapor accumulation.[8]
Final Disposition: The Role of Professional Waste Management
It is imperative to understand that the laboratory's responsibility is to safely collect, label, and store the hazardous waste. The final disposal must be handled by a licensed and approved waste disposal facility.[7][9] These facilities typically use high-temperature incineration for flammable organic liquids, which is the environmentally preferred method for complete destruction.
Under no circumstances should this compound or its solutions be:
-
Poured down the drain.[4]
-
Disposed of in regular trash.
-
Allowed to evaporate to dryness outside of a controlled procedure.[6]
Trustworthiness Through Self-Validation and Compliance
This protocol is designed as a self-validating system. By following these steps, you are inherently complying with the foundational principles of laboratory safety and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Segregation prevents accidental reactions.
-
Containment in labeled, sealed containers prevents spills and exposure.[4]
-
Professional Disposal ensures the chemical is destroyed in an environmentally sound manner.
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may have additional requirements. Your EH&S department is your most valuable resource for ensuring compliance.
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Essential Safety Guide: Personal Protective Equipment for Handling Tert-butyl cyclopropanecarboxylate
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of informed and proactive laboratory safety. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your work.
Hazard Profile Analysis: Understanding the Risks
This compound is a flammable liquid that poses significant irritant hazards.[1][2] A comprehensive understanding of its specific risks, as defined by the Globally Harmonized System (GHS), is the foundation for selecting appropriate PPE.
| GHS Pictogram | Hazard Code | Hazard Statement | Significance for Handling |
| Flame | H226 | Flammable liquid and vapor | Requires storage away from ignition sources and use of non-sparking tools.[1][2] |
| Exclamation Mark | H315 | Causes skin irritation | Direct skin contact must be avoided through proper glove and lab coat selection.[1][2][3] |
| Exclamation Mark | H319 | Causes serious eye irritation | Chemical splash goggles or a face shield are mandatory to prevent severe eye damage.[1][2][3] |
| Exclamation Mark | H335 | May cause respiratory irritation | All handling of open containers must be performed within a certified chemical fume hood to prevent vapor inhalation.[1][2][3] |
| Exclamation Mark | H302 | Harmful if swallowed | Ingestion must be prevented by prohibiting eating/drinking in the lab and using proper hygiene.[4][5] |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach to PPE is crucial. The following recommendations are based on the known hazards of this compound.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Eye & Face | Chemical Splash Goggles or Face Shield | Rationale: Protects against splashes that can cause serious eye irritation (H319).[1][3] Standard safety glasses are insufficient. Specification: Must be ANSI Z87.1 compliant and provide a full seal around the eyes. A face shield offers broader protection and should be used when handling larger volumes (>1 L).[6] |
| Hand | Nitrile Gloves (Double-Gloved) | Rationale: Prevents skin irritation (H315) upon contact.[1][2] Double-gloving provides a critical layer of protection against tears, punctures, or unseen permeation.[6] Specification: Ensure gloves are rated for protection against esters and flammable liquids. Check for visible signs of degradation during use. |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | Rationale: The FR lab coat addresses the flammability risk (H226), while the apron provides a barrier against splashes that could cause skin irritation.[1][7] Specification: A Nomex® or equivalent FR coat is recommended. The apron should be made of polyethylene or a similar material resistant to esters.[7] |
| Respiratory | Engineering Controls (Chemical Fume Hood) | Rationale: The primary defense against respiratory irritation (H335) is not a mask, but an engineering control.[1][3] A fume hood captures vapors at the source. Specification: A respirator is generally not required if work is conducted within a properly functioning chemical fume hood.[8] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Rationale: Protects feet from spills and dropped objects. Specification: Shoes should be made of a non-porous material like leather or rubber. |
Operational Workflow: From Receipt to Disposal
Proper procedure is as important as the equipment itself. This workflow minimizes exposure at every stage of handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology
1. Preparation & Area Setup
- 1.1. Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
- 1.2. PPE Assembly: Gather all necessary PPE as outlined in Section 2. Inspect each item for damage (e.g., cracks in goggles, tears in gloves).
- 1.3. Waste Staging: Prepare separate, clearly labeled, and closed containers for liquid and solid chemical waste.[6]
- 1.4. Emergency Readiness: Ensure an appropriate spill kit (containing an inert absorbent for flammable liquids) and a functional eyewash/safety shower are unobstructed and within a 10-second travel distance.
2. Donning PPE & Chemical Handling
- 2.1. Donning Sequence: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves (donning the outer glove last).
- 2.2. Aliquoting and Transfer: Conduct all transfers of the chemical inside the fume hood sash, keeping the container as far from the opening as practical to ensure vapor capture.
- 2.3. Reaction Setup: Keep all vessels containing the chemical capped or covered when not in active use.
- 2.4. Post-Transfer: Immediately and securely cap the primary container of this compound and return it to its designated storage location (e.g., a 2-8°C flammable storage cabinet).[4][9]
3. Decontamination, Disposal, and Doffing
- 3.1. Surface Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the solid chemical waste container.
- 3.2. Waste Segregation: Dispose of any unused this compound and solvent rinses into the designated liquid chemical waste container. Dispose of contaminated pipette tips, wipes, and gloves in the solid chemical waste container.[3][6]
- 3.3. Doffing Sequence: The sequence is critical to prevent self-contamination. Remove PPE in the following order before leaving the laboratory:
- Outer gloves (if double-gloved).
- Chemical-resistant apron.
- Inner gloves.
- Face shield and/or goggles.
- Lab coat.
- 3.4. Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]
-
Spill: Evacuate unprotected personnel. Remove all ignition sources.[10] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal.[11]
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Miami University. Personal Protective Equipment. Miami University. [Link]
-
R.S. Hughes. Chemical Resistant Protective Gear. R.S. Hughes Co., Inc. [Link]
-
United Initiators. SAFETY DATA SHEET: tert-Butyl perbenzoate. United Initiators. [Link]
Sources
- 1. This compound | C8H14O2 | CID 13676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 87661-20-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. This compound | 87661-20-9 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. benchchem.com [benchchem.com]
- 7. rshughes.com [rshughes.com]
- 8. benchchem.com [benchchem.com]
- 9. 87661-20-9 | CAS DataBase [m.chemicalbook.com]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
